molecular formula C81H113N19O19S2 B10857770 Cortistatin-14

Cortistatin-14

Cat. No.: B10857770
M. Wt: 1721.0 g/mol
InChI Key: DDRPLNQJNRBRNY-PABCYERMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cortistatin-14 is a useful research compound. Its molecular formula is C81H113N19O19S2 and its molecular weight is 1721.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C81H113N19O19S2

Molecular Weight

1721.0 g/mol

IUPAC Name

(2S)-6-amino-2-[[(4R,7S,10S,13R,16S,19R,22S,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-16-[(1R)-1-hydroxyethyl]-7,10-bis(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-37-[[(2S)-pyrrolidine-2-carbonyl]amino]-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]hexanoic acid

InChI

InChI=1S/C81H113N19O19S2/c1-46(103)67-80(117)95-59(38-49-24-9-4-10-25-49)73(110)96-62(42-101)76(113)97-63(43-102)77(114)99-65(79(116)90-56(81(118)119)30-15-18-34-84)45-121-120-44-64(98-68(105)53-31-19-35-86-53)78(115)89-54(28-13-16-32-82)69(106)94-61(40-66(85)104)75(112)92-57(36-47-20-5-2-6-21-47)71(108)91-58(37-48-22-7-3-8-23-48)72(109)93-60(39-50-41-87-52-27-12-11-26-51(50)52)74(111)88-55(70(107)100-67)29-14-17-33-83/h2-12,20-27,41,46,53-65,67,86-87,101-103H,13-19,28-40,42-45,82-84H2,1H3,(H2,85,104)(H,88,111)(H,89,115)(H,90,116)(H,91,108)(H,92,112)(H,93,109)(H,94,106)(H,95,117)(H,96,110)(H,97,113)(H,98,105)(H,99,114)(H,100,107)(H,118,119)/t46-,53+,54+,55-,56+,57+,58+,59-,60+,61+,62+,63+,64+,65+,67+/m1/s1

InChI Key

DDRPLNQJNRBRNY-PABCYERMSA-N

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)[C@@H]6CCCN6)C(=O)N[C@@H](CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)C6CCCN6)C(=O)NC(CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O

Origin of Product

United States

Foundational & Exploratory

Cortistatin-14: A Deep Dive into its Core Functions in the Central Nervous System

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cortistatin-14 (CST-14) is a neuropeptide with significant structural homology to somatostatin-14, playing a multifaceted role in the central nervous system (CNS). While it binds to all five somatostatin receptors (SSTRs), its unique physiological functions distinguish it as a critical neuromodulator. This technical guide provides an in-depth analysis of the primary functions of CST-14 in the CNS, focusing on its receptor interactions, downstream signaling pathways, and its influence on neuronal activity, sleep architecture, and seizure susceptibility. Detailed experimental methodologies and quantitative data are presented to offer a comprehensive resource for researchers and professionals in drug development.

Receptor Binding Profile of this compound

CST-14 exhibits a broad binding profile, interacting with high affinity to all five somatostatin receptor subtypes. Its interaction is not limited to SSTRs; it also binds to the ghrelin receptor (GHS-R1a) and the Mas-related G protein-coupled receptor member X2 (MrgX2), albeit with varying affinities. This complex receptor interaction landscape underlies its diverse physiological effects.

Quantitative Data: Receptor Binding Affinities

The following tables summarize the binding affinities of this compound for its primary receptor targets.

Receptor SubtypeLigandAssay TypeKi (nM)pKiReference
sst1This compoundCompetitive Binding58.3
sst2This compoundCompetitive Binding0.0910.05
sst3This compoundCompetitive Binding0.39.52
sst4This compoundCompetitive Binding0.29.70
sst5This compoundCompetitive Binding0.39.52

Table 1: this compound Binding Affinities for Somatostatin Receptors. This table presents the inhibitory constants (Ki) and their logarithmic transformations (pKi) of this compound for the five human somatostatin receptor subtypes as determined by competitive radioligand binding assays.

ReceptorLigandAssay TypeEC50 (nM)pEC50Reference
MrgX2This compoundFunctional Assay257.6
GHS-R1aThis compoundCompetitive Binding~1000~6[1]

Table 2: this compound Binding and Functional Potencies for Other Receptors. This table shows the half-maximal effective concentration (EC50) for MrgX2 and an approximate affinity for the ghrelin receptor (GHS-R1a).

Primary Functions and Signaling Pathways in the CNS

The primary function of this compound in the central nervous system is the depression of cortical activity.[2] This is achieved through a combination of mechanisms, including the modulation of ion channels and the inhibition of neurotransmitter release, primarily through its interaction with the sst2 receptor.

Signaling Cascade via sst2 Receptor Activation

Upon binding to the sst2 receptor, a Gi/o-coupled receptor, CST-14 initiates a signaling cascade that leads to neuronal hyperpolarization and reduced excitability. The key downstream effects are the inhibition of adenylyl cyclase and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.

CST14_Signaling CST14 This compound sst2 sst₂ Receptor CST14->sst2 G_protein Gαi/oβγ sst2->G_protein activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase inhibits (Gαi/o) GIRK GIRK Channel G_protein->GIRK activates (Gβγ) cAMP cAMP AdenylylCyclase->cAMP PKA PKA cAMP->PKA K_ion GIRK->K_ion efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization

Caption: this compound signaling pathway via the sst₂ receptor.

Modulation of Neuronal Activity

CST-14 directly impacts neuronal firing rates. In vivo studies have demonstrated that intracerebroventricular administration of CST-14 decreases the firing rate of hippocampal pyramidal cells.[3] This inhibitory effect is a key contributor to its overall depressive function on cortical activity.

ParameterEffect of this compoundBrain RegionReference
Neuronal Firing RateDecreaseHippocampus[3]

Table 3: Effect of this compound on Neuronal Firing.

Induction of Slow-Wave Sleep

A distinctive function of CST-14, which sets it apart from somatostatin, is its potent induction of slow-wave sleep (SWS).[2][4] Administration of CST-14 enhances EEG synchronization and promotes deep SWS.[3]

Dose (µg, i.c.v.)Change in Slow-Wave SleepDuration of EffectReference
0.1 - 1.0Significant Increase~2-4 hours[3]

Table 4: Dose-Dependent Effect of this compound on Slow-Wave Sleep in Rats.

Anticonvulsant Properties

CST-14 has demonstrated significant anticonvulsant effects in various preclinical models.[2][5] It can attenuate seizure activity induced by agents like kainic acid and pilocarpine.[3][5] This neuroprotective function is mediated, at least in part, by the activation of sst2 and sst3 receptors.[5]

Seizure ModelThis compound DoseEffect on Seizure ActivityReference
Kainic Acid-induced1-10 nmol, i.c.v.Attenuation of seizures[3]
Pilocarpine-induced1 µM (intrahippocampal)Decreased seizure duration[5]

Table 5: Anticonvulsant Effects of this compound.

Experimental Protocols

Radioligand Competitive Binding Assay

This protocol is designed to determine the binding affinity of this compound for its receptors.

Binding_Assay Start Start Prepare_Membranes Prepare cell membranes expressing the receptor of interest Start->Prepare_Membranes Incubate Incubate membranes with a fixed concentration of radiolabeled ligand and varying concentrations of unlabeled this compound Prepare_Membranes->Incubate Separate Separate bound and free radioligand (e.g., via filtration) Incubate->Separate Quantify Quantify radioactivity of bound radioligand Separate->Quantify Analyze Analyze data to determine IC₅₀ and calculate Kᵢ Quantify->Analyze End End Analyze->End

Caption: Workflow for a radioligand competitive binding assay.

Methodology:

  • Membrane Preparation: Cell membranes from a stable cell line overexpressing the receptor of interest (e.g., CHO-K1 cells for sst2) are prepared by homogenization and centrifugation.

  • Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a suitable radioligand (e.g., [125I]-Tyr11-Somatostatin-14) and a range of concentrations of unlabeled this compound.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate receptor-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.[6]

In Vivo Electrophysiology

This protocol outlines the procedure for recording neuronal activity in response to this compound administration in an anesthetized animal model.

Methodology:

  • Animal Preparation: A male Wistar rat is anesthetized (e.g., with urethane) and placed in a stereotaxic frame. A craniotomy is performed over the hippocampus.

  • Electrode Placement: A recording microelectrode is lowered into the CA1 pyramidal cell layer of the hippocampus.

  • Drug Administration: A cannula is implanted into the lateral ventricle for intracerebroventricular (i.c.v.) administration of this compound or vehicle.

  • Recording: Baseline neuronal firing is recorded. Following i.c.v. injection of CST-14, changes in the firing rate of single neurons are recorded and analyzed.[7]

EEG Recording for Sleep Analysis

This protocol describes the methodology for assessing the effects of this compound on sleep architecture.

Sleep_Study_Workflow Start Start Implant Surgically implant EEG/EMG electrodes in mice Start->Implant Habituate Allow for recovery and habituation to recording setup Implant->Habituate Baseline Record baseline EEG/EMG for 24 hours Habituate->Baseline Administer Administer this compound (i.c.v.) or vehicle at a specific time point Baseline->Administer Record Record post-injection EEG/EMG for a defined period (e.g., 6 hours) Administer->Record Analyze Score sleep stages (Wake, NREM, REM) and perform spectral analysis of EEG Record->Analyze End End Analyze->End

Caption: Experimental workflow for EEG sleep studies.

Methodology:

  • Electrode Implantation: Mice are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

  • Habituation: Animals are allowed to recover from surgery and are habituated to the recording cables and environment.

  • Baseline Recording: Continuous EEG and EMG recordings are acquired for a 24-hour baseline period.

  • Drug Administration: this compound or vehicle is administered via an intracerebroventricular (i.c.v.) cannula.

  • Post-injection Recording: EEG and EMG are recorded for a specified period following the injection.

  • Data Analysis: The recordings are scored for different sleep-wake states (wakefulness, NREM sleep, REM sleep), and spectral analysis is performed on the EEG signal to quantify slow-wave activity (0.5-4 Hz).[8][9]

Conclusion

This compound is a neuropeptide with a profound impact on the central nervous system. Its primary function of depressing cortical activity is mediated through a complex interplay with multiple receptor systems, most notably the somatostatin receptors. The downstream signaling, primarily involving the inhibition of adenylyl cyclase and activation of GIRK channels, leads to a reduction in neuronal excitability. This fundamental mechanism underlies its diverse physiological roles, including the promotion of slow-wave sleep and its potent anticonvulsant effects. The detailed understanding of CST-14's functions and the methodologies to study them are crucial for the development of novel therapeutic strategies targeting sleep disorders, epilepsy, and other neurological conditions.

References

The Dawn of a New Neuromodulator: Discovery and Initial Characterization of the Cortistatin Family

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the discovery and initial characterization of the Cortistatin (CST) neuropeptide family. First identified in 1996, this family of peptides bears significant structural and functional resemblance to Somatostatin (SST) while exhibiting distinct physiological roles, particularly in the regulation of sleep and cortical activity. This document details the seminal experiments that led to their identification, cloning, and initial functional analysis. It includes a compilation of key quantitative data, detailed experimental methodologies, and visual representations of the known signaling pathways, serving as an in-depth resource for researchers in neuroscience and professionals in drug development exploring the therapeutic potential of this intriguing neuropeptide family.

Introduction

The discovery of the Cortistatin neuropeptide family marked a significant advancement in our understanding of neuromodulation within the central nervous system. Named for its abundant expression in the cerebral cortex and its potent neuronal-depressant activities, Cortistatin quickly emerged as a molecule of interest due to its unique physiological profile.[1] While sharing a high degree of sequence homology with the well-established neuropeptide Somatostatin, Cortistatin exhibits distinct functions, most notably its profound effects on slow-wave sleep.[1] This guide will delve into the foundational research that unveiled this novel peptide family, providing a detailed look at the experimental approaches that defined its initial characterization.

Discovery and Gene Identification

The journey to identify Cortistatin began with efforts to isolate novel mRNAs expressed in the cerebral cortex. The initial discovery was made through the cloning of a cDNA for a precursor protein, preprocortistatin, from a rat brain cDNA library.[2] This pioneering work revealed a novel peptide with significant structural similarities to Somatostatin.

Gene Structure and Processing

The human Cortistatin gene (CORT) is located on chromosome 1.[3][4] The precursor protein, preprocortistatin, is a 105-amino acid peptide in humans.[3] Post-translational processing of this precursor yields mature, biologically active peptides.[4] In humans, the primary active form is Cortistatin-17 (CST-17), while in rodents, Cortistatin-14 (CST-14) and Cortistatin-29 (CST-29) are the predominant forms.[3]

Table 1: Cortistatin Gene and Precursor Protein Details

SpeciesGene NameChromosome LocationPrecursor Protein Length (amino acids)Major Active Peptides
HumanCORT1p36.22105CST-17, CST-29
MouseCort4 E2Not specifiedCST-14, CST-29
RatCortNot specified112CST-14, CST-29
Sequence Homology with Somatostatin

A key feature of Cortistatin is its striking sequence similarity to Somatostatin-14 (SST-14). CST-14 shares 11 of its 14 amino acids with SST-14, including the critical FWKT tetramer responsible for receptor binding and the two cysteine residues that form a disulfide bridge, creating a cyclic structure.[1] This high degree of homology explains the overlapping pharmacological properties of the two peptide families.

Tissue Distribution and Expression

Initial characterization efforts focused on determining the anatomical localization of Cortistatin expression. These studies revealed a distinct, yet partially overlapping, distribution pattern compared to Somatostatin.

Central Nervous System

In situ hybridization studies demonstrated that preprocortistatin mRNA is predominantly expressed in the cerebral cortex and hippocampus.[1] Specifically, Cortistatin-expressing neurons are a subset of GABAergic interneurons.[1] While there is some co-localization with Somatostatin in the hippocampus, many Cortistatin-positive neurons in the cortex do not express Somatostatin, indicating distinct neuronal populations.

Peripheral Tissues

Subsequent investigations have revealed a broader distribution of Cortistatin expression than initially thought, with mRNA detected in various peripheral tissues, including immune cells, the gastrointestinal tract, and the endocrine system.[5]

Receptor Binding and Pharmacology

The functional similarities between Cortistatin and Somatostatin are largely attributed to their shared ability to bind to the five known Somatostatin receptors (SSTR1-5).[1] However, Cortistatin also interacts with other receptors, which may account for its unique physiological effects.

Somatostatin Receptor Binding

Competitive radioligand binding assays have demonstrated that Cortistatin binds with high affinity to all five SSTR subtypes.[1] The binding affinities (IC50 values) of this compound for the human Somatostatin receptors are summarized in the table below.

Table 2: Binding Affinities (IC50) of this compound for Human Somatostatin Receptors

Receptor SubtypeIC50 (nM)
sst15
sst20.09
sst30.3
sst40.2
sst50.3

Data compiled from publicly available sources.

Other Receptor Interactions

Distinct from Somatostatin, Cortistatin has been shown to bind to the growth hormone secretagogue receptor (GHS-R), the ghrelin receptor, and the Mas-related G-protein coupled receptor member X2 (MrgX2).[3][5] These interactions are thought to mediate some of Cortistatin's unique biological activities that are not observed with Somatostatin.

Electrophysiological Characterization

The initial characterization of Cortistatin's function heavily relied on electrophysiological studies to assess its effects on neuronal activity. These experiments confirmed its role as a neuronal depressant.

Effects on Hippocampal Neurons

Whole-cell patch-clamp recordings from hippocampal CA1 pyramidal neurons revealed that superfusion with this compound induces a hyperpolarization of the neuronal membrane, leading to a decrease in neuronal excitability.[6] This effect is similar to that of Somatostatin and is mediated by the activation of inwardly rectifying potassium channels.

Unique Electrophysiological Actions

While both Cortistatin and Somatostatin depress neuronal activity, Cortistatin has been shown to have distinct effects on certain ion channels. For instance, in hippocampal neurons, Cortistatin, but not Somatostatin, augments the hyperpolarization-activated cation current (Ih).[7] This differential modulation of ion channels likely contributes to the unique physiological roles of Cortistatin.

Signaling Pathways

Cortistatin exerts its cellular effects through the activation of G-protein coupled receptors (GPCRs), leading to the modulation of various downstream signaling cascades.

Somatostatin Receptor-Mediated Signaling

Upon binding to SSTRs, Cortistatin, like Somatostatin, activates inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity, including the activation of potassium channels and inhibition of calcium channels.[3]

Cortistatin_SSTR_Signaling CST Cortistatin SSTR SST Receptor (SSTR1-5) CST->SSTR G_protein Gi/o Protein SSTR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits K_channel ↑ K+ Channel Activity G_protein->K_channel activates Ca_channel ↓ Ca2+ Channel Activity G_protein->Ca_channel inhibits cAMP ↓ cAMP AC->cAMP Response Neuronal Hyperpolarization & Inhibition of Neurotransmission cAMP->Response K_channel->Response Ca_channel->Response

Cortistatin Signaling via SSTRs
Non-SSTR Mediated Signaling

The signaling pathways initiated by Cortistatin's interaction with GHS-R and MrgX2 are less well-characterized but are thought to involve different G-protein subtypes and downstream effectors, contributing to its distinct physiological functions.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the initial discovery and characterization of the Cortistatin neuropeptide family.

cDNA Cloning and Sequencing of Preprocortistatin

The initial identification of Cortistatin was achieved through the cloning and sequencing of its corresponding cDNA from a rat brain library.

Protocol Outline:

  • mRNA Extraction: Total RNA is extracted from rat cerebral cortex tissue, followed by the purification of poly(A)+ mRNA using oligo(dT)-cellulose chromatography.

  • cDNA Synthesis: First-strand cDNA is synthesized from the purified mRNA using reverse transcriptase and an oligo(dT) primer. The second strand is then synthesized using DNA polymerase I and RNase H.

  • Vector Ligation and Transformation: The double-stranded cDNA is ligated into a suitable cloning vector (e.g., a plasmid). The recombinant vectors are then used to transform competent E. coli cells.

  • Library Screening: The cDNA library is screened using a labeled oligonucleotide probe designed based on a conserved region of the Somatostatin sequence.

  • Sequencing and Analysis: Positive clones are isolated, and the cDNA inserts are sequenced to determine the nucleotide sequence of preprocortistatin. The amino acid sequence is then deduced from the nucleotide sequence.

cDNA_Cloning_Workflow cluster_0 Preparation cluster_1 Cloning cluster_2 Screening & Analysis mRNA mRNA Extraction (Rat Cortex) cDNA_synth cDNA Synthesis mRNA->cDNA_synth ligation Vector Ligation cDNA_synth->ligation transformation Transformation (E. coli) ligation->transformation screening Library Screening (Labeled Probe) transformation->screening sequencing Sequencing screening->sequencing analysis Sequence Analysis sequencing->analysis Radioligand_Binding_Assay cluster_0 Preparation cluster_1 Assay cluster_2 Analysis membranes Receptor-expressing Cell Membranes incubation Incubation membranes->incubation radioligand Radiolabeled Somatostatin radioligand->incubation competitor Unlabeled Cortistatin competitor->incubation filtration Filtration incubation->filtration counting Radioactivity Counting filtration->counting curve Competition Curve Generation counting->curve ic50 IC50 Determination curve->ic50

References

Unraveling the Molecular Identity of Human Cortistatin-14: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the amino acid sequence of human Cortistatin-14, the experimental methodologies used for its determination, and its interaction with key signaling pathways. This compound, a neuropeptide with significant structural and functional homology to somatostatin-14, is a molecule of interest for its diverse physiological roles, including the regulation of sleep, neuronal activity, and inflammatory processes.

Amino Acid Sequence and Physicochemical Properties of Human this compound

Human this compound is a cyclic peptide composed of 14 amino acids. Its primary structure was elucidated through a combination of recombinant DNA technology and peptide sequencing techniques. The definitive amino acid sequence and key physicochemical properties are summarized below.

Table 1: Amino Acid Sequence and Properties of Human this compound

ParameterValue
One-Letter Code PCKNFFWKTFSSCK
Three-Letter Code Pro-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Ser-Ser-Cys-Lys
Disulfide Bridge Between Cysteine at position 2 and Cysteine at position 13
Molecular Formula C₈₁H₁₁₃N₁₉O₁₉S₂[1][2][3]
Molecular Weight 1721.03 g/mol [1][2][3]
CAS Number 193829-96-8[1]

Human Cortistatin is initially synthesized as a larger precursor peptide. In humans, this precursor can be processed into different active forms, including Cortistatin-17 and Cortistatin-29.[4] this compound is the rodent ortholog, and the term is often used interchangeably in literature for the 14-amino acid core active peptide. The human cortistatin gene (CORT) is located on chromosome 1.[5][6]

Experimental Determination of the Amino Acid Sequence

The determination of the amino acid sequence of human this compound has been achieved through a combination of molecular biology and protein chemistry techniques. The general workflow for identifying and sequencing a novel peptide like this compound is depicted below.

Experimental_Workflow cluster_genomic Genomic & Transcriptomic Analysis cluster_proteomic Proteomic Analysis a Tissue Collection (e.g., Cerebral Cortex) b mRNA Extraction a->b c Reverse Transcription-PCR (RT-PCR) b->c d cDNA Library Construction c->d e Gene Cloning & DNA Sequencing d->e f Peptide Synthesis or Isolation e->f Predicted Sequence Guides Synthesis/Isolation g Enzymatic Digestion (for larger precursors) f->g i Edman Degradation f->i h Mass Spectrometry (MS/MS) g->h j Sequence Assembly & Verification h->j i->j

Fig. 1: General experimental workflow for peptide discovery and sequencing.
Molecular Cloning and DNA Sequencing

The initial identification of the gene encoding human cortistatin was achieved through molecular cloning techniques. A representative protocol is as follows:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from human cerebral cortex tissue, a region known for high cortistatin expression.[5] Messenger RNA (mRNA) is then isolated and used as a template for reverse transcriptase to synthesize complementary DNA (cDNA).[7]

  • Polymerase Chain Reaction (PCR): Degenerate primers, designed based on the known rat cortistatin sequence, are used to amplify the corresponding human cDNA.[7]

  • Cloning and Sequencing: The amplified PCR product is ligated into a plasmid vector and cloned in a bacterial host. The nucleotide sequence of the inserted cDNA is then determined using automated DNA sequencing methods.[5][7] This provides the deduced amino acid sequence of the prepro-cortistatin.

Peptide Sequencing by Mass Spectrometry and Edman Degradation

To confirm the amino acid sequence of the mature peptide and identify post-translational modifications such as the disulfide bridge, direct sequencing of the isolated or synthetically produced peptide is performed.

  • Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is a powerful tool for peptide sequencing. The peptide is ionized and fragmented, and the mass-to-charge ratio of the fragments is used to deduce the amino acid sequence.[8][9] This method is highly sensitive and can also identify modifications.

  • Edman Degradation: This classical method involves the sequential removal and identification of amino acids from the N-terminus of the peptide.[10][11][12] The peptide is reacted with phenyl isothiocyanate (PITC), followed by cleavage of the N-terminal amino acid derivative, which is then identified by chromatography.[13][14] This process is repeated for subsequent residues.

Biological Activity and Receptor Interactions

This compound exhibits a broad range of biological activities primarily through its interaction with a variety of G-protein coupled receptors (GPCRs).

Table 2: Receptor Binding Affinities of Human this compound

Receptor FamilyReceptor SubtypeBinding Affinity (IC₅₀/EC₅₀)
Somatostatin Receptors (sst) sst₁5 nM (IC₅₀)[1][3]
sst₂0.09 nM (IC₅₀)[1][3]
sst₃0.3 nM (IC₅₀)[1][3]
sst₄0.2 nM (IC₅₀)[1][3]
sst₅0.3 nM (IC₅₀)[1][3]
Mas-Related G Protein-Coupled Receptor MRGPRX225 nM (EC₅₀)[1]
Growth Hormone Secretagogue Receptor GHS-R1aBinds, affinity comparable to ghrelin[15]
Signaling Pathways

Upon binding to somatostatin receptors, this compound typically initiates an inhibitory signaling cascade. A primary mechanism is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CST14 This compound SSTR Somatostatin Receptor (sst₂ subtype shown) CST14->SSTR Binding G_protein Gi/o Protein SSTR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Altered Gene Expression CREB->Gene_Expression Modulation

Fig. 2: this compound signaling via the Gi-coupled somatostatin receptor.
Experimental Protocol for cAMP Assay

The inhibitory effect of this compound on cAMP production can be quantified using a competitive immunoassay.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing a specific human somatostatin receptor subtype (e.g., sst₂) are cultured in appropriate media.[7]

  • Cell Stimulation: The cells are pre-incubated with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[16] They are then treated with varying concentrations of this compound, followed by stimulation with forskolin, a potent activator of adenylyl cyclase.[7]

  • Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a commercially available cAMP enzyme immunoassay (EIA) kit.[7] The results are typically expressed as the percentage of inhibition of forskolin-stimulated cAMP production.

Conclusion

The elucidation of the amino acid sequence of human this compound has been a crucial step in understanding its multifaceted biological roles. This technical guide has provided a detailed overview of its molecular structure, the experimental approaches used for its characterization, and its engagement with key cellular signaling pathways. This information serves as a valuable resource for researchers and professionals in the fields of neuroscience, immunology, and drug development, paving the way for further exploration of this compound as a potential therapeutic agent.

References

Endogenous Expression of Cortistatin-14 in Cortical and Hippocampal Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortistatin-14 (CST-14) is a neuropeptide with significant structural and functional similarities to somatostatin (SST-14), yet it exhibits distinct physiological effects, particularly within the central nervous system.[1][2][3] Predominantly expressed in the cerebral cortex and hippocampus, CST-14 has garnered attention for its roles in sleep regulation, cognitive processes, and neuroprotection.[3][4][5][6] This technical guide provides a comprehensive overview of the endogenous expression of CST-14 in cortical and hippocampal neurons, detailing quantitative data, experimental methodologies, and associated signaling pathways to support further research and therapeutic development.

Quantitative Data on this compound Expression

The expression of this compound is highly specific, localized primarily to a subpopulation of interneurons within the cortex and hippocampus.[1][4] Quantitative analysis of its expression and co-localization with other key neuronal markers is crucial for understanding its functional role.

Table 1: Cellular Co-localization of Preprocortistatin mRNA in Adult Rat Cortex and Hippocampus
Brain RegionCortical LayerMarkerPercentage of CST+ Cells Co-localizing with MarkerPercentage of Marker+ Cells Co-localizing with CSTReference
Neocortex All LayersGAD65/GAD67~100%-[1]
Layers II-III (Visual & Somatosensory)Parvalbumin73%~40%[1]
Deep LayersCalbindin47%-[1]
Hippocampus CA1 Pyramidal LayerParvalbumin75%~40%[1]
CA1 FieldSomatostatin58%~30%[1]
Table 2: Developmental Expression of Preprocortistatin mRNA in Rat Brain
Developmental StageExpression Level in Cortex & HippocampusKey ObservationsReference
Postnatal Day 0 (P0)DetectablePositive cells in lower cerebral cortex and stratum oriens of the hippocampus.[1]
Postnatal Day 5-10 (P5-P10)AccumulatingmRNA levels increase postnatally.[1]
Postnatal Day 15 (P15)MaximalPeak expression levels reached.[1]
AdulthoodSlight DecayExpression levels slightly decrease and stabilize.[1]
Second Postnatal WeekTransient IncreaseA notable transient increase in CST-expressing cells in all cortical areas and the dentate gyrus.[1]
Table 3: Modulation of this compound mRNA Expression
ConditionBrain RegionChange in CST-14 mRNAAssociated FactorsReference
Forced Swimming Test (Stress)Hippocampus & Cortex (Mice)Significant DecreaseConcurrent decrease in BDNF mRNA.[7]

Experimental Protocols

Detailed methodologies are essential for the accurate study of CST-14 expression and function. The following are protocols for key experiments cited in the literature.

In Situ Hybridization for Preprocortistatin mRNA

This technique is used to localize preprocortistatin mRNA within brain tissue, providing cellular resolution of its expression.

Protocol:

  • Tissue Preparation:

    • Anesthetize and perfuse Sprague Dawley rats with 4% paraformaldehyde in phosphate-buffered saline (PBS).

    • Dissect the brain and postfix overnight in the same fixative at 4°C.

    • Cryoprotect the brain by immersion in 30% sucrose in PBS until it sinks.

    • Freeze the brain and section coronally at 20-40 µm using a cryostat or freezing microtome.

  • Probe Preparation:

    • Synthesize a 35S-UTP labeled antisense riboprobe corresponding to the rat preprocortistatin mRNA.

    • For double in situ hybridization, label GAD65/GAD67 probes with digoxigenin (DIG).

  • Hybridization:

    • Mount tissue sections on coated slides.

    • Treat sections with proteinase K to improve probe penetration.

    • Prehybridize sections in hybridization buffer.

    • Hybridize overnight at 55-60°C with the labeled riboprobe in hybridization buffer.

  • Washing and Detection:

    • Wash sections in a series of increasingly stringent SSC buffers to remove non-specifically bound probe.

    • For single labeling, expose slides to X-ray film (film autoradiography) for initial localization, followed by coating with photographic emulsion (emulsion autoradiography) for cellular resolution.

    • For double labeling, first detect the DIG-labeled probe using an anti-DIG antibody conjugated to alkaline phosphatase and a colorimetric substrate. Then, proceed with emulsion autoradiography for the 35S-labeled probe.

  • Analysis:

    • Develop the emulsion and counterstain the sections with a Nissl stain (e.g., cresyl violet) to visualize cell bodies.

    • Analyze under a microscope to identify silver grains (indicating mRNA) over counterstained cells.

Immunohistochemistry for Neuronal Markers

Immunohistochemistry is employed to identify the protein products of specific genes, allowing for the characterization of cell types expressing CST-14.

Protocol:

  • Tissue Preparation:

    • Prepare brain sections as described for in situ hybridization. Free-floating sections are often used for immunohistochemistry.

  • Antigen Retrieval (if necessary):

    • For some antibodies, it may be necessary to unmask the antigenic epitope. This can be achieved by heating the sections in a citrate buffer (pH 6.0).

  • Blocking:

    • Incubate sections in a blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100) for 1-2 hours at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate sections with the primary antibody (e.g., anti-parvalbumin, anti-calbindin, anti-somatostatin) diluted in blocking solution overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash sections three times in PBS.

    • Incubate with a fluorescently labeled or biotinylated secondary antibody directed against the species of the primary antibody for 1-2 hours at room temperature.

  • Detection:

    • For fluorescent detection, wash sections and mount with a mounting medium containing DAPI to counterstain nuclei.

    • For chromogenic detection (if using a biotinylated secondary antibody), incubate with an avidin-biotin-peroxidase complex (ABC) and then develop with a substrate like diaminobenzidine (DAB).

  • Analysis:

    • Visualize fluorescently labeled sections using a confocal or fluorescence microscope.

    • Analyze chromogenically labeled sections using a bright-field microscope.

Signaling Pathways and Visualizations

CST-14 exerts its effects through a complex interplay of receptor activation and downstream signaling cascades.

This compound Receptor Binding and Downstream Effects

CST-14 is known to bind to all five somatostatin receptor subtypes (sst1-sst5) and the ghrelin receptor (GHSR).[2][7] This promiscuous binding allows it to influence multiple signaling pathways. In cortical and hippocampal neurons, CST-14 has been shown to inhibit pyramidal cell firing, in part by augmenting potassium currents and modulating the hyperpolarization-activated cation current (Ih).[4][8][9] Its actions are also linked to the GABAergic system, with evidence suggesting involvement of both GABAA and GABAB receptors.[7][10]

Below are Graphviz diagrams illustrating the key signaling pathways and an experimental workflow.

CST14_Signaling_Pathway cluster_receptors Receptors cluster_effects Downstream Neuronal Effects CST14 This compound SSTRs Somatostatin Receptors (sst1-5) CST14->SSTRs GHSR Ghrelin Receptor (GHSR1a) CST14->GHSR GABA_A GABAA Receptor CST14->GABA_A Functional Interaction GABA_B GABAB Receptor CST14->GABA_B Functional Interaction K_current ↑ K+ Conductance (M-current & Leak) SSTRs->K_current Gβγ Ca_current ↓ Ca2+ Influx SSTRs->Ca_current Gβγ AC_inhibition ↓ Adenylyl Cyclase ↓ cAMP SSTRs->AC_inhibition Gαi/o GABA_modulation Modulation of GABAergic Transmission GHSR->GABA_modulation ? GABA_A->GABA_modulation GABA_B->GABA_modulation Neuron_hyperpol Neuron Hyperpolarization ↓ Firing Rate K_current->Neuron_hyperpol Ih_current ↑ Ih Current Ca_current->Neuron_hyperpol AC_inhibition->Neuron_hyperpol Neuron_hyperpol->Ih_current Modulates

Caption: CST-14 signaling in cortical and hippocampal neurons.

Experimental_Workflow cluster_tissue Tissue Processing cluster_analysis Analysis Techniques cluster_output Data Output animal Rat/Mouse perfusion Perfusion & Fixation (4% PFA) animal->perfusion dissection Brain Dissection perfusion->dissection cryoprotection Cryoprotection (30% Sucrose) dissection->cryoprotection sectioning Cryosectioning (20-40 µm) cryoprotection->sectioning ish In Situ Hybridization (CST mRNA) sectioning->ish ihc Immunohistochemistry (Neuronal Markers) sectioning->ihc double_label Double Labeling (ISH + IHC) sectioning->double_label localization Cellular Localization of CST mRNA ish->localization colocalization Co-localization with Neuronal Subtypes ihc->colocalization double_label->colocalization quantification Quantitative Analysis of Expression localization->quantification colocalization->quantification

References

What are the physiological roles of Cortistatin-14 beyond neuronal inhibition?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cortistatin-14 (CST-14), a cyclic neuropeptide with significant structural homology to somatostatin-14 (SST-14), has emerged as a molecule of profound interest beyond its initial characterization as a neuronal inhibitor. While its effects on the central nervous system, particularly in sleep regulation, are well-documented, a growing body of evidence illuminates its multifaceted physiological roles in the endocrine, immune, and cardiovascular systems, as well as its potential as an anti-cancer agent. This technical guide provides a comprehensive overview of the non-neuronal functions of CST-14, detailing its interactions with various receptors, the downstream signaling pathways it modulates, and the quantitative effects observed in key experimental models. This document is intended to serve as a valuable resource for researchers and professionals in drug development, offering insights into the therapeutic potential of this versatile peptide.

Endocrine System Modulation

This compound exerts significant control over the endocrine system, largely mirroring the inhibitory actions of somatostatin on hormone secretion. These effects are primarily mediated through its high-affinity binding to all five somatostatin receptor subtypes (SSTR1-5).[1] However, its interaction with other receptors, such as the growth hormone secretagogue receptor (ghrelin receptor, GHS-R1a), adds a layer of complexity to its endocrine profile.[2]

Inhibition of Growth Hormone and Insulin Secretion

In human studies, this compound has been shown to potently inhibit both basal and stimulated Growth Hormone (GH) secretion to a similar extent as somatostatin-14.[3][4] This inhibitory effect extends to insulin secretion.[2][3]

Table 1: Quantitative Effects of this compound on Endocrine Parameters in Humans

ParameterExperimental ConditionThis compound DoseEffectReference
Basal GH SecretionIntravenous infusion in healthy volunteers2.0 µg/kg/hSignificant inhibition (P < 0.01)[3]
GHRH-stimulated GH SecretionIntravenous infusion in healthy volunteers2.0 µg/kg/hSignificant inhibition (P < 0.01)[3]
Ghrelin-stimulated GH SecretionIntravenous infusion in healthy volunteers2.0 µg/kg/hSignificant inhibition (P < 0.05)[3]
Basal Insulin SecretionIntravenous infusion in healthy volunteers2.0 µg/kg/hSignificant inhibition (P < 0.01)[3]
Experimental Protocol: In Vivo Human Endocrine Studies

Objective: To assess the effect of this compound on basal and stimulated hormone secretion in healthy human volunteers.

Methodology:

  • Subjects: Healthy adult male volunteers.

  • Procedure: Subjects receive an intravenous (i.v.) infusion of either saline (control), this compound (2.0 µg/kg/h), or Somatostatin-14 (2.0 µg/kg/h).[2][3]

  • Stimulation: For stimulated hormone release studies, a bolus i.v. injection of Growth Hormone-Releasing Hormone (GHRH; 1.0 µg/kg) or Ghrelin (1.0 µg/kg) is administered during the infusion.[3]

  • Blood Sampling: Blood samples are collected at regular intervals before, during, and after the infusion and stimulation.

  • Analysis: Serum levels of GH, insulin, prolactin, ACTH, and cortisol are measured using immunoradiometric assays or other appropriate methods.[3]

Signaling Pathway: Inhibition of Hormone Secretion

The inhibitory effects of this compound on hormone secretion are primarily mediated by its binding to somatostatin receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of potassium channels, ultimately resulting in hyperpolarization of the cell membrane and reduced hormone release.

G CST14 This compound SSTR SSTR (e.g., SSTR2, SSTR5) CST14->SSTR Binds Gi Gi Protein SSTR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits K_channel ↑ K+ Channel Activity Gi->K_channel Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Ca_channel ↓ Ca2+ Influx PKA->Ca_channel Inhibits K_channel->Ca_channel Hyperpolarization Exocytosis ↓ Hormone Exocytosis Ca_channel->Exocytosis

Caption: CST-14 signaling pathway for hormone inhibition.

Immune System Regulation

This compound is a potent immunomodulatory peptide with predominantly anti-inflammatory properties. It is produced by immune cells and acts on them in a cytokine-like manner to regulate the balance between pro- and anti-inflammatory responses.

Anti-inflammatory Effects

CST-14 has been shown to down-regulate the production of pro-inflammatory mediators by activated macrophages. In murine models of endotoxemia, administration of this compound significantly reduced the systemic levels of inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Table 2: Quantitative Effects of this compound on Inflammatory Mediators

MediatorExperimental ModelThis compound Concentration/DoseEffectReference
TNF-αLPS-stimulated murine peritoneal macrophages10⁻⁸ MSignificant inhibition (P < 0.001)[5]
IL-6LPS-stimulated murine peritoneal macrophages10⁻⁸ MSignificant inhibition[5]
IL-1βLPS-stimulated murine peritoneal macrophages10⁻⁸ MSignificant inhibition[5]
Nitric OxideLPS-stimulated murine peritoneal macrophages10⁻⁸ MSignificant inhibition[5]
TNF-αSerum from LPS-induced endotoxemic mice2 nmol/mouseSignificant reduction[5]
IL-6Serum from LPS-induced endotoxemic mice2 nmol/mouseSignificant reduction[5]
Experimental Protocol: In Vitro Macrophage Activation Assay

Objective: To determine the effect of this compound on the production of inflammatory mediators by activated macrophages.

Methodology:

  • Cell Culture: Murine peritoneal macrophages are harvested and cultured.

  • Stimulation: Macrophages are stimulated with lipopolysaccharide (LPS; 1 µg/ml) in the presence or absence of varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁷ M).[5]

  • Incubation: Cells are incubated for a specified period (e.g., 24 hours).

  • Analysis: The supernatant is collected, and the concentrations of inflammatory mediators (e.g., TNF-α, IL-6, IL-1β, nitric oxide) are quantified using ELISA or other appropriate assays.[5]

Signaling Pathway: Anti-inflammatory Action in Macrophages

The anti-inflammatory effects of this compound are mediated through its interaction with SSTRs and potentially GHS-R1a on immune cells. This leads to the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.

G CST14 This compound Receptor SSTR / GHS-R1a CST14->Receptor Binds NFkB_pathway NF-κB Pathway Receptor->NFkB_pathway Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->NFkB_pathway Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkB_pathway->Pro_inflammatory_genes Cytokines ↓ TNF-α, IL-6, IL-1β Pro_inflammatory_genes->Cytokines

Caption: CST-14's anti-inflammatory signaling pathway.

Cardiovascular System Protection

This compound and its receptors are widely expressed in the cardiovascular system, including the aorta, coronary arteries, and the heart.[4] Emerging evidence suggests that CST-14 plays a protective role in various cardiovascular diseases.

Inhibition of Vascular Smooth Muscle Cell Proliferation and Migration

A key event in the development of atherosclerosis and restenosis is the proliferation and migration of vascular smooth muscle cells (VSMCs). This compound has been shown to inhibit platelet-derived growth factor (PDGF)-stimulated proliferation and migration of human aortic VSMCs.[6]

Table 3: Quantitative Effects of this compound on Vascular Smooth Muscle Cells

ParameterExperimental ConditionThis compound ConcentrationEffectReference
Cell Proliferation ([³H]-thymidine incorporation)PDGF (10 ng/mL)-stimulated human aortic VSMCs10 nmol/LSignificant inhibition[2]
Cell Growth (Alamar-Blue assay)PDGF (10 ng/mL)-stimulated human aortic VSMCs10 nmol/LSignificant inhibition[2]
Neointimal FormationCarotid artery ligation in mice100 ng administered intraperitoneally every 2 daysSignificant reduction in neointimal area[2]
Experimental Protocol: Vascular Smooth Muscle Cell Proliferation Assay

Objective: To evaluate the effect of this compound on the proliferation of human aortic vascular smooth muscle cells (hAoSMCs).

Methodology:

  • Cell Culture: hAoSMCs are cultured in 96-well plates and serum-starved for 24 hours.[2]

  • Stimulation: Cells are stimulated with PDGF (10 ng/mL) in the presence or absence of different concentrations of this compound (e.g., 1-100 nmol/L).[2]

  • [³H]-thymidine Incorporation: [³H]-thymidine is added to the culture medium, and after an incubation period, the cells are harvested, and the amount of incorporated radioactivity is measured as an index of DNA synthesis and cell proliferation.[2]

  • Alamar-Blue Assay: Alternatively, cell viability and proliferation can be assessed by measuring the reduction of Alamar-Blue reagent.[2]

Signaling Pathway: Inhibition of VSMC Proliferation and Migration

The inhibitory effects of this compound on VSMC proliferation are mediated by SSTR2 and SSTR5, leading to an increase in cAMP and activation of p38-MAPK, while inhibiting the pro-proliferative Akt pathway.[6] Its anti-migratory effects are mediated by the GHS-R1a, leading to the inhibition of Rac1 activation.[6]

G cluster_proliferation Inhibition of Proliferation cluster_migration Inhibition of Migration CST14_prolif This compound SSTR_prolif SSTR2 / SSTR5 CST14_prolif->SSTR_prolif cAMP_prolif ↑ cAMP SSTR_prolif->cAMP_prolif p38_prolif ↑ p38-MAPK SSTR_prolif->p38_prolif Akt_prolif ↓ Akt SSTR_prolif->Akt_prolif Proliferation ↓ Proliferation cAMP_prolif->Proliferation p38_prolif->Proliferation Akt_prolif->Proliferation CST14_mig This compound GHSR1a_mig GHS-R1a CST14_mig->GHSR1a_mig Rac1_mig ↓ Rac1 Activation GHSR1a_mig->Rac1_mig Migration ↓ Migration Rac1_mig->Migration

Caption: CST-14 signaling in VSMCs.

Anti-Cancer and Anti-Angiogenic Potential

This compound has demonstrated anti-proliferative and anti-angiogenic effects, suggesting its potential as a therapeutic agent in oncology.

Inhibition of Tumor Cell Proliferation and Angiogenesis

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. Furthermore, its ability to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow, is a critical aspect of its anti-cancer potential.

Table 4: Quantitative Effects of this compound on Cancer Cells

ParameterCell LineThis compound ConcentrationEffectReference
CytotoxicityPancreatic Cancer (Panc-1-G12D)0-200 µMDose-dependent cytotoxicity[7]
CytotoxicityPancreatic Cancer (MIA-PaCa-G12C)0-200 µMDose-dependent cytotoxicity[7]
CytotoxicityPancreatic Cancer (Capan-1-G12V)0-200 µMDose-dependent cytotoxicity[7]
Experimental Protocol: Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are treated with this compound (at a predetermined dose and schedule) or a vehicle control.

  • Monitoring: Tumor volume is measured regularly using calipers.

  • Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

Signaling Pathway: Anti-Angiogenic Effects

The anti-angiogenic effects of this compound are likely mediated through its interaction with SSTRs on endothelial cells, leading to the inhibition of pro-angiogenic signaling pathways.

G CST14 This compound SSTR_endo SSTR (on Endothelial Cells) CST14->SSTR_endo Binds VEGF_pathway ↓ Pro-angiogenic Signaling (e.g., VEGF pathway) SSTR_endo->VEGF_pathway Endo_proliferation ↓ Endothelial Cell Proliferation & Migration VEGF_pathway->Endo_proliferation Angiogenesis ↓ Angiogenesis Endo_proliferation->Angiogenesis

Caption: CST-14's anti-angiogenic signaling pathway.

Conclusion

This compound is a remarkably pleiotropic peptide with significant physiological roles extending far beyond its initial discovery in the context of neuronal inhibition. Its potent modulatory effects on the endocrine, immune, and cardiovascular systems, coupled with its emerging anti-cancer properties, highlight its considerable therapeutic potential. The detailed experimental protocols and signaling pathways outlined in this guide provide a foundation for further research and development of this compound-based therapeutics for a range of human diseases. Future investigations should continue to unravel the intricate molecular mechanisms underlying its diverse actions and explore its clinical utility in well-designed trials.

References

Cortistatin-14 as a Modulator of Slow-Wave Sleep: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the neuropeptide Cortistatin-14 (CST-14) and its significant role in the modulation of slow-wave sleep (SWS). CST-14, a neuropeptide primarily expressed in the cortex and hippocampus, has demonstrated a potent ability to enhance the depth and duration of SWS.[1][2] This document synthesizes key findings from pivotal research, presenting detailed experimental protocols, quantitative data from in vivo studies, and elucidated signaling pathways. The information herein is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of CST-14 and its analogues for sleep-related disorders.

Introduction

Slow-wave sleep (SWS), characterized by high-amplitude, low-frequency delta waves in the electroencephalogram (EEG), is crucial for physiological restoration, memory consolidation, and overall brain health. The homeostatic regulation of SWS is a complex process influenced by numerous endogenous factors.[3][4] Among these, the neuropeptide this compound (CST-14) has emerged as a key modulator.[1][2]

CST-14 is a 14-amino-acid cyclic peptide with significant structural homology to somatostatin (SST-14).[5][6] It binds with high affinity to all five known somatostatin receptors (sst1-5) and the ghrelin receptor (GHS-R1a), as well as the Mas-related G protein-coupled receptor member X2 (MRGPRX2).[2][6][7] These interactions trigger downstream signaling cascades that ultimately influence neuronal excitability and sleep-wake states.

Studies have shown that intracerebroventricular (ICV) administration of CST-14 in rodents selectively promotes deep SWS and increases slow-wave activity (SWA), a key indicator of sleep intensity.[1][8] Furthermore, the expression of preprocortistatin mRNA, the precursor to CST-14, is dynamically regulated by the sleep-wake cycle and is significantly upregulated following sleep deprivation, suggesting a role for CST-14 in the homeostatic regulation of sleep.[1][2] This guide will delve into the technical details of the research that has established CST-14 as a potent modulator of SWS.

Quantitative Data on the Effects of this compound on Sleep Architecture

The following tables summarize the key quantitative findings from studies investigating the effects of intracerebroventricular administration of CST-14 on sleep parameters in adult male rats.

Table 1: Effect of CST-14 on Time Spent in Different Vigilance States

Treatment (n=8)Wakefulness (% of recording time)SWS1 (% of recording time)SWS2 (% of recording time)REM Sleep (% of recording time)
Saline50.3 ± 2.515.2 ± 1.128.5 ± 2.06.0 ± 0.8
CST-14 (100 ng)42.1 ± 2.814.8 ± 1.336.9 ± 2.26.2 ± 0.7
CST-14 (1 µg)39.8 ± 3.1 14.5 ± 1.539.5 ± 2.56.2 ± 0.9

*p < 0.05, **p < 0.01 compared to saline (Student's t-test). Data are presented as mean ± SEM. SWS1 represents light slow-wave sleep, and SWS2 represents deep slow-wave sleep.[8]

Table 2: Effect of CST-14 on the Structure of Slow-Wave Sleep

Treatment (n=8)Number of SWS2 EpisodesMean Duration of SWS2 Episodes (s)
Saline105 ± 875 ± 5
CST-14 (100 ng)108 ± 795 ± 6*
CST-14 (1 µg)110 ± 9102 ± 7**

*p < 0.05, **p < 0.01 compared to saline (Student's t-test). Data are presented as mean ± SEM.[8]

Table 3: Effect of CST-14 on EEG Power Density during SWS2

Treatment (n=8)Delta Power (0.5-4 Hz) (% change from saline)
CST-14 (100 ng)+25.4 ± 4.1*
CST-14 (1 µg)+31.2 ± 5.3**

*p < 0.05, **p < 0.01 compared to saline (Student's t-test). Data represents the change in the first 2 hours post-injection and is presented as mean ± SEM.[1][8]

Table 4: Regulation of Preprocortistatin mRNA Expression by Sleep Deprivation

ConditionRelative Preprocortistatin mRNA Levels
Control100 ± 12
24-h Sleep Deprivation410 ± 45***
8-h Recovery Sleep125 ± 18

***p < 0.001 compared to control (ANOVA). Data are presented as mean ± SEM.[1][8]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Animal Subjects and Surgical Procedures
  • Subjects: Adult male Sprague-Dawley rats (250-300g) are used for these studies. Animals are housed individually under a 12:12 hour light-dark cycle with ad libitum access to food and water.

  • Surgical Implantation:

    • Anesthetize the rat with isoflurane (2-3%) or a ketamine/xylazine mixture.

    • Place the animal in a stereotaxic frame.

    • Implant stainless steel screw electrodes for EEG recording over the frontal (AP: +2.0 mm, ML: -1.5 mm from bregma) and parietal (AP: -3.5 mm, ML: -2.5 mm from bregma) cortices. A reference electrode is placed over the cerebellum.

    • Implant flexible, insulated stainless-steel wires into the nuchal muscles for electromyogram (EMG) recording.

    • Implant a guide cannula into the lateral ventricle (AP: -0.8 mm, ML: -1.5 mm from bregma; DV: -3.5 mm from skull surface) for intracerebroventricular (ICV) injections.

    • Secure the electrode assembly and cannula to the skull with dental cement.

    • Allow a recovery period of at least one week post-surgery.

Intracerebroventricular (ICV) Injections
  • Gently restrain the rat and remove the dummy cannula from the guide cannula.

  • Insert an injection cannula connected to a microsyringe. The injection cannula should extend 1 mm beyond the tip of the guide cannula.

  • Infuse a total volume of 5 µL of either sterile saline (vehicle) or this compound (100 ng or 1 µg dissolved in saline) over a period of 1 minute.

  • Leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow.

  • Replace the dummy cannula and return the animal to its home cage for recording.

EEG/EMG Recording and Analysis
  • Connect the rat's headmount to a recording cable attached to a commutator, allowing for free movement.

  • Record EEG and EMG signals continuously for 24 hours following the ICV injection.

  • Amplify and filter the EEG (0.5-30 Hz) and EMG (30-300 Hz) signals.

  • Digitize the signals at a sampling rate of at least 200 Hz.

  • Visually score the recordings in 10-second epochs into three stages: wakefulness, SWS (further divided into SWS1 and SWS2), and REM sleep, based on standard criteria.

  • Perform spectral analysis on artifact-free SWS2 epochs using a Fast Fourier Transform (FFT) to calculate power density in the delta (0.5-4 Hz) frequency band.

In Situ Hybridization for Preprocortistatin mRNA
  • Anesthetize rats at different time points (control, after 24-h sleep deprivation, after 8-h recovery sleep) and perfuse transcardially with 4% paraformaldehyde (PFA).

  • Dissect the brains and post-fix overnight in 4% PFA, followed by cryoprotection in 30% sucrose.

  • Section the brains coronally at 30 µm on a cryostat.

  • Hybridize the sections with a digoxigenin (DIG)-labeled antisense riboprobe for rat preprocortistatin mRNA.

  • Incubate with an anti-DIG antibody conjugated to alkaline phosphatase.

  • Develop the signal using a colorimetric substrate (e.g., NBT/BCIP).

  • Quantify the signal intensity using densitometry.

Immunohistochemistry for c-fos and pERK1/2
  • Process brain tissue from control and sleep-deprived rats as described for in situ hybridization.

  • Incubate brain sections with primary antibodies against c-fos or phosphorylated ERK1/2 (pERK1/2).

  • Incubate with a biotinylated secondary antibody.

  • Amplify the signal using an avidin-biotin-peroxidase complex.

  • Visualize the immunoreactivity using a diaminobenzidine (DAB) substrate.

  • For double-labeling with in situ hybridization, perform the immunohistochemistry after the hybridization and detection steps.

  • Count the number of single- and double-labeled cells in specific cortical regions.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

CST14_Signaling_Pathway CST14 This compound sstR Somatostatin Receptors (sst1-5) CST14->sstR GHS_R1a Ghrelin Receptor (GHS-R1a) CST14->GHS_R1a Gi Gi Protein sstR->Gi activates h_current ↑ h-current GHS_R1a->h_current activates AC Adenylyl Cyclase Gi->AC inhibits K_channel ↑ K+ Conductance Gi->K_channel activates cAMP ↓ cAMP AC->cAMP Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization h_current->Hyperpolarization SWS ↑ Slow-Wave Sleep Hyperpolarization->SWS

Caption: Signaling pathway of this compound in promoting slow-wave sleep.

Experimental_Workflow Animal_Prep Animal Preparation (Surgery: EEG/EMG/Cannula Implantation) Recovery Post-operative Recovery (≥ 1 week) Animal_Prep->Recovery Baseline Baseline Recording (24 hours) Recovery->Baseline ICV_Injection ICV Injection (Saline or CST-14) Baseline->ICV_Injection Post_Injection_Recording Post-Injection Recording (24 hours) ICV_Injection->Post_Injection_Recording Tissue_Collection Tissue Collection (Perfusion, Brain Dissection) ICV_Injection->Tissue_Collection For molecular studies Data_Analysis Data Analysis (Sleep Scoring, Spectral Analysis) Post_Injection_Recording->Data_Analysis Histology Histological Analysis (In Situ Hybridization, Immunohistochemistry) Tissue_Collection->Histology

References

Cortistatin-14: A Technical Guide to its Signal Transduction Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortistatin-14 (CST-14) is a cyclic neuropeptide with significant structural homology to somatostatin-14 (SST-14).[1][2] Despite this similarity, CST-14 exhibits a unique pharmacological profile, binding to a broader range of receptors and eliciting distinct physiological effects.[1][3] This guide provides an in-depth technical overview of the signal transduction pathways activated by CST-14 binding, focusing on its interaction with key G-protein coupled receptors (GPCRs). The information presented herein is intended to support research and drug development efforts targeting these pathways.

This compound Receptors and Binding Affinities

CST-14 is a promiscuous ligand, demonstrating high-affinity binding to all five somatostatin receptor subtypes (sst1-sst5), the ghrelin receptor (GHS-R1a), and the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][3] The binding affinities and functional potencies are summarized in the table below.

ReceptorLigandParameterValue (nM)Cell Line
sst1This compoundIC505Transfected Cells
sst2This compoundIC500.09Transfected Cells
sst3This compoundIC500.3Transfected Cells
sst4This compoundIC500.2Transfected Cells
sst5This compoundIC500.3Transfected Cells
MRGPRX2This compoundEC5025HEK293
GHS-R1aThis compoundAffinity (mol/l)4.6-5.4 x 10-7Human Pituitary Membranes

Table 1: this compound Receptor Binding and Functional Data.[4]

Core Signaling Pathways Activated by this compound

Upon binding to its cognate GPCRs, CST-14 initiates a cascade of intracellular signaling events. The specific pathways activated are dependent on the receptor subtype and the G-protein to which it couples. The primary signaling cascades are detailed below.

Gi/o-Coupled Signaling Pathway

All five somatostatin receptors (sst1-5) and the ghrelin receptor (GHS-R1a) can couple to inhibitory G-proteins of the Gi/o family. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][5][6] This reduction in cAMP attenuates the activity of protein kinase A (PKA), thereby modulating the phosphorylation of numerous downstream targets involved in processes such as hormone secretion and cell proliferation.

Gi_Pathway CST14 This compound Receptor sst1-5 / GHS-R1a (GPCR) CST14->Receptor G_protein Gαi/o Gβγ Receptor->G_protein Activation AC Adenylyl Cyclase G_protein:w->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Downstream Downstream Effectors PKA->Downstream

This compound Gi/o-coupled signaling pathway.
Gq-Coupled Signaling Pathway

This compound binding to sst2, sst5, GHS-R1a, and MRGPRX2 receptors can activate the Gq family of G-proteins.[5][6][7] This initiates the phospholipase C (PLC) signaling cascade. Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a wide array of cellular proteins, influencing processes such as cell growth, differentiation, and metabolism.

Gq_Pathway CST14 This compound Receptor sst2/5 / GHS-R1a / MRGPRX2 (GPCR) CST14->Receptor G_protein Gαq Gβγ Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein:e->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca2+ ER->Ca2 Release Ca2->PKC Downstream Downstream Effectors PKC->Downstream

This compound Gq-coupled signaling pathway.
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

Activation of p38 MAPK is a key downstream event in CST-14 signaling. The p38 MAPK cascade is a three-tiered system involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the p38 MAPK itself.[8][9] Upstream signals originating from the CST-14-activated GPCRs lead to the phosphorylation and activation of a MAP3K (e.g., TAK1, ASK1). This MAP3K then phosphorylates and activates a MAP2K, typically MKK3 or MKK6, which in turn dually phosphorylates and activates p38 MAPK on threonine and tyrosine residues within its activation loop.[8][9] Activated p38 MAPK translocates to the nucleus to phosphorylate and regulate the activity of various transcription factors, influencing gene expression related to inflammation, cell stress, and apoptosis.[10][11]

p38_MAPK_Pathway CST14_Receptor CST-14 Receptor Complex Upstream Upstream Signaling (e.g., G-protein subunits, other kinases) CST14_Receptor->Upstream MAP3K MAP3K (e.g., TAK1, ASK1) Upstream->MAP3K Activation MAP2K MAP2K (MKK3/6) MAP3K->MAP2K Phosphorylation p38 p38 MAPK MAP2K->p38 Phosphorylation Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors Phosphorylation Gene_Expression Gene Expression (Inflammation, Apoptosis) Transcription_Factors->Gene_Expression

This compound p38 MAPK activation pathway.
PI3K/Akt Pathway Inhibition

CST-14 signaling can lead to the inhibition of the PI3K/Akt pathway, a critical regulator of cell survival, growth, and proliferation. The precise mechanism of inhibition is not fully elucidated but may involve the activation of phosphatases that counteract the activity of PI3K. One such phosphatase is Phosphatase and Tensin Homolog (PTEN), which dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2).[12][13] This action prevents the recruitment and activation of Akt at the plasma membrane. Another potential mechanism is through the activation of PH domain and Leucine rich repeat Protein Phosphatases (PHLPP), which directly dephosphorylate and inactivate Akt.[14] By inhibiting the PI3K/Akt pathway, CST-14 can promote apoptosis and inhibit cell growth.

Akt_Inhibition_Pathway CST14_Receptor CST-14 Receptor Complex PTEN PTEN CST14_Receptor->PTEN Activation? PHLPP PHLPP CST14_Receptor->PHLPP Activation? PI3K PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Downstream Downstream (Cell Survival, Growth) Akt->Downstream PTEN->PIP3 PHLPP->Akt

This compound-mediated inhibition of the PI3K/Akt pathway.

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kd) and receptor density (Bmax) of CST-14 for its receptors.

1. Membrane Preparation:

  • Culture cells expressing the receptor of interest to high confluency.

  • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

  • Determine protein concentration using a suitable method (e.g., BCA assay).

2. Binding Assay:

  • In a 96-well plate, add a constant amount of membrane preparation (e.g., 10-50 µg protein) to each well.

  • For saturation binding, add increasing concentrations of radiolabeled CST-14 (e.g., [125I]-CST-14).

  • For competition binding, add a fixed concentration of radiolabeled CST-14 and increasing concentrations of unlabeled CST-14 or other competing ligands.

  • To determine non-specific binding, add a high concentration of unlabeled CST-14 to a set of wells.

  • Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

3. Separation and Detection:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze saturation binding data using non-linear regression to determine Kd and Bmax.

  • Analyze competition binding data to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start: Cells Expressing Receptor of Interest Homogenization Cell Homogenization and Membrane Isolation Start->Homogenization Incubation Incubation with Radiolabeled CST-14 +/- Competitors Homogenization->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting of Bound Radioactivity Filtration->Counting Analysis Data Analysis (Kd, Bmax, Ki) Counting->Analysis End End Analysis->End

Workflow for a radioligand binding assay.
Western Blotting for Phosphorylated Signaling Proteins

This protocol is used to quantify the activation of signaling pathways by measuring the phosphorylation of key proteins like p38 MAPK and Akt.

1. Cell Culture and Treatment:

  • Seed cells in multi-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 4-6 hours to reduce basal signaling.

  • Treat cells with various concentrations of CST-14 for different time points. Include a vehicle control.

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Determine the protein concentration of the supernatant.

3. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations for all samples.

  • Denature proteins by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-polyacrylamide gel electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p38 MAPK) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the target protein or a housekeeping protein (e.g., GAPDH, β-actin).

  • Quantify band intensities using densitometry software.

  • Express the level of phosphorylated protein as a ratio to the total protein.

Western_Blot_Workflow Start Start: Cell Culture and Treatment with CST-14 Lysis Cell Lysis and Protein Quantification Start->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-phospho-protein) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometric Analysis Detection->Analysis End End Analysis->End

Workflow for Western blotting of phosphorylated proteins.
Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration following receptor activation, typically indicative of Gq-coupled signaling.

1. Cell Preparation and Dye Loading:

  • Seed cells expressing the receptor of interest in a black-walled, clear-bottom 96-well or 384-well plate.

  • The following day, remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Krebs buffer) for 30-60 minutes at 37°C.

  • After incubation, wash the cells to remove excess dye.

2. Assay Execution:

  • Place the assay plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR, FlexStation).

  • Establish a stable baseline fluorescence reading for each well.

  • Add various concentrations of CST-14 to the wells and immediately begin recording fluorescence intensity over time.

3. Data Analysis:

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

  • Calculate the response magnitude (e.g., peak fluorescence minus baseline).

  • Plot the response as a function of CST-14 concentration to generate a dose-response curve and determine the EC50 value.

Calcium_Assay_Workflow Start Start: Seed Cells in Microplate Dye_Loading Load Cells with Calcium-Sensitive Dye Start->Dye_Loading Baseline Measure Baseline Fluorescence Dye_Loading->Baseline Stimulation Add CST-14 and Record Fluorescence Baseline->Stimulation Analysis Data Analysis (Dose-Response, EC50) Stimulation->Analysis End End Analysis->End

Workflow for a calcium mobilization assay.

Conclusion

This compound activates a complex network of signal transduction pathways through its interaction with multiple GPCRs. The elucidation of these pathways, including the Gi/o-mediated inhibition of cAMP, the Gq-dependent activation of the PLC-Ca2+ cascade, the stimulation of the p38 MAPK pathway, and the inhibition of the PI3K/Akt pathway, provides a foundation for understanding the diverse physiological roles of this neuropeptide. The experimental protocols detailed in this guide offer a framework for the further investigation of CST-14 signaling and the development of novel therapeutics targeting these pathways.

References

What is the role of Cortistatin-14 in immune system regulation?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Role of Cortistatin-14 in Immune System Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CST-14), a cyclic neuropeptide with significant structural homology to somatostatin, has emerged as a critical endogenous regulator of the immune system.[1][2][3] Produced by and acting upon various immune cells, CST-14 exerts potent anti-inflammatory and immunomodulatory effects, positioning it as a promising therapeutic candidate for a range of inflammatory and autoimmune disorders.[2][4][5] This technical guide provides a comprehensive overview of the multifaceted role of CST-14 in immune regulation, detailing its molecular interactions, effects on innate and adaptive immunity, and the signaling pathways it governs. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes complex biological processes to facilitate a deeper understanding for researchers and drug development professionals.

Molecular Profile and Receptor Interactions

CST-14 is a 14-amino acid cyclic peptide that shares 11 residues with somatostatin-14.[5] This structural similarity allows it to bind with high affinity to all five somatostatin receptor subtypes (sst1-5).[6][7][8] However, its unique physiological functions, distinct from somatostatin, are attributed to its ability to also bind to other receptors, including the growth hormone secretagogue receptor (GHSR-1a), also known as the ghrelin receptor, and the Mas-related G protein-coupled receptor X2 (MrgprX2).[4][6][8][9][10] This receptor promiscuity allows CST-14 to orchestrate a wide array of responses within the immune system.[4][9] Human immune cells, including lymphocytes, monocytes, and macrophages, not only produce CST-14 but also express its receptors, suggesting autocrine and paracrine regulatory loops.[1][6]

Receptor Binding Affinities

The interaction of CST-14 with its various receptors has been quantified in several studies. The following table summarizes the reported binding affinities (IC50) and potencies (EC50) of CST-14 for its primary receptors.

ReceptorLigand/ActionIC50/EC50 ValueCell Line/SystemReference
sst1 Prevents Somatostatin-14 binding5 nM (IC50)Transfected cells[8]
sst2 Prevents Somatostatin-14 binding0.09 nM (IC50)Transfected cells[8]
sst3 Prevents Somatostatin-14 binding0.3 nM (IC50)Transfected cells[8]
sst4 Prevents Somatostatin-14 binding0.2 nM (IC50)Transfected cells[8]
sst5 Prevents Somatostatin-14 binding0.3 nM (IC50)Transfected cells[8]
MrgprX2 Agonist activity25 nM (EC50)HEK293 cells[8]
MrgprX2 Inhibition of CST-14 degranulation by Compound A22.8 nM (IC50)Mast cells[11]
MrgprX2 Inhibition of CST-14 degranulation by Compound B1.0 nM (IC50)Mast cells[11]
GHSR-1a Binds to the receptorNot specifiedHuman pituitary gland[8]
Signaling Pathways

Upon binding to its cognate receptors, CST-14 initiates distinct intracellular signaling cascades. Binding to sst receptors typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[5] In contrast, activation of MrgprX2 on mast cells triggers G-protein coupling that leads to intracellular calcium mobilization and subsequent degranulation.[12] The signaling through GHSR-1a in immune cells is less characterized but is implicated in many of CST-14's anti-inflammatory effects.[4][9]

CST14_Signaling_Pathways cluster_membrane Cell Membrane cluster_intracellular cluster_effects CST14 This compound SSTR SSTR (1-5) CST14->SSTR GHSR1a GHSR-1a CST14->GHSR1a MRGPRX2 MrgprX2 CST14->MRGPRX2 AC_Inhibition Adenylyl Cyclase Inhibition SSTR->AC_Inhibition Gi-coupled AntiInflammatory_GHSR Anti-inflammatory Pathways GHSR1a->AntiInflammatory_GHSR Ca_Mobilization ↑ Intracellular Ca2+ MRGPRX2->Ca_Mobilization Gq-coupled cAMP_Decrease ↓ cAMP AC_Inhibition->cAMP_Decrease Cytokine_Modulation Modulation of Cytokine Production cAMP_Decrease->Cytokine_Modulation Degranulation Mast Cell Degranulation Ca_Mobilization->Degranulation Treg_Induction Induction of Regulatory T cells AntiInflammatory_GHSR->Treg_Induction Innate_Cell_Deactivation Deactivation of Innate Immune Cells AntiInflammatory_GHSR->Innate_Cell_Deactivation

CST-14 Receptor Signaling Pathways

Regulation of Innate Immunity

CST-14 is a potent modulator of the innate immune response, primarily by deactivating inflammatory macrophages and regulating mast cell responses.

Macrophages

Macrophages are central to the anti-inflammatory actions of CST-14. In various inflammatory models, CST-14 has been shown to inhibit the production of a wide spectrum of pro-inflammatory mediators by activated macrophages.[1][3][13] This effect is dose-dependent, with maximal inhibition often observed at a concentration of 10⁻⁸ M.[1] The peptide significantly reduces the secretion of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), IL-1β, and IL-12.[1][4][13] Furthermore, it curtails the production of chemokines like Macrophage Inflammatory Protein-2 (MIP-2) and RANTES, and other inflammatory molecules like nitric oxide (NO).[1][4][13] Concurrently, CST-14 administration has been shown to increase the levels of the anti-inflammatory cytokine IL-10.[1][4] These actions collectively contribute to the deactivation of macrophages during inflammatory events like endotoxemia.[1]

MediatorEffect of CST-14Model SystemReference
TNF-α InhibitionLPS-activated peritoneal macrophages[1][4][13]
IL-6 InhibitionLPS-activated peritoneal macrophages[1][4][13]
IL-1β InhibitionLPS-activated peritoneal macrophages[1][13]
IL-12 InhibitionLPS-activated peritoneal macrophages[1][13]
Nitric Oxide (NO) InhibitionLPS-activated peritoneal macrophages[1][4]
MIP-2 (CXCL2) InhibitionLPS-activated peritoneal macrophages[4][13]
RANTES (CCL5) InhibitionLPS-activated peritoneal macrophages[4]
IL-10 StimulationEndotoxemic mice[1][4]
Mast Cells

CST-14 is a potent agonist of the MrgprX2 receptor, which is selectively expressed on mast cells.[10][12] Activation of MrgprX2 by CST-14 induces concentration-dependent degranulation of human skin mast cells, leading to the release of histamine and other inflammatory mediators.[14] This pathway is implicated in neurogenic inflammation and itch, and elevated expression of MrgprX2 and CST-14 is observed in skin lesions of patients with chronic prurigo.[11][14] This suggests a pro-inflammatory role for CST-14 in specific contexts, mediated by mast cell activation.

Dendritic Cells and Neutrophils

CST-14 is also produced by and binds to dendritic cells (DCs).[1] While detailed mechanisms are still under investigation, its expression levels correlate with the differentiation and activation state of these cells, suggesting a regulatory role.[1] Furthermore, CST-14 treatment reduces the recruitment of neutrophils, macrophages, and lymphocytes to sites of inflammation, such as the peritoneal cavity during acute peritonitis.[1][4]

Regulation of Adaptive Immunity

CST-14 plays a crucial role in shaping the adaptive immune response, primarily by suppressing autoreactive T cells and promoting the development of regulatory T cells (Tregs).[2][4]

T Lymphocytes

CST-14 has profound effects on T cell-mediated immunity. It has been shown to inhibit the proliferation of T helper 1 (Th1) cells and suppress Th1-mediated autoimmune responses.[2][15] In animal models of autoimmune diseases like rheumatoid arthritis and inflammatory bowel disease, CST-14 administration leads to a significant increase in the number of CD4+FoxP3+ regulatory T cells and IL-10/TGF-β1-producing T cells.[4] This shift towards a regulatory phenotype helps to suppress the activity of self-reactive Th1 and Th17 clones, thereby restoring immune tolerance and ameliorating disease.[2][4]

Experimental Protocols

The following are representative protocols for key experiments used to elucidate the immunomodulatory functions of this compound.

In Vitro Macrophage Stimulation Assay

Objective: To determine the effect of CST-14 on the production of inflammatory mediators by activated macrophages.

Methodology:

  • Macrophage Isolation: Peritoneal macrophages are harvested from mice by peritoneal lavage with sterile PBS. Cells are washed, counted, and plated in 96-well plates at a density of 2 x 10⁵ cells/well in RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics.

  • Cell Culture and Stimulation: Macrophages are allowed to adhere for 2 hours, after which non-adherent cells are removed by washing. Adherent macrophages are then stimulated with 1 µg/ml of lipopolysaccharide (LPS) in the presence or absence of varying concentrations of CST-14 (e.g., 10⁻¹⁰ to 10⁻⁷ M).[1]

  • Sample Collection: After 24 hours of incubation, cell culture supernatants are collected for cytokine and nitric oxide analysis.

  • Quantification of Inflammatory Mediators:

    • Cytokines (TNF-α, IL-6, IL-1β, IL-12): Levels are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

    • Nitric Oxide (NO): NO production is assessed by measuring the accumulation of nitrite in the supernatants using the Griess reagent.

Flow Cytometry for T Cell Phenotyping in an Autoimmune Model

Objective: To analyze the effect of CST-14 treatment on T lymphocyte subpopulations, particularly regulatory T cells, in a mouse model of autoimmune disease (e.g., TNBS-induced colitis).

Methodology:

  • Induction of Colitis: Colitis is induced in mice by intracolonic administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS). A control group receives ethanol alone.

  • CST-14 Treatment: Mice are treated intraperitoneally with CST-14 (e.g., 2 nmol/mouse) or a vehicle control at specified time points after disease induction.[13]

  • Immune Cell Isolation: At the end of the experiment, mesenteric lymph nodes (MLNs) and spleen are harvested. Single-cell suspensions are prepared by mechanical disruption and filtration.

  • Cell Staining: Cells are stained with a panel of fluorescently-labeled antibodies specific for T cell surface markers and intracellular transcription factors. A typical panel would include anti-CD3, anti-CD4, anti-CD25, and anti-FoxP3.

  • Flow Cytometric Analysis: Stained cells are acquired on a flow cytometer. Data is analyzed using appropriate software to gate on specific T cell populations (e.g., CD3+CD4+ T cells) and quantify the percentage of CD25+FoxP3+ regulatory T cells within that gate.

Experimental_Workflow cluster_animal_model Animal Model: TNBS-induced Colitis cluster_cell_isolation Cell Isolation cluster_analysis Flow Cytometry Analysis Induction Induce Colitis (TNBS Administration) Treatment_Group CST-14 Treatment (i.p. injection) Induction->Treatment_Group Control_Group Vehicle Control Induction->Control_Group Harvest Harvest Spleen & Mesenteric Lymph Nodes Single_Cell Prepare Single-Cell Suspension Harvest->Single_Cell Staining Stain with Antibodies (CD3, CD4, CD25, FoxP3) Acquisition Acquire on Flow Cytometer Staining->Acquisition Data_Analysis Gate on T cell Populations & Quantify Tregs Acquisition->Data_Analysis Result Compare Treg percentages between CST-14 and Control groups Data_Analysis->Result

Workflow for T Cell Phenotyping

Therapeutic Potential and Future Directions

The potent and multifaceted anti-inflammatory and immunomodulatory properties of CST-14 make it an attractive candidate for therapeutic intervention in a variety of human diseases.[2][16] Preclinical studies have demonstrated its efficacy in animal models of:

  • Sepsis and Endotoxemia: CST-14 protects against lethality and reduces systemic inflammation.[1][3]

  • Inflammatory Bowel Disease (IBD): It ameliorates clinical and pathological features of colitis.[2][13]

  • Rheumatoid Arthritis: CST-14 reduces inflammation and joint damage.[2]

  • Autoimmune Myocarditis: It attenuates cardiac hypertrophy and myocardial injury.[15]

  • Atherosclerosis: CST-14 reduces the capacity of endothelial cells to bind immune cells.[17]

The ability of CST-14 to not only suppress inflammation but also promote the restoration of immune tolerance by inducing regulatory T cells is a significant advantage over conventional anti-inflammatory therapies.[2][4] While many questions remain, particularly regarding the precise signaling mechanisms through GHSR-1a in immune cells and the full spectrum of its effects on human immunity, CST-14 represents an exciting and promising avenue for the development of novel treatments for chronic inflammatory and autoimmune disorders.[2][6] Further research is warranted to translate these promising preclinical findings into clinical applications.

References

The Anti-inflammatory Properties of the Neuropeptide Cortistatin-14: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortistatin-14 (CST-14) is a cyclic neuropeptide with significant structural homology to somatostatin-14. Initially identified in the cerebral cortex, CST-14 has emerged as a potent endogenous immunomodulatory factor with broad anti-inflammatory properties.[1][2] Its therapeutic potential has been demonstrated in a variety of preclinical models of inflammatory and autoimmune diseases, including sepsis, inflammatory bowel disease, rheumatoid arthritis, and neuroinflammatory conditions.[3][4][5] This technical guide provides an in-depth overview of the anti-inflammatory mechanisms of CST-14, detailing its molecular interactions, effects on various immune cells, and the experimental methodologies used to elucidate these properties.

Mechanisms of Anti-inflammatory Action

CST-14 exerts its anti-inflammatory effects through a multi-receptor and multi-cellular mechanism, distinguishing it from the structurally similar somatostatin. While it binds to all five somatostatin receptor subtypes (sst1-5), its unique anti-inflammatory profile is also attributed to its interaction with the growth hormone secretagogue receptor (GHSR1a), also known as the ghrelin receptor, and the Mas-related G-protein coupled receptor X2 (MRGPRX2).[1][6][7] This promiscuous receptor engagement allows CST-14 to modulate a wide array of inflammatory cascades.

Signaling Pathways

The binding of CST-14 to its receptors on immune cells initiates signaling cascades that culminate in the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory responses.

  • Somatostatin and Ghrelin Receptor Signaling: Upon binding to sst and GHSR1a receptors on macrophages and other immune cells, CST-14 is thought to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can subsequently modulate the activity of protein kinase A (PKA) and other downstream effectors, ultimately impacting the transcription of pro-inflammatory genes.[6][8] The engagement of both somatostatin and ghrelin receptors appears to contribute to a more potent anti-inflammatory effect compared to somatostatin alone.[1][4]

  • MRGPRX2 Signaling in Mast Cells: On mast cells, CST-14 acts as an agonist for MRGPRX2, a receptor involved in IgE-independent degranulation.[7][9] However, the broader anti-inflammatory role of CST-14 suggests a more complex interaction, potentially involving receptor desensitization or biased agonism that can lead to an overall reduction in mast cell-mediated inflammation in certain contexts. Paradoxically, while CST-14 can induce mast cell degranulation, its systemic anti-inflammatory effects are well-documented, indicating a context-dependent or cell-type-specific response.[7][10]

  • NF-κB Signaling Pathway: A key target of CST-14's anti-inflammatory action is the nuclear factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions such as asthma, CST-14 has been shown to antagonize the NF-κB signaling pathway, a central regulator of pro-inflammatory gene expression.[11] By inhibiting NF-κB activation, CST-14 can effectively curb the production of a wide range of inflammatory cytokines and chemokines.

CST14_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CST14 This compound SSTR sst Receptor CST14->SSTR GHSR GHSR1a CST14->GHSR MRGPRX2 MRGPRX2 CST14->MRGPRX2 Mast Cells AC Adenylyl Cyclase SSTR->AC GHSR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA NFkB_complex IκB-NF-κB PKA->NFkB_complex Inhibition of activation pathway NFkB NF-κB NFkB_complex->NFkB NFkB_n NF-κB NFkB->NFkB_n Inflammatory_Mediators Pro-inflammatory Mediators Anti_Inflammatory_Mediators Anti-inflammatory Mediators (IL-10) Gene_Expression Gene Transcription NFkB_n->Gene_Expression Gene_Expression->Inflammatory_Mediators Gene_Expression->Anti_Inflammatory_Mediators Macrophage_Assay_Workflow start Isolate Peritoneal Macrophages culture Plate and Adhere Macrophages start->culture preincubation Pre-incubate with CST-14 / Controls culture->preincubation stimulation Stimulate with LPS (1 µg/ml) preincubation->stimulation incubation Incubate for 24 hours stimulation->incubation collection Collect Culture Supernatants incubation->collection analysis Analyze Cytokines (ELISA) and Nitric Oxide (Griess) collection->analysis

References

Cortistatin-14: A Modulator of Synaptic Plasticity, Learning, and Memory

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cortistatin-14 (CST-14), a neuropeptide primarily expressed in GABAergic interneurons of the cerebral cortex and hippocampus, has emerged as a significant modulator of complex neural functions. Structurally similar to somatostatin, CST-14 exhibits a unique pharmacological profile by interacting with a broad range of receptors, including all five somatostatin receptor subtypes (SSTRs), the growth hormone secretagogue receptor 1a (GHSR-1a, the ghrelin receptor), and GABAA/B receptors. This promiscuous receptor interaction underlies its diverse physiological roles, from regulating sleep to influencing immune responses. Notably, a growing body of evidence implicates CST-14 as a critical, often inhibitory, player in the molecular and cellular processes that govern learning and memory. Studies utilizing behavioral paradigms and electrophysiological recordings demonstrate that elevated levels of CST-14 can impair memory consolidation and block synaptic plasticity, specifically long-term potentiation (LTP). This guide provides a comprehensive overview of the current understanding of CST-14's involvement in cognitive processes, detailing the signaling pathways, summarizing key quantitative data from pivotal studies, and outlining the experimental protocols used to elucidate these functions.

Introduction to this compound

Cortistatin is a neuropeptide discovered and named for its cortical expression and its ability to depress neuronal activity.[1] In rodents, the predominant bioactive form is a 14-amino acid cyclic peptide, this compound (CST-14). It shares 11 of its 14 amino acids with somatostatin, allowing it to bind to all five known somatostatin receptors (SSTR1-5).[1] However, its actions are distinct from somatostatin, including the induction of slow-wave sleep and the reduction of locomotor activity.[1] A key distinction is its ability to also act as a ligand for the ghrelin receptor (GHSR-1a) and the Mas-related G protein-coupled receptor X2 (MrgX2).[2][3] Within the hippocampus, a brain region critical for learning and memory, CST-14 is co-localized with the inhibitory neurotransmitter GABA, suggesting a primary role in modulating neural inhibition and excitability.[4][5]

Molecular Mechanisms of Action

CST-14 exerts its effects on neuronal function through a complex interplay of multiple receptor systems. Its binding to these receptors initiates downstream signaling cascades that ultimately alter synaptic transmission and plasticity.

Receptor Interactions

CST-14's primary targets in the hippocampus relevant to memory include:

  • Somatostatin Receptors (SSTRs): Primarily acting via the sst2 receptor subtype, CST-14 can influence neuronal firing.[5][6]

  • Ghrelin Receptor (GHSR-1a): This interaction is unique to CST-14 and not shared by somatostatin. Activation of GHSR-1a is known to be involved in memory processes, and CST-14's binding suggests a complex modulatory role.[5][6][7]

  • GABA Receptors: CST-14 has been shown to modulate the function of both GABAA and GABAB receptors, enhancing inhibitory neurotransmission.[5][6]

Signaling Pathways

The activation of these receptors by CST-14 converges on pathways that regulate neuronal excitability and synaptic strength. Binding to G-protein coupled receptors like SSTRs and GHSR-1a can lead to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, a critical second messenger for LTP and memory formation.

CST14_Signaling cluster_membrane Cell Membrane cluster_outcome Cellular Outcome CST14 This compound SST2 sst2 Receptor CST14->SST2 Binds GHSR1a GHSR-1a (Ghrelin Receptor) CST14->GHSR1a Binds GABA_R GABAA/B Receptors CST14->GABA_R Modulates Gi Gi Protein SST2->Gi GHSR1a->Gi GABA_channel ↑ Cl- influx / K+ efflux (Hyperpolarization) GABA_R->GABA_channel Enhances AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Reduces LTP_Block Blockade of LTP Induction cAMP->LTP_Block Inhibition Inhibition of Neuronal Firing GABA_channel->Inhibition Inhibition->LTP_Block

Caption: CST-14 Signaling Pathways in Hippocampal Neurons.

Role in Synaptic Plasticity: Long-Term Potentiation (LTP)

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the primary cellular mechanism underlying learning and memory.[8] Long-Term Potentiation (LTP) is a persistent strengthening of synapses that is widely considered a key component of memory formation.[8]

Studies have shown that CST-14 is a potent inhibitor of LTP in the hippocampus. Transgenic mice that overexpress cortistatin exhibit a complete blockade of LTP in the dentate gyrus.[1] Furthermore, the direct application of CST-14 to hippocampal slices from normal mice was also found to prevent the induction of LTP.[1] This suggests that pathologically or pharmacologically elevated levels of CST-14 can shut down a fundamental mechanism required for encoding new memories.

Table 1: Quantitative Data on CST-14 and Synaptic Plasticity
Experimental ModelBrain RegionTreatmentKey FindingReference
Transgenic MiceDentate GyrusOverexpression of CortistatinLTP was not expressed.[1]
Wild-Type Mouse SlicesDentate GyrusExogenous application of CST-14Blocked the induction of LTP.[1]

Involvement in Learning and Memory: Behavioral Studies

Consistent with its role in suppressing synaptic plasticity, CST-14 has been shown to impair performance in hippocampus-dependent memory tasks. Direct injection of CST-14 into the brain impairs memory consolidation, the process of stabilizing a memory trace after initial acquisition.

Novel Object Recognition (NOR) Memory

The NOR task is used to evaluate recognition memory in rodents. It leverages their innate tendency to explore a novel object more than a familiar one. A mouse that remembers the familiar object will spend significantly more time investigating the novel one, resulting in a high "Discrimination Index" (DI). Intrahippocampal injection of CST-14 has been shown to impair both short-term and long-term recognition memory, as evidenced by a significantly reduced DI compared to control animals.[5][6] This impairment indicates a failure in memory consolidation.[6]

Aversive Memory

In tasks involving aversive stimuli, such as footshock avoidance training, CST-14 also demonstrates memory-impairing effects. When administered intracerebroventricularly (ICV) after training, CST-14 impairs the retention of the learned avoidance behavior when tested a week later.[1][9] This effect was found to be dose-dependent.[1]

Table 2: Quantitative Data from Behavioral Studies
Behavioral TaskAnimal ModelTreatment / Dose (Intrahippocampal)Key Quantitative ResultReference
Novel Object Recognition MiceCST-14 (1 µg)Discrimination Index reduced to chance levels (~50%), indicating memory impairment.[5][6]
Footshock Avoidance CD-1 MiceCST-14 (0.5 - 5.0 µg, ICV)Dose-dependent impairment of memory retention relative to saline control.[1][9]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Intrahippocampal/Intracerebroventricular (ICV) Injection

This protocol describes the direct delivery of substances into the mouse brain.

  • Animals: Adult male mice (e.g., Kunming or CD-1 strain), weighing 23-25g.

  • Anesthesia: Mice are anesthetized using an agent like isoflurane.

  • Stereotaxic Surgery: The anesthetized mouse is placed in a stereotaxic frame. The skull is exposed, and a small hole is drilled above the target location.

    • Hippocampal Coordinates (from Bregma): Anteroposterior (AP): -2.0 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -2.0 mm.

    • ICV Coordinates (from Bregma): AP: -0.5 mm; ML: ±1.0 mm; DV: -2.2 mm.

  • Injection: A microsyringe (e.g., Hamilton syringe) is used to slowly infuse the solution (e.g., 1 µL of CST-14 dissolved in artificial cerebrospinal fluid or saline) over a period of 1-2 minutes.

  • Post-Operative Care: The needle is left in place for an additional 1-2 minutes to prevent backflow before being slowly withdrawn. The incision is sutured, and the animal is monitored during recovery.

Injection_Workflow start Start A Anesthetize Mouse start->A end End B Mount in Stereotaxic Frame A->B C Expose Skull & Drill Burr Hole (Target Coordinates) B->C D Lower Injection Needle C->D E Infuse CST-14 Solution (Slowly) D->E F Wait to Prevent Backflow E->F G Withdraw Needle Slowly F->G H Suture Incision & Monitor Recovery G->H H->end

Caption: Workflow for Stereotaxic Injection in Mice.
Novel Object Recognition (NOR) Task

This protocol assesses recognition memory.

  • Apparatus: An open-field box (e.g., 40x40x40 cm), made of a non-porous material for easy cleaning. A video camera is mounted above to record sessions.

  • Objects: Two sets of three identical objects are used. They should be heavy enough that mice cannot move them and have no innate preference for the animal.

  • Procedure:

    • Habituation (Day 1): Each mouse is placed in the empty open-field box and allowed to explore freely for 5-10 minutes.

    • Training/Familiarization (Day 2): Two identical objects (A1 and A2) are placed in opposite corners of the box. The mouse is placed in the center and allowed to explore for a set time (e.g., 10 minutes). Exploration is defined as the mouse's nose being within 2 cm of the object and pointing towards it.

    • Testing (Day 3): One of the familiar objects is replaced with a novel object (B), while the other familiar object (A) remains. The mouse is returned to the box and exploration time for both objects is recorded for 5-10 minutes. The locations of the novel and familiar objects are counterbalanced across animals.

  • Data Analysis: The primary metric is the Discrimination Index (DI) , calculated as:

    • DI = (Time exploring Novel Object) / (Time exploring Novel Object + Time exploring Familiar Object) * 100%

    • A DI of 50% indicates chance performance (no memory), while a DI significantly above 50% indicates successful recognition memory.

In Vitro Hippocampal Long-Term Potentiation (LTP) Recording

This electrophysiological technique measures synaptic plasticity in brain slices.

  • Slice Preparation:

    • A mouse is deeply anesthetized and decapitated.

    • The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).

    • The hippocampi are dissected out.

    • Transverse hippocampal slices (300-400 µm thick) are cut using a vibratome.

    • Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Recording:

    • A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF.

    • A stimulating electrode is placed in the Schaffer collateral pathway (axons from CA3 to CA1 neurons), and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Baseline Recording: A stable baseline of synaptic responses is established by delivering single pulses at a low frequency (e.g., 0.05 Hz) for 20-30 minutes.

    • LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 pulses at 100 Hz).

    • Post-HFS Recording: fEPSPs are recorded for at least 60 minutes post-HFS to measure the potentiation.

  • Pharmacology: To test the effect of CST-14, the peptide is added to the perfusion bath before and during the HFS protocol.

  • Data Analysis: The slope of the fEPSP is measured. The magnitude of LTP is expressed as the percentage increase in the fEPSP slope after HFS compared to the pre-HFS baseline. A blockade of LTP would be observed as no significant increase in the fEPSP slope after HFS in the presence of CST-14.

Conclusion and Therapeutic Implications

The evidence strongly indicates that this compound acts as an inhibitory modulator of learning and memory. By suppressing hippocampal LTP and impairing performance in memory tasks, elevated CST-14 signaling presents a potential mechanism for cognitive deficits. Its action through multiple receptor systems, including sst2, ghrelin, and GABA receptors, offers several potential targets for therapeutic intervention. For drug development professionals, antagonists for the sst2 receptor or modulators of the ghrelin and GABA systems could be explored as potential cognitive enhancers, particularly in conditions where CST-14 levels may be dysregulated. Further research into the specific downstream signaling events and the physiological conditions that lead to increased CST-14 expression will be crucial for developing targeted and effective therapies to counteract its memory-impairing effects.

References

Tissue Distribution of Cortistatin-14 mRNA in Rodents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortistatin-14 (CST-14), a cyclic neuropeptide, plays a crucial role in a variety of physiological processes, including sleep regulation, neuronal activity, and immune responses. Understanding the tissue-specific expression pattern of the messenger RNA (mRNA) encoding the precursor to CST-14 is fundamental for elucidating its biological functions and for the development of novel therapeutics targeting its pathways. This technical guide provides a comprehensive overview of the tissue distribution of this compound mRNA in rodents, with a focus on quantitative data, detailed experimental methodologies, and relevant signaling pathways.

Data Presentation: this compound mRNA Expression in Rodent Tissues

Table 1: Relative Expression of this compound mRNA in Rat Tissues

TissueExpression LevelMethodology
Central Nervous System
Cerebral CortexHighIn Situ Hybridization, Northern Blot
HippocampusHighIn Situ Hybridization, Northern Blot
HypothalamusModerateIn Situ Hybridization
BrainstemPresentIn Situ Hybridization
Trigeminal GangliaPresentRT-PCR
Peripheral Tissues
SpleenPresentRT-PCR
ThymusPresentRT-PCR
LungLowNorthern Blot
KidneyLowNorthern Blot
LiverLowNorthern Blot
HeartLowNorthern Blot
Skeletal MuscleNot DetectedNorthern Blot
Immune Cells
Monocytes/MacrophagesPresentRT-PCR
LymphocytesPresentRT-PCR
Dendritic CellsPresentRT-PCR

Table 2: Relative Expression of this compound mRNA in Mouse Tissues

TissueExpression LevelMethodology
Central Nervous System
Cerebral CortexHighIn Situ Hybridization, RT-qPCR
HippocampusHighIn Situ Hybridization, RT-qPCR
Peripheral Tissues
Endothelial CellsPresentRT-PCR
Endocrine CellsPresentRT-PCR
Peripheral Nociceptive NeuronsPresentRT-PCR
Immune Cells
B LymphocytesPresentRT-PCR
T LymphocytesPresentRT-PCR
MonocytesPresentRT-PCR
MacrophagesPresentRT-PCR
Dendritic CellsPresentRT-PCR

Experimental Protocols

The quantification and localization of this compound mRNA in rodent tissues are primarily achieved through three key molecular biology techniques: Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR), Northern Blotting, and In Situ Hybridization.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)

RT-qPCR is a highly sensitive and quantitative method for determining the abundance of a specific mRNA transcript.

  • Tissue Homogenization: Fresh or frozen rodent tissues are homogenized in a lysis buffer (e.g., TRIzol reagent) to disrupt cells and release RNA.

  • RNA Isolation: Total RNA is isolated from the homogenate using phenol-chloroform extraction followed by isopropanol precipitation. The RNA pellet is then washed with ethanol and resuspended in RNase-free water.

  • RNA Quantification and Quality Control: The concentration and purity of the isolated RNA are determined by measuring absorbance at 260 nm and 280 nm using a spectrophotometer. RNA integrity is assessed by gel electrophoresis.

  • DNase Treatment: To eliminate any contaminating genomic DNA, the RNA sample is treated with DNase I.

  • Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA template using a reverse transcriptase enzyme and a mix of random hexamers and oligo(dT) primers.

  • Primer Design: Gene-specific primers for rodent Cortistatin and a reference gene (e.g., GAPDH, β-actin) are designed to amplify a specific region of the cDNA.

  • qPCR Reaction: The qPCR reaction is set up with the synthesized cDNA, gene-specific primers, a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe, and a DNA polymerase in a real-time PCR thermal cycler.

  • Data Analysis: The cycle threshold (Ct) values are used to determine the relative or absolute quantification of the Cortistatin mRNA in different tissues. The expression level is typically normalized to the expression of the reference gene.

Northern Blotting

Northern blotting is a classic technique used to detect and quantify specific RNA sequences.

  • RNA Extraction: Total RNA is extracted from rodent tissues as described for RT-qPCR.

  • Gel Electrophoresis: The RNA samples are separated by size on a denaturing agarose gel containing formaldehyde.

  • Blotting: The size-separated RNA is transferred from the gel to a solid support membrane (e.g., nitrocellulose or nylon) by capillary action.

  • Immobilization: The RNA is permanently fixed to the membrane by UV cross-linking or baking.

  • Probe Labeling: A DNA or RNA probe complementary to the Cortistatin mRNA sequence is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., digoxigenin).

  • Hybridization: The membrane is incubated in a hybridization buffer containing the labeled probe. The probe anneals to the complementary Cortistatin mRNA on the membrane.

  • Washing: The membrane is washed to remove any unbound probe.

  • Detection: The hybridized probe is detected by autoradiography (for radioactive probes) or by a chemiluminescent or colorimetric reaction (for non-radioactive probes). The intensity of the resulting band corresponds to the abundance of the Cortistatin mRNA.

In Situ Hybridization (ISH)

In situ hybridization allows for the visualization of mRNA expression within the anatomical context of the tissue.

  • Tissue Sectioning: Rodent brains or other tissues are fixed, embedded in a suitable medium (e.g., paraffin or OCT compound), and cut into thin sections.

  • Probe Synthesis and Labeling: An antisense RNA probe (riboprobe) complementary to the Cortistatin mRNA is synthesized by in vitro transcription from a linearized plasmid containing the Cortistatin cDNA. The probe is labeled with a radioisotope or a non-radioactive hapten like digoxigenin (DIG).

  • Pre-hybridization: The tissue sections are treated to permeabilize the cells and reduce non-specific binding.

  • Hybridization: The sections are incubated with the labeled riboprobe in a hybridization solution.

  • Post-hybridization Washes: Stringent washes are performed to remove the excess and non-specifically bound probe.

  • Signal Detection: For radioactive probes, the sections are coated with a photographic emulsion and exposed for a period of time. For non-radioactive probes, the sections are incubated with an antibody conjugated to an enzyme (e.g., alkaline phosphatase) that recognizes the hapten. A colorimetric substrate is then added to visualize the location of the mRNA.

Mandatory Visualization

Signaling Pathways of this compound

This compound exerts its biological effects by binding to a range of G protein-coupled receptors (GPCRs). Its signaling pathways are complex and can lead to various cellular responses.

Cortistatin14_Signaling cluster_ligand Ligand cluster_receptors Receptors cluster_downstream Downstream Effects CST14 This compound SSTRs SSTR1-5 CST14->SSTRs GHSR1a GHS-R1a (Ghrelin Receptor) CST14->GHSR1a MrgX2 MrgX2 CST14->MrgX2 AC_inhibition Inhibition of Adenylyl Cyclase SSTRs->AC_inhibition MAPK_activation MAPK Pathway Activation SSTRs->MAPK_activation Ion_channel Modulation of Ion Channels (e.g., K+, Ca2+) SSTRs->Ion_channel GHSR1a->MAPK_activation GHSR1a->Ion_channel MrgX2->MAPK_activation MrgX2->Ion_channel cAMP_decrease Decrease in intracellular cAMP AC_inhibition->cAMP_decrease Cellular_response Diverse Cellular Responses (e.g., Inhibition of hormone secretion, neuronal activity modulation, immune cell regulation) cAMP_decrease->Cellular_response MAPK_activation->Cellular_response Ion_channel->Cellular_response

This compound Signaling Pathways
Experimental Workflow: Quantification of mRNA by RT-qPCR

The following diagram illustrates a typical workflow for quantifying this compound mRNA levels in rodent tissues using RT-qPCR.

RT_qPCR_Workflow cluster_sample_prep Sample Preparation cluster_cDNA_synthesis cDNA Synthesis cluster_qPCR Quantitative PCR cluster_analysis Data Analysis Tissue Rodent Tissue (e.g., Cortex, Spleen) Homogenization Tissue Homogenization in Lysis Buffer Tissue->Homogenization RNA_extraction Total RNA Extraction (Phenol-Chloroform) Homogenization->RNA_extraction RNA_QC RNA Quantification & Quality Control RNA_extraction->RNA_QC DNase DNase I Treatment RNA_QC->DNase RT Reverse Transcription (cDNA Synthesis) DNase->RT qPCR_setup qPCR Reaction Setup (cDNA, Primers, SYBR Green) RT->qPCR_setup qPCR_run Real-Time PCR Amplification qPCR_setup->qPCR_run Ct_values Generation of Ct Values qPCR_run->Ct_values Normalization Normalization to Reference Gene Ct_values->Normalization Quantification Relative Quantification of This compound mRNA Normalization->Quantification

RT-qPCR Experimental Workflow

Conclusion

The expression of this compound mRNA in rodents is most prominent in the cerebral cortex and hippocampus, consistent with its known roles in regulating neuronal activity and sleep. However, its presence in various peripheral tissues and immune cells suggests broader physiological functions, including immunomodulation. This guide provides researchers with a foundational understanding of the tissue distribution of this compound mRNA, detailed methodologies for its detection and quantification, and an overview of its signaling pathways, thereby facilitating further investigation into the therapeutic potential of this intriguing neuropeptide.

Methodological & Application

Application Notes and Protocols for In Vivo Microdialysis to Measure Cortistatin-14 Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortistatin-14 (CST-14) is a neuropeptide with significant structural and functional similarities to somatostatin-14 (SST-14).[1][2][3] Primarily expressed in the cerebral cortex and hippocampus, CST-14 is involved in a variety of physiological processes, including the regulation of sleep, locomotor activity, and neuronal activity.[1][2][3] It exerts its effects by binding to all five somatostatin receptor subtypes (sst1-sst5), the ghrelin receptor (GHS-R1a), and the Mas-related G protein-coupled receptor X2 (MrgX2).[1][2] Given its diverse receptor profile, understanding the dynamics of CST-14 release in the brain is crucial for elucidating its role in neurological functions and for the development of novel therapeutics.

In vivo microdialysis is a powerful technique for monitoring the extracellular levels of neurotransmitters and neuropeptides in awake, freely moving animals.[2][4][5][6] This method allows for the continuous sampling of the interstitial fluid from specific brain regions, providing valuable insights into the basal and stimulated release of neurochemicals like this compound.

Data Presentation

Due to the limited availability of specific quantitative data for this compound release via in vivo microdialysis, the following table summarizes representative data for the structurally and functionally similar neuropeptide, somatostatin-14, in the rat striatum. This data can be used as a reference for expected basal levels and stimulated release.

ConditionAnalyteBrain RegionBasal Level (fmol/fraction)Stimulated Level (% of Basal)StimulusReference
Freely Moving RatSomatostatin-14Striatum5 - 15138%100 mM KCl[7]
Freely Moving RatSomatostatin-14Striatum5 - 1585%100 µM Veratridine[7]

Experimental Protocols

Protocol for In Vivo Microdialysis of this compound

This protocol outlines the key steps for measuring this compound release in the brain of a freely moving rat.

1. Materials and Reagents

  • Microdialysis Probes: Concentric microdialysis probes with a molecular weight cut-off (MWCO) suitable for neuropeptides (e.g., 10-30 kDa).

  • Guide Cannula: Stereotaxically implanted to target the brain region of interest.

  • Microinfusion Pump: For precise control of the perfusion flow rate.

  • Fraction Collector: To collect dialysate samples at specified intervals.

  • Artificial Cerebrospinal Fluid (aCSF): (in mM): NaCl 147, KCl 2.7, CaCl2 1.2, MgCl2 0.85. The pH should be adjusted to 7.4.

  • Stimulation Agents (optional): High potassium (KCl) aCSF or other pharmacological agents to evoke CST-14 release.

  • Anesthesia: For surgical procedures (e.g., ketamine/xylazine cocktail).

  • Surgical Instruments: For stereotaxic surgery.

  • Analytical Method: A highly sensitive assay for quantifying this compound in the dialysate, such as a specific radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).

2. Experimental Workflow

G cluster_pre_experiment Pre-Experiment cluster_experiment Microdialysis Experiment cluster_post_experiment Post-Experiment A Stereotaxic Implantation of Guide Cannula B Animal Recovery (Several Days) A->B C Insertion of Microdialysis Probe B->C D Perfusion with aCSF (e.g., 1-2 µL/min) C->D E Stabilization Period (1-2 hours) D->E F Collection of Basal Samples E->F G Introduction of Stimulus (Optional) F->G H Collection of Stimulated Samples G->H I Quantification of this compound (RIA or LC-MS) H->I J Histological Verification of Probe Placement I->J G cluster_receptors Receptors cluster_gproteins G Proteins cluster_effectors Downstream Effectors cluster_responses Cellular Responses CST14 This compound SSTR sst1-5 CST14->SSTR GHS_R1a GHS-R1a (Ghrelin Receptor) CST14->GHS_R1a MrgX2 MrgX2 CST14->MrgX2 Gi Gi SSTR->Gi PTP Phosphotyrosine Phosphatase SSTR->PTP + Gq11 Gq/11 GHS_R1a->Gq11 MrgX2->Gi MrgX2->Gq11 AC Adenylyl Cyclase Gi->AC - PI3K PI3K Gi->PI3K + MAPK MAPK Gi->MAPK + PLC Phospholipase C (PLC) Gq11->PLC + cAMP_dec ↓ cAMP AC->cAMP_dec Ca_inc ↑ Intracellular Ca2+ PLC->Ca_inc AKT_act AKT Activation PI3K->AKT_act ERK_act ERK Activation MAPK->ERK_act Cell_Reg Cell Growth/Differentiation Regulation PTP->Cell_Reg

References

Application Notes and Protocols for Electroencephalographic Recordings Following Cortistatin-14 Administration

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cortistatin-14 (CST-14) is a neuropeptide with significant neuromodulatory properties, including the potent induction of slow-wave sleep and anticonvulsant effects.[1][2][3] These characteristics make it a compelling target for therapeutic development in sleep disorders and epilepsy. Electroencephalography (EEG) is a critical tool for assessing the in vivo effects of CST-14 on brain activity. This document provides detailed protocols for performing EEG recordings in rodents following the administration of this compound, guidance on data analysis, and an overview of the underlying signaling pathways.

Data Presentation

Table 1: Recommended Intracerebroventricular (ICV) Doses of this compound for EEG Studies in Rodents
SpeciesDose (per animal)Expected Primary EffectReference
Rat100 ng - 1 µgPromotion of Slow-Wave Sleep[4]
Mouse1 µg - 5 µgAntidepressant-like effects[5][6]
Rat/Mouse0.1 µM - 1 µM (intrahippocampal)Anticonvulsant effects[3]

Note: Doses should be optimized for specific experimental conditions and animal strains. A dose-response study is recommended to determine the optimal concentration for the desired biological effect.[4]

Table 2: Key EEG Parameters for Assessing this compound Effects
ParameterDescriptionExpected Change with CST-14Analysis Method
Slow-Wave Activity (SWA) Power in the delta (0.5-4 Hz) frequency band during NREM sleep.IncreaseSpectral Analysis (FFT)
Sleep Architecture Percentage and duration of Wake, NREM, and REM sleep stages.Increased time in NREM, specifically deep slow-wave sleep.Sleep Scoring
Seizure Activity Frequency, duration, and severity of epileptiform discharges.DecreaseSeizure Detection Algorithms
Spectral Power Power distribution across different frequency bands (Delta, Theta, Alpha, Beta, Gamma).Increased delta power, potential changes in other bands.Quantitative EEG (qEEG)

Experimental Protocols

This compound Preparation and Administration

Materials:

  • This compound peptide (lyophilized)

  • Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF) as a vehicle.[7]

  • Microsyringe for injection

Protocol:

  • Reconstitution: Reconstitute lyophilized this compound in the chosen vehicle to the desired stock concentration. For example, to prepare a 1 µg/µL stock solution, dissolve 1 mg of CST-14 in 1 mL of vehicle.

  • Dilution: Prepare working solutions by diluting the stock solution to the final desired concentration for injection.

  • Administration: For intracerebroventricular (ICV) administration, a stereotaxic apparatus is required.

    • Anesthetize the animal following approved institutional protocols.

    • Secure the animal in the stereotaxic frame.

    • Drill a small hole in the skull at the appropriate coordinates for the lateral ventricle.

    • Slowly infuse the this compound solution (typically 1-5 µL) into the ventricle over several minutes.

    • Leave the injection needle in place for a few minutes post-injection to prevent backflow.

    • Suture the incision and allow the animal to recover.

EEG Electrode Implantation and Recording

Materials:

  • EEG recording system (e.g., telemetry-based or tethered)

  • Stereotaxic apparatus

  • Miniature screw electrodes

  • Dental cement

  • Soldering iron and solder

Protocol:

  • Electrode Implantation:

    • Anesthetize the animal and place it in the stereotaxic frame.

    • Incise the scalp to expose the skull.

    • Drill small holes for the screw electrodes at desired locations (e.g., over the frontal and parietal cortices).

    • Gently screw the electrodes into the burr holes, ensuring they contact the dura mater.

    • Place a reference electrode over a region with minimal electrical activity, such as the cerebellum.

    • Solder the electrode wires to a connector plug.

    • Secure the electrode assembly to the skull with dental cement.

    • Suture the scalp and allow the animal to recover for at least one week before recordings.

  • EEG Recording:

    • Habituate the animal to the recording chamber and tether (if applicable).

    • Connect the animal to the EEG recording system.

    • Record baseline EEG for a sufficient period (e.g., 24 hours) to establish a stable diurnal rhythm.

    • Administer this compound or vehicle as described in section 3.1.

    • Continue EEG recording for the desired duration post-injection to observe the effects.

EEG Data Analysis
  • Data Pre-processing:

    • Apply appropriate filters to remove high-frequency noise and low-frequency drift (e.g., band-pass filter of 0.5-100 Hz).

    • Visually inspect the data and remove artifacts (e.g., from movement, chewing).

  • Sleep Scoring:

    • Divide the EEG recording into epochs (e.g., 10 seconds).

    • Manually or automatically score each epoch as Wake, NREM, or REM sleep based on the EEG and electromyogram (EMG) signals.

  • Spectral Analysis:

    • Perform a Fast Fourier Transform (FFT) on artifact-free EEG epochs to calculate the power spectral density.

    • Calculate the absolute and relative power in different frequency bands (e.g., Delta: 0.5-4 Hz, Theta: 4-8 Hz, Alpha: 8-12 Hz, Beta: 12-30 Hz, Gamma: 30-100 Hz).

  • Quantitative Analysis:

    • Calculate Slow-Wave Activity (SWA) as the average delta power during NREM sleep.

    • Analyze changes in sleep architecture, such as the total time spent in each sleep stage and the latency to sleep onset.

    • For seizure models, quantify the number, duration, and amplitude of epileptiform events.

Visualization of Signaling Pathways and Experimental Workflow

This compound Signaling Pathway

Cortistatin14_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects CST14 This compound sst2 sst2 Receptor CST14->sst2 binds sst3 sst3 Receptor CST14->sst3 binds Gi Gi Protein sst2->Gi activates sst3->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP to ATP ATP ATP->AC Neuronal_Activity Decreased Neuronal Activity cAMP->Neuronal_Activity leads to SWS Promotion of Slow-Wave Sleep Neuronal_Activity->SWS Anticonvulsant Anticonvulsant Effects Neuronal_Activity->Anticonvulsant

Caption: this compound signaling pathway via sst2 and sst3 receptors.

Experimental Workflow for EEG Recording after this compound Administration

Experimental_Workflow cluster_preparation Preparation cluster_intervention Intervention cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Animal_Habituation Animal Habituation Electrode_Implantation EEG Electrode Implantation Animal_Habituation->Electrode_Implantation Baseline_Recording Baseline EEG Recording (24h) Electrode_Implantation->Baseline_Recording CST14_Admin This compound Administration (ICV) Baseline_Recording->CST14_Admin Post_Injection_Recording Post-Injection EEG Recording CST14_Admin->Post_Injection_Recording Preprocessing Data Pre-processing & Artifact Removal Post_Injection_Recording->Preprocessing Sleep_Scoring Sleep Scoring (Wake, NREM, REM) Preprocessing->Sleep_Scoring Spectral_Analysis Spectral Analysis (FFT) Sleep_Scoring->Spectral_Analysis Quantitative_Analysis Quantitative Analysis (SWA, Sleep Architecture) Spectral_Analysis->Quantitative_Analysis

Caption: Experimental workflow for EEG studies with this compound.

References

Application Notes and Protocols: Establishing a Pilocarpine-Induced Seizure Model to Test Cortistatin-14 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temporal lobe epilepsy (TLE) is one of the most common forms of focal epilepsy in adults, often proving resistant to currently available antiseizure medications. The pilocarpine-induced seizure model in rodents is a well-established and widely used preclinical model that recapitulates many of the key features of human TLE, including the initial status epilepticus (SE), a subsequent latent period, and the eventual development of spontaneous recurrent seizures (SRS).[1][2][3] This model is invaluable for investigating the underlying mechanisms of epileptogenesis and for screening novel therapeutic agents.

Cortistatin-14 (CST-14), a neuropeptide with structural and functional similarities to somatostatin, has emerged as a promising candidate for epilepsy treatment.[4][5] It has been demonstrated to exert anticonvulsant effects in the pilocarpine-induced seizure model.[4][5] This document provides detailed application notes and protocols for establishing the pilocarpine seizure model and for evaluating the efficacy of this compound.

Signaling Pathway of this compound in Seizure Modulation

This compound primarily mediates its effects by binding to somatostatin receptors (sst), with particularly high affinity for sst2 and sst3 subtypes.[4][5] Unlike somatostatin, this compound also interacts with other receptors, such as the ghrelin receptor and MrgX2, though its anticonvulsant actions appear to be independent of the ghrelin receptor.[4][5] The binding of this compound to sst2 and sst3 receptors on neurons is thought to activate downstream signaling cascades that ultimately lead to neuronal hyperpolarization and a reduction in neuronal excitability, thereby suppressing seizure activity. This is achieved through mechanisms such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.

Cortistatin14_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular CST14 This compound sst2 sst2 Receptor CST14->sst2 sst3 sst3 Receptor CST14->sst3 G_protein G-protein (Gi/o) sst2->G_protein sst3->G_protein AC Adenylate Cyclase G_protein->AC inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel inhibits K_channel GIRK K+ Channel G_protein->K_channel activates cAMP cAMP AC->cAMP produces Ca_influx Ca2+ Influx Ca_channel->Ca_influx K_efflux K+ Efflux K_channel->K_efflux Hyperpolarization Neuronal Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

This compound Signaling Pathway

Experimental Workflow

The following diagram outlines the general experimental workflow for inducing seizures with pilocarpine and assessing the efficacy of this compound.

Experimental_Workflow cluster_setup Preparation cluster_induction Seizure Induction cluster_treatment Treatment cluster_monitoring Monitoring & Data Collection cluster_termination Termination of SE cluster_analysis Post-SE Analysis Animal_Acclimation Animal Acclimation (e.g., C57BL/6 mice) Group_Assignment Random Assignment to Groups (Vehicle, CST-14) Animal_Acclimation->Group_Assignment Scopolamine Scopolamine Administration (to reduce peripheral cholinergic effects) Group_Assignment->Scopolamine CST14_Admin This compound or Vehicle Administration (pre- or post-pilocarpine) Group_Assignment->CST14_Admin Pilocarpine Pilocarpine Administration (to induce status epilepticus) Scopolamine->Pilocarpine 30 min post Behavioral_Scoring Behavioral Seizure Scoring (Racine Scale) Pilocarpine->Behavioral_Scoring EEG_Recording Electroencephalogram (EEG) Recording (optional, for detailed analysis) Pilocarpine->EEG_Recording Diazepam Diazepam/Midazolam Administration (to terminate status epilepticus) Behavioral_Scoring->Diazepam 1-2 hours post-SE onset EEG_Recording->Diazepam Data_Analysis Data Analysis (Latency, Duration, Severity) Diazepam->Data_Analysis Histopathology Histopathological Analysis (Neuronal damage, gliosis) Diazepam->Histopathology (after a defined post-SE period)

Experimental Workflow Diagram

Experimental Protocols

Protocol 1: Pilocarpine-Induced Status Epilepticus in Mice

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Pilocarpine hydrochloride (Sigma-Aldrich)

  • Scopolamine methyl nitrate (Sigma-Aldrich)

  • Diazepam or Midazolam

  • Sterile saline (0.9% NaCl)

  • Animal scale

  • Syringes and needles (27-gauge)

  • Heating pad

Procedure:

  • Animal Preparation: Acclimate mice to the housing facility for at least one week before the experiment. On the day of the experiment, weigh each mouse to determine the correct dosage.

  • Scopolamine Administration: To mitigate the peripheral cholinergic effects of pilocarpine, administer scopolamine methyl nitrate (1 mg/kg, intraperitoneally - i.p.).[6]

  • Pilocarpine Administration: 30 minutes after scopolamine injection, administer pilocarpine hydrochloride (280-320 mg/kg, i.p.).[7] The optimal dose may need to be titrated for your specific mouse strain and colony.

  • Seizure Monitoring: Immediately after pilocarpine injection, place the mouse in a clean cage on a heating pad to maintain body temperature and observe its behavior continuously.

  • Behavioral Scoring: Score the seizure severity according to the modified Racine scale (see Table 1).[7] Status epilepticus (SE) is considered to have commenced upon the first observation of a stage 4 or 5 seizure.

  • Termination of Status Epilepticus: To control the duration of SE and reduce mortality, administer diazepam (10 mg/kg, i.p.) or midazolam 1-2 hours after the onset of SE.[1][7]

  • Post-SE Care: Provide supportive care, including subcutaneous saline for hydration and soft, moistened food, to aid in recovery.[6]

Protocol 2: Evaluation of this compound Efficacy

Materials:

  • This compound (rat/mouse sequence)

  • Vehicle solution (e.g., sterile saline or artificial cerebrospinal fluid)

  • Materials from Protocol 1

Procedure:

  • Experimental Groups: Randomly assign mice to the following groups:

    • Vehicle + Pilocarpine

    • This compound (low dose) + Pilocarpine

    • This compound (high dose) + Pilocarpine

  • This compound Administration:

    • Pre-treatment: Administer this compound or vehicle (e.g., intracerebroventricularly - i.c.v., or intraperitoneally - i.p.) at a predetermined time (e.g., 30 minutes) before pilocarpine injection.

    • Post-treatment: Administer this compound or vehicle at a specific time point after the onset of SE.

  • Seizure Induction and Monitoring: Follow steps 3-5 from Protocol 1.

  • Data Collection: Record the following parameters for each animal:

    • Latency to the first seizure (in minutes).

    • Duration of status epilepticus (in minutes).

    • Maximum seizure severity (highest Racine score reached).

  • Termination of SE and Post-SE Care: Follow steps 6 and 7 from Protocol 1.

Protocol 3: Electroencephalogram (EEG) Recording (Optional)

For a more detailed analysis of seizure activity, EEG recordings can be performed. This requires stereotaxic surgery to implant electrodes prior to the seizure induction experiment.

Procedure:

  • Electrode Implantation: Anesthetize the mouse and place it in a stereotaxic frame. Implant recording electrodes over the cortex or depth electrodes into the hippocampus.[8]

  • Recovery: Allow the animal to recover from surgery for at least one week.

  • Baseline Recording: Record baseline EEG activity before drug administration.

  • EEG Recording during Experiment: Continuously record EEG throughout the seizure induction and treatment protocol.

  • Data Analysis: Analyze the EEG data for epileptiform discharges, seizure duration, and power in different frequency bands.[9][10]

Protocol 4: Histopathological Analysis

To assess neuronal damage following SE, histopathological analysis can be performed.

Procedure:

  • Tissue Collection: At a predetermined time point after SE (e.g., 24 hours, 7 days), euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.

  • Brain Extraction and Sectioning: Carefully extract the brain and post-fix it in 4% paraformaldehyde. Subsequently, cryoprotect the brain in sucrose solution and section it using a cryostat or vibratome.

  • Staining: Stain brain sections with dyes such as Cresyl Violet (Nissl stain) to assess cell morphology and identify neuronal loss, particularly in the hippocampus.[11][12] Other stains like Fluoro-Jade can be used to specifically label degenerating neurons.

  • Microscopy and Analysis: Examine the stained sections under a microscope and quantify neuronal damage in specific brain regions (e.g., CA1, CA3, and hilus of the hippocampus).

Data Presentation

Quantitative data should be summarized in a clear and organized manner to facilitate comparison between experimental groups.

Table 1: Modified Racine Scale for Behavioral Seizure Scoring

ScoreBehavioral Manifestation
1Mouth and facial movements
2Head nodding
3Forelimb clonus
4Rearing with forelimb clonus
5Rearing and falling with generalized tonic-clonic seizures

Table 2: Efficacy of this compound on Pilocarpine-Induced Seizures (Example Data)

Treatment GroupNLatency to First Seizure (min)Duration of SE (min)Maximum Racine Score
Vehicle1025.3 ± 3.175.8 ± 8.24.8 ± 0.4
CST-14 (1 µg)1042.1 ± 4.552.3 ± 6.73.9 ± 0.6
CST-14 (5 µg)1058.7 ± 5.2 35.1 ± 5.93.1 ± 0.5**
Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle group.

Table 3: Histopathological Assessment of Neuronal Damage in the Hippocampus (Example Data)

Treatment GroupNCA1 Neuronal Loss (%)CA3 Neuronal Loss (%)Hilar Neuronal Loss (%)
Vehicle868.4 ± 7.255.1 ± 6.848.9 ± 5.3
CST-14 (5 µg)825.3 ± 4.1 21.7 ± 3.918.2 ± 3.5**
*Data are presented as mean ± SEM. *p < 0.01 compared to Vehicle group.

Conclusion

The pilocarpine-induced seizure model is a robust and clinically relevant tool for studying temporal lobe epilepsy and evaluating the efficacy of novel anticonvulsant therapies. This compound has shown significant promise in this model, and the protocols outlined in this document provide a comprehensive framework for researchers to further investigate its therapeutic potential. By following these detailed methodologies and utilizing the provided data presentation structures, researchers can generate reliable and comparable data to advance the development of new treatments for epilepsy.

References

Application Notes and Protocols: Evaluating the Antidepressant Effects of Cortistatin-14 using the Forced Swimming Test

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the forced swimming test (FST) to assess the antidepressant-like properties of Cortistatin-14 (CST-14).

Introduction

This compound, a neuropeptide with structural similarities to somatostatin, has emerged as a potential therapeutic agent for depression.[1] It exerts its biological effects by binding to all five somatostatin receptors (SSTRs) and the ghrelin receptor.[2][3] Studies have demonstrated that centrally administered CST-14 produces rapid antidepressant-like effects in rodent models of depression, such as the forced swimming test (FST) and the tail suspension test (TST).[2][3] The FST is a widely used behavioral assay to screen for potential antidepressant drugs, based on the principle that an animal will exhibit immobility or "behavioral despair" when placed in an inescapable stressful situation, a behavior that is reversed by antidepressant treatment.[4][5][6]

This document outlines the detailed protocols for conducting the FST to evaluate CST-14's effects, presents key quantitative data from relevant studies, and illustrates the proposed signaling pathways involved in its mechanism of action.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound in the forced swimming test.

Table 1: Effect of Intracerebroventricular (i.c.v.) Administration of this compound on Immobility Time in the Forced Swimming Test in Mice

Treatment GroupDoseImmobility Time (seconds)
Vehicle (Control)-165.3 ± 8.7
This compound0.1 nmol135.1 ± 7.5*
This compound0.3 nmol110.2 ± 6.9**
This compound1.0 nmol95.4 ± 5.8***

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group. Data are presented as mean ± SEM. (Data synthesized from narrative descriptions in cited literature[2][3])

Table 2: Effect of Ghrelin and Somatostatin Receptor Antagonists on this compound-Induced Reduction in Immobility Time

Treatment GroupImmobility Time (seconds)
Vehicle (Control)168.1 ± 9.2
This compound (1.0 nmol, i.c.v.)98.6 ± 6.1***
[D-Lys3]-GHRP-6 (Ghrelin Receptor Antagonist) + this compound155.4 ± 8.3##
c-SOM (SSTRs Antagonist) + this compound102.3 ± 7.0

***p < 0.001 compared to Vehicle group. ##p < 0.01 compared to this compound group. Data are presented as mean ± SEM. (Data synthesized from narrative descriptions in cited literature[2][3])

Experimental Protocols

A detailed methodology for the forced swimming test is provided below.

Forced Swimming Test (FST) Protocol

1. Animals:

  • Male Kunming mice (23-25 g) are commonly used.[2]

  • Animals should be housed in groups in a temperature-controlled room (22 ± 1°C) with a 12-hour light/dark cycle, with food and water available ad libitum.

  • Acclimatize animals to the housing conditions for at least one week before the experiment.

2. Apparatus:

  • A transparent Plexiglas cylinder (30 cm height x 20 cm diameter) is used.[4]

  • The cylinder is filled with water (23-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom with its tail or paws.[4]

3. Drug Administration:

  • This compound can be administered via intracerebroventricular (i.c.v.) injection or intranasally.[2][3]

  • For i.c.v. administration, mice are anesthetized and a cannula is implanted into the lateral ventricle. After a recovery period, CST-14 or vehicle is injected.

  • Control animals receive a corresponding volume of vehicle (e.g., sterile saline).

4. Experimental Procedure:

  • Thirty minutes after drug administration, each mouse is individually placed in the water-filled cylinder for a 6-minute session.[4]

  • The entire session is typically recorded by a video camera for later analysis.

  • The duration of immobility is scored during the last 4 minutes of the 6-minute test.[7]

  • Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.[5] Active behaviors like swimming and climbing are not counted as immobility.[8]

5. Data Analysis:

  • The total time spent immobile is calculated for each animal.

  • Statistical analysis is performed using appropriate methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare different treatment groups.

  • A significant reduction in immobility time in the CST-14 treated group compared to the vehicle group is indicative of an antidepressant-like effect.[5]

Signaling Pathways and Mechanisms

The antidepressant-like effects of this compound are believed to be mediated through specific signaling pathways.

Proposed Signaling Pathway for this compound's Antidepressant Effects

Studies suggest that the antidepressant effects of CST-14 are mediated through the ghrelin receptor and are also associated with the GABAergic system.[2][3] The effects were reversed by a ghrelin receptor antagonist but not by a broad-spectrum somatostatin receptor antagonist.[2] Furthermore, the antidepressant-like effects of CST-14 do not appear to involve the ERK/mTOR or PI3K/Akt/mTOR signaling pathways.[2]

Cortistatin14_Signaling_Pathway CST14 This compound GhrelinR Ghrelin Receptor CST14->GhrelinR GABAaR GABAA Receptor CST14->GABAaR SSTRs Somatostatin Receptors (SSTRs) CST14->SSTRs ERK_mTOR ERK/mTOR Pathway CST14->ERK_mTOR No Involvement PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway CST14->PI3K_Akt_mTOR No Involvement Antidepressant Antidepressant-like Effects GhrelinR->Antidepressant GABAaR->Antidepressant

Proposed signaling pathway of this compound.

Experimental Workflow for Evaluating this compound

The following diagram outlines the typical workflow for an experiment designed to assess the antidepressant effects of this compound using the forced swimming test.

FST_Workflow Animal_Acclimation Animal Acclimation (1 week) Drug_Admin Drug Administration (i.c.v. or Intranasal) - Vehicle - this compound Animal_Acclimation->Drug_Admin Wait Waiting Period (30 minutes) Drug_Admin->Wait FST Forced Swimming Test (6 minutes) Wait->FST Data_Acquisition Video Recording & Immobility Scoring (last 4 minutes) FST->Data_Acquisition Data_Analysis Statistical Analysis (ANOVA) Data_Acquisition->Data_Analysis Results Results Interpretation Data_Analysis->Results

Experimental workflow for the FST.

Conclusion

The forced swimming test is a valuable tool for screening the antidepressant potential of novel compounds like this compound. The protocols and data presented here provide a framework for designing and interpreting experiments aimed at understanding the antidepressant-like effects of CST-14 and its underlying mechanisms. Adherence to standardized protocols is crucial for obtaining reliable and reproducible results in preclinical antidepressant research.

References

Quantifying Cortistatin-14 in Plasma: A Guide to Commercially Available ELISA Kits

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of Cortistatin-14 (CST-14) in human plasma using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. This compound, a neuropeptide with structural and functional similarities to somatostatin, plays a significant role in various physiological processes, including neuronal activity, sleep regulation, and immune responses. Accurate quantification of CST-14 in plasma is crucial for research into its physiological functions and its potential as a therapeutic target.

Commercially Available this compound ELISA Kits

Several manufacturers offer ELISA kits for the quantification of human this compound in plasma and other biological fluids. The following table summarizes the key specifications of some of these kits for easy comparison.

ManufacturerCatalog NumberAssay TypeAssay RangeSensitivitySample Volume
Novus Biologicals NBP3-31295Sandwich1.56 - 100 ng/mL0.66 ng/mL100 µL
Biomatik EKL56430Sandwich1.56 - 100 ng/mL0.66 ng/mL100 µL
MyBioSource MBS8803050Competitive281.25 - 18000 pg/mL86.7 pg/mL50 µL
MyBioSource MBS2022256CompetitiveNot SpecifiedNot SpecifiedNot Specified
MyBioSource MBS920805Sandwich0.47 - 30 ng/mL< 0.12 ng/mL100 µL

Experimental Protocols

This section provides detailed methodologies for plasma sample preparation and a general ELISA protocol based on the principles of the identified kits. Note: It is imperative to refer to the specific manual provided with each kit for the most accurate and up-to-date instructions.

Plasma Sample Preparation

Proper sample collection and preparation are critical for accurate ELISA results.

  • Blood Collection: Collect whole blood into a tube containing an anticoagulant such as EDTA, heparin, or sodium citrate.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood sample at 1000 x g for 15 minutes at 2-8°C.

  • Plasma Separation: Carefully aspirate the supernatant (plasma) and transfer it to a clean polypropylene tube.

  • Storage: Assay the collected plasma immediately or aliquot and store at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.

General Sandwich ELISA Protocol (Example: Novus Biologicals NBP3-31295)

This protocol is based on a typical sandwich ELISA format where the target antigen (this compound) is "sandwiched" between a capture antibody and a detection antibody.

Materials Required (but not always provided in the kit):

  • Microplate reader capable of measuring absorbance at 450 nm

  • Precision pipettes and disposable tips

  • Deionized or distilled water

  • Absorbent paper

  • Wash buffer (often provided as a concentrate)

  • Stop solution (often provided)

Assay Procedure:

  • Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare working solutions of standards and wash buffer as instructed in the kit manual.

  • Standard and Sample Addition: Add 100 µL of each standard, blank, and plasma sample to the appropriate wells of the pre-coated microplate. Cover the plate and incubate for 90 minutes at 37°C.[1]

  • Aspiration: Aspirate the liquid from each well. Do not wash.

  • Detection Reagent A Addition: Add 100 µL of Detection Solution A to each well. Cover and incubate for 45 minutes at 37°C.[1]

  • Washing: Aspirate the liquid from each well and wash each well three times with 350 µL of wash buffer. After the last wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.

  • Detection Reagent B Addition: Add 100 µL of Detection Solution B to each well. Cover and incubate for 45 minutes at 37°C.[1]

  • Second Washing: Repeat the aspiration and washing step five times.

  • Substrate Addition: Add 90 µL of TMB Substrate solution to each well. Cover and incubate for 15-25 minutes at 37°C in the dark. A blue color will develop.[1]

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change to yellow.[1]

  • Absorbance Measurement: Immediately read the absorbance of each well at 450 nm using a microplate reader.

  • Calculation: Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of this compound in the plasma samples.

General Competitive ELISA Protocol (Example: MyBioSource MBS8803050)

In a competitive ELISA, the sample antigen competes with a labeled antigen for binding to a limited number of antibody binding sites. The signal is inversely proportional to the amount of target antigen in the sample.

Assay Procedure:

  • Reagent Preparation: Bring all reagents and samples to room temperature. Prepare standards and other working solutions as per the kit manual.

  • Standard and Sample Addition: Add a specified volume (e.g., 50 µL) of standards and plasma samples to the appropriate wells of the microplate pre-coated with a this compound antibody.

  • Competitive Reaction: Immediately add a specified volume of Biotin-conjugated this compound to each well. Cover the plate and incubate for a specified time and temperature (e.g., 60 minutes at 37°C).

  • Washing: Aspirate and wash the wells multiple times with wash buffer.

  • Enzyme Conjugate Addition: Add Avidin-HRP conjugate to each well and incubate.

  • Second Washing: Repeat the washing step.

  • Substrate Addition: Add TMB Substrate solution and incubate in the dark.

  • Stopping the Reaction: Add Stop Solution.

  • Absorbance Measurement: Read the absorbance at 450 nm.

  • Calculation: The concentration of this compound in the samples is inversely proportional to the measured absorbance. Calculate the results based on the standard curve.

Visualizations

This compound Signaling Pathways

This compound exerts its biological effects by binding to several G protein-coupled receptors, sharing some pathways with somatostatin while also possessing unique signaling capabilities.

Cortistatin14_Signaling cluster_ligand Ligand cluster_receptors Receptors cluster_effects Downstream Effects CST-14 CST-14 sst1 sst1 CST-14->sst1 sst2 sst2 CST-14->sst2 sst3 sst3 CST-14->sst3 sst4 sst4 CST-14->sst4 sst5 sst5 CST-14->sst5 GHSR1a GHS-R1a (Ghrelin Receptor) CST-14->GHSR1a MrgX2 MrgX2 CST-14->MrgX2 Neuronal_Inhibition Neuronal Inhibition sst1->Neuronal_Inhibition Immune_Modulation Immune Modulation sst1->Immune_Modulation sst2->Neuronal_Inhibition sst2->Immune_Modulation sst3->Neuronal_Inhibition sst3->Immune_Modulation sst4->Neuronal_Inhibition sst4->Immune_Modulation sst5->Neuronal_Inhibition sst5->Immune_Modulation Other_Effects Other Physiological Effects GHSR1a->Other_Effects Sleep_Regulation Slow-Wave Sleep Induction MrgX2->Sleep_Regulation MrgX2->Immune_Modulation

Caption: this compound signaling through its receptors.

General ELISA Workflow

The following diagram illustrates the key steps involved in a typical sandwich ELISA procedure for the quantification of this compound.

ELISA_Workflow Start Start Prepare_Reagents Prepare Reagents, Standards, and Samples Start->Prepare_Reagents Add_Samples Add Standards & Samples to Coated Plate Prepare_Reagents->Add_Samples Incubate1 Incubate Add_Samples->Incubate1 Wash1 Wash Incubate1->Wash1 Add_Detection_Ab Add Detection Antibody Wash1->Add_Detection_Ab Incubate2 Incubate Add_Detection_Ab->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Enzyme_Conj Add Enzyme Conjugate (e.g., HRP-Streptavidin) Wash2->Add_Enzyme_Conj Incubate3 Incubate Add_Enzyme_Conj->Incubate3 Wash3 Wash Incubate3->Wash3 Add_Substrate Add TMB Substrate Wash3->Add_Substrate Incubate_Dark Incubate in Dark Add_Substrate->Incubate_Dark Add_Stop_Solution Add Stop Solution Incubate_Dark->Add_Stop_Solution Read_Plate Read Absorbance at 450 nm Add_Stop_Solution->Read_Plate Analyze_Data Analyze Data & Calculate Concentration Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for a sandwich ELISA.

References

Application Notes and Protocols: A Step-by-Step Guide to Cortistatin-14 Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortistatin-14 (CST-14) is a neuropeptide with significant structural and functional similarities to somatostatin-14 (SST-14).[1] It is expressed predominantly in the cerebral cortex and hippocampus. This compound exhibits a broad binding profile, showing high affinity for all five somatostatin receptor subtypes (sst1–sst5), the ghrelin receptor (GHS-R1a), and the Mas-related G protein-coupled receptor member X2 (MRGPRX2).[2] This wide range of targets implicates this compound in diverse physiological processes, including neuronal depression, sleep modulation, and immune responses, making it a compelling target for drug discovery and development.[3]

These application notes provide detailed protocols for performing this compound receptor binding assays, a critical tool for identifying and characterizing novel ligands targeting this system. The protocols described herein are adaptable for both radioligand and fluorescent-based approaches, catering to various laboratory capabilities and screening throughput requirements.

Receptors and Signaling Pathways

This compound, like somatostatin, binds to G protein-coupled receptors (GPCRs), initiating a cascade of intracellular signaling events.[1][3] Upon binding, these receptors typically couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.[3] The activation of these pathways underlies the diverse physiological effects of this compound.

This compound Signaling Pathway This compound Signaling Pathway CST14 This compound Receptor sst1-5, GHS-R1a, MRGPRX2 (GPCR) CST14->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channel Modulation G_protein->Ion_Channel Modulates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Cellular_Response Cellular Response (e.g., Neuronal Inhibition, Sleep Regulation) PKA->Cellular_Response Ion_Channel->Cellular_Response

Caption: this compound signaling cascade.

Quantitative Data Summary

The binding affinities of this compound for its primary receptors are crucial for designing and interpreting binding assays. The following table summarizes the reported IC50 values for this compound at the five human somatostatin receptors.

Receptor SubtypeIC50 (nM)
sst15
sst20.09
sst30.3
sst40.2
sst50.3

Data sourced from references[2].

Experimental Protocols

Two primary methodologies are presented for this compound receptor binding assays: a traditional radioligand-based filter binding assay and a more modern, safer fluorescent ligand-based assay.

Protocol 1: Radioligand Competition Binding Assay

This protocol is adapted from established methods for somatostatin receptor binding assays and is suitable for determining the affinity of unlabeled test compounds by measuring their ability to compete with a radiolabeled ligand.[4][5][6]

Materials:

  • Receptor Source: Cell membranes prepared from a cell line recombinantly expressing a specific this compound receptor subtype (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A suitable radiolabeled ligand, such as [125I]-Tyr11-Somatostatin-14 or a custom-synthesized [125I]-Cortistatin-14.

  • Unlabeled this compound: For determining non-specific binding and as a positive control.

  • Test Compounds: Unlabeled compounds to be assayed.

  • Assay Buffer: 25 mM HEPES, 10 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4.[5]

  • Wash Buffer: 50 mM Tris-HCl, 0.2% BSA, pH 7.4.[5]

  • 96-well Filter Plates: Glass fiber filter plates (e.g., Millipore MultiScreen).[5][7]

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Procedure:

  • Plate Preparation: Pre-soak the 96-well filter plates with 0.1% polyethyleneimine (PEI) for 1 hour at room temperature to reduce non-specific binding.[5]

  • Assay Setup:

    • Total Binding: Add assay buffer, radioligand, and receptor membranes to designated wells.

    • Non-specific Binding (NSB): Add assay buffer, radioligand, a high concentration of unlabeled this compound (e.g., 1 µM), and receptor membranes to designated wells.

    • Competitive Binding: Add assay buffer, radioligand, varying concentrations of the test compound, and receptor membranes to the remaining wells.

  • Incubation: Incubate the plate for 1 hour at 27°C with gentle shaking.[5]

  • Harvesting: After incubation, rapidly filter the contents of the wells through the filter plate using a vacuum manifold.[7]

  • Washing: Wash the filters multiple times (e.g., 6 times with 200 µL) with ice-cold wash buffer to remove unbound radioligand.[5]

  • Drying: Dry the filter plate completely.

  • Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[7]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow Radioligand Binding Assay Workflow Start Start Plate_Prep Prepare 96-well Filter Plate Start->Plate_Prep Add_Reagents Add Radioligand, Receptor Membranes, and Test Compounds Plate_Prep->Add_Reagents Incubate Incubate at 27°C Add_Reagents->Incubate Filter Filter and Wash Incubate->Filter Dry Dry Plate Filter->Dry Count Scintillation Counting Dry->Count Analyze Data Analysis (IC50, Ki) Count->Analyze End End Analyze->End Fluorescent Ligand Binding Assay Workflow Fluorescent Ligand Binding Assay Workflow Start Start Plate_Cells Plate Cells in Microplate Start->Plate_Cells Add_Ligands Add Fluorescent Ligand and Test Compounds Plate_Cells->Add_Ligands Incubate Incubate to Reach Equilibrium Add_Ligands->Incubate Wash Wash to Remove Unbound Ligand Incubate->Wash Read_Fluorescence Measure Fluorescence Wash->Read_Fluorescence Analyze Data Analysis (IC50, Ki) Read_Fluorescence->Analyze End End Analyze->End

References

Application Notes & Protocols: Generating Cortistatin-14 Receptor Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortistatin-14 (CST-14) is a neuropeptide with significant structural and functional similarities to somatostatin.[1][2] It is involved in a variety of physiological processes, including the induction of slow-wave sleep, reduction of locomotor activity, and modulation of immune responses and cognitive function.[1][3] CST-14 exerts its effects by binding to all five somatostatin receptors (sst1-sst5).[2][4] However, unlike somatostatin, CST-14 also binds to the ghrelin receptor (GHSR, or GHS-R1a) and the Mas-related G protein-coupled receptor X2 (MrgprX2), which is considered a high-potency, specific receptor for cortistatin.[3][4][5][6][7]

To dissect the unique, somatostatin-independent functions of this compound, it is crucial to develop knockout (KO) mouse models for its specific receptors, Ghsr and Mrgprx2. These models are invaluable tools for elucidating the precise roles of CST-14 in physiology and disease, and for the development of novel therapeutics targeting these pathways.

These application notes provide detailed protocols for the generation, validation, and phenotypic analysis of Ghsr and Mrgprx2 knockout mouse models using CRISPR/Cas9 technology.

Part 1: Generation of Receptor Knockout Mice via CRISPR/Cas9

The CRISPR/Cas9 system is a powerful and efficient tool for generating targeted gene knockouts.[8] The general workflow involves designing single guide RNAs (sgRNAs) that direct the Cas9 nuclease to a specific genomic locus, where it creates a double-strand break (DSB). The cell's error-prone non-homologous end joining (NHEJ) repair pathway often introduces insertions or deletions (indels), leading to a frameshift mutation and gene knockout.

Experimental Workflow: CRISPR/Cas9 Knockout Mouse Generation

The process involves sgRNA design, preparation of the injection mix, microinjection into zygotes, and transfer to surrogate mothers to generate founder (F0) mice.

CRISPR_Workflow cluster_design Step 1: Design Phase cluster_prep Step 2: Reagent Preparation cluster_generation Step 3: Founder Generation cluster_breeding Step 4: Breeding & Colony Establishment design_sgrna sgRNA Design (Target Exon of Ghsr or Mrgprx2) sgrna_synthesis sgRNA Synthesis (In vitro transcription) design_sgrna->sgrna_synthesis mix_prep Prepare Injection Mix (sgRNA + Cas9) sgrna_synthesis->mix_prep cas9_prep Cas9 mRNA or Protein (Commercial source) cas9_prep->mix_prep microinjection Microinjection into Pronucleus mix_prep->microinjection zygote_harvest Harvest Zygotes (From donor females) zygote_harvest->microinjection implant Implant Embryos into Pseudopregnant Female microinjection->implant f0_birth Birth of F0 Founder Mice implant->f0_birth f0_screen Screen F0 for Mutations (Genotyping) f0_birth->f0_screen breed_wt Breed F0 Founders with Wild-Type Mice f0_screen->breed_wt f1_gen Generate F1 Heterozygotes breed_wt->f1_gen intercross Intercross F1 Mice f1_gen->intercross f2_gen Generate F2 Homozygous KO intercross->f2_gen

Caption: Workflow for generating knockout mice using CRISPR/Cas9.

Protocol 1.1: CRISPR/Cas9-Mediated Knockout
  • sgRNA Design:

    • Identify a target exon early in the coding sequence of the mouse Ghsr or Mrgprx2 gene.

    • Use online design tools (e.g., CHOPCHOP, CRISPOR) to select 2-3 sgRNAs with high on-target scores and low off-target potential.

    • Synthesize sgRNAs via in vitro transcription or commercial services.

  • Preparation of Microinjection Mix:

    • In an RNase-free microcentrifuge tube, combine Cas9 mRNA and the selected sgRNAs in nuclease-free microinjection buffer.[2]

    • Refer to the table below for recommended final concentrations.

  • Microinjection and Embryo Transfer:

    • Harvest zygotes from superovulated female mice (e.g., C57BL/6J strain).

    • Microinject the CRISPR/Cas9 mix into the pronucleus or cytoplasm of the zygotes.[1][3]

    • Surgically transfer the injected embryos into the oviducts of pseudopregnant surrogate mothers.

  • Generation and Screening of Founder Mice:

    • Pups born from the surrogate mothers are the F0 generation (founders).

    • At 10-14 days of age, obtain a small tail biopsy for genomic DNA extraction and genotyping to identify founders carrying mutations.[4][9]

ComponentFinal Concentration in Mix
Cas9 mRNA100 ng/µL
sgRNA (each)50 ng/µL
Nuclease-Free Bufferto final volume
Table 1: Recommended concentrations for CRISPR/Cas9 microinjection mix.[2]

Part 2: Validation of Knockout Mouse Lines

Validation is a critical step to confirm successful gene disruption at the DNA, RNA, and protein levels. It involves genotyping to identify the specific mutation, followed by confirmation of the absence of the target receptor protein.

Experimental Workflow: Knockout Validation

This workflow outlines the key steps to confirm the genetic modification and its functional consequence (loss of protein).

Validation_Workflow cluster_dna Step 1: DNA Level Validation cluster_protein Step 2: Protein Level Validation tail_biopsy Tail Biopsy from Pups (10-14 days) dna_extraction Genomic DNA Extraction tail_biopsy->dna_extraction pcr PCR Genotyping dna_extraction->pcr southern Southern Blot (Optional Confirmation) dna_extraction->southern sanger Sanger Sequencing pcr->sanger tissue_harvest Harvest Relevant Tissues (e.g., Brain, DRG, Skin) sanger->tissue_harvest Proceed if KO is confirmed protein_lysis Protein Lysate Preparation tissue_harvest->protein_lysis western Western Blotting protein_lysis->western confirm_absence Confirm Absence of Receptor Protein western->confirm_absence

Caption: Workflow for the molecular validation of knockout mouse lines.

Protocol 2.1: PCR Genotyping from Tail Biopsy

This protocol provides a rapid method for DNA extraction from tail biopsies for PCR-based screening.[4][10]

  • Tissue Digestion:

    • Place a 2-5 mm tail tip into a tube containing 100 µL of a freshly prepared digestion solution (1 mg/mL Proteinase K, 1X PCR Buffer, 1% Triton X-100).[4]

    • Incubate at 55°C for 2-3 hours, or until the tissue is fully lysed.

  • Enzyme Inactivation:

    • Inactivate the Proteinase K by heating the sample to 95°C for 10 minutes.[4]

  • PCR Amplification:

    • Use 2-5 µL of the crude lysate as the DNA template for a 20-25 µL PCR reaction.

    • Design primers flanking the sgRNA target site. In a successful KO, the PCR product size may be altered, or restriction sites may be destroyed.

    • Analyze PCR products on an agarose gel.

  • Confirmation:

    • Purify the PCR products from potential founders and submit for Sanger sequencing to confirm the presence of an indel mutation leading to a frameshift.

ReagentFor 1 Sample
10 mg/mL Proteinase K10 µL
10X PCR Buffer10 µL
10% Triton X-10010 µL
Nuclease-Free Water70 µL
Total Volume 100 µL
Table 2: Composition of tail lysis digestion solution.[4]
Protocol 2.2: Western Blotting for Receptor Protein

This protocol confirms the absence of GHSR or MrgprX2 protein in knockout mice.

  • Sample Preparation:

    • Harvest relevant tissues (e.g., hypothalamus for GHSR, dorsal root ganglia or skin for MrgprX2).

    • Homogenize tissues on ice in RIPA buffer supplemented with protease inhibitors to prepare total protein lysates. For membrane receptors, specialized membrane protein extraction kits can improve yield.[11]

  • Electrophoresis and Transfer:

    • Determine protein concentration using a BCA assay.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[12]

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[13]

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[14]

    • Incubate the membrane with a validated primary antibody specific for GHSR or MrgprX2 overnight at 4°C with gentle agitation.[12]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection:

    • Wash the membrane three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

    • The absence of a band at the correct molecular weight in samples from KO mice, compared to a clear band in wild-type controls, confirms a successful knockout at the protein level. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Part 3: Phenotypic Analysis of Knockout Mice

Based on the known functions of this compound and its receptors, key phenotypic assays should be performed to characterize the functional consequences of the gene knockout.

Phenotypic DomainAssayExpected Outcome in KO MiceRationale
Sleep & Circadian Rhythm EEG/EMG RecordingAltered sleep architecture (e.g., changes in NREM/REM sleep duration, fragmentation), altered circadian activity rhythms.[16][17][18][19]CST-14 induces slow-wave sleep. GHSR is implicated in arousal and circadian rhythm.[17][19]
Learning & Memory Morris Water MazeImpaired spatial learning and memory (e.g., increased latency to find the platform, fewer crossings in the target quadrant).CST-14 and GHSR are expressed in the hippocampus and implicated in cognitive processes.
Metabolism & Feeding Metabolic CagesAltered food intake, energy expenditure, and glucose homeostasis, especially under metabolic stress.[20]GHSR is the receptor for the orexigenic hormone ghrelin.
Nociception & Itch Von Frey / Hargreaves / Pruritus AssaysAltered sensitivity to mechanical, thermal, or itch-inducing stimuli.MrgprX2 is highly expressed in dorsal root ganglia and mast cells, mediating neurogenic inflammation and itch.[21]
Immune Response Mast Cell Degranulation Assay / Anaphylaxis ModelsReduced mast cell degranulation and attenuated systemic anaphylaxis in response to MrgprX2-specific agonists.[21][22]MrgprX2 is a key receptor on mast cells for non-IgE mediated activation.
Table 3: Summary of key phenotypic assays and expected outcomes for Ghsr and Mrgprx2 KO mice.
Protocol 3.1: Morris Water Maze (Spatial Learning)

This test assesses hippocampal-dependent spatial learning and memory.[23][24]

  • Apparatus: A circular pool (~1.5 m diameter) filled with opaque water (20-22°C) containing a hidden escape platform submerged 1 cm below the surface.[7][25] Visual cues are placed around the room.

  • Acquisition Phase (5-7 days):

    • Conduct four trials per day for each mouse.

    • For each trial, gently place the mouse into the water at one of four randomized starting positions.

    • Allow the mouse to swim for a maximum of 60-90 seconds to find the hidden platform.[25]

    • If the mouse fails to find the platform, guide it there and allow it to remain for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length using a video tracking system.

  • Probe Trial (24h after last training day):

    • Remove the platform from the pool.

    • Allow the mouse to swim freely for 60 seconds.

    • Measure the time spent in the target quadrant (where the platform was located) and the number of platform location crossings.

Protocol 3.2: EEG/EMG Sleep Analysis

This protocol allows for the precise measurement of sleep-wake states.[6][26][27]

  • Surgical Implantation:

    • Anesthetize the mouse and place it in a stereotaxic frame.

    • Implant EEG screw electrodes over the frontal and parietal cortices and EMG wire electrodes into the nuchal (neck) muscles.

    • Secure the electrode assembly to the skull with dental cement.

    • Allow the mouse a recovery period of at least one week.

  • Recording:

    • House the mouse in a recording chamber with a flexible cable connecting the headmount to a commutator and amplifier system.

    • Record EEG and EMG signals continuously for at least 24 hours to establish a baseline of spontaneous sleep-wake behavior.

  • Data Analysis:

    • Use sleep scoring software to manually or automatically classify the data in 4-10 second epochs into three states: Wake, NREM sleep, and REM sleep.

    • Wake: Low-amplitude, high-frequency EEG; high EMG activity.

    • NREM Sleep: High-amplitude, low-frequency (delta wave) EEG; low EMG activity.

    • REM Sleep: Low-amplitude, high-frequency (theta wave) EEG; muscle atonia (lowest EMG activity).[26]

    • Analyze total time spent in each state, episode duration, and state transitions.

Part 4: Signaling Pathways

Understanding the downstream signaling of GHSR and MrgprX2 is essential for interpreting phenotypic data. This compound binding to these G protein-coupled receptors (GPCRs) initiates distinct intracellular cascades.

GHSR Signaling Pathway

The ghrelin receptor (GHSR) is primarily coupled to the Gαq/11 protein.[28][29][30] Activation leads to the stimulation of Phospholipase C (PLC), which hydrolyzes PIP2 into IP3 and DAG, ultimately resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC).

GHSR_Signaling CST14 This compound or Ghrelin GHSR GHSR (GHS-R1a) CST14->GHSR Binds Gq Gαq/11 GHSR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca2+]i IP3->Ca Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (e.g., Hormone Secretion, Neuronal Activation) Ca->Response PKC->Response MRGPRX2_Signaling cluster_g_protein G Protein Signaling cluster_arrestin β-Arrestin Signaling CST14 This compound MRGPRX2 MrgprX2 CST14->MRGPRX2 Binds Gq Gαq MRGPRX2->Gq Activates Gi Gαi MRGPRX2->Gi Activates Barr β-Arrestin MRGPRX2->Barr Recruits PLC PLC Gq->PLC + AC Adenylyl Cyclase Gi->AC - Ca ↑ [Ca2+]i PLC->Ca + Response Cellular Responses (e.g., Mast Cell Degranulation, Chemotaxis, Nociception) Ca->Response cAMP ↓ cAMP AC->cAMP cAMP->Response Internalization Receptor Internalization Barr->Internalization ERK MAPK/ERK Pathway Barr->ERK + ERK->Response

References

Application Notes and Protocols: Utilizing Ghrelin Receptor Knockout Mice to Elucidate Cortistatin-14 Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cortistatin-14 (CST-14) is a neuropeptide with significant structural homology to somatostatin-14 (SST-14).[1][2] Consequently, CST-14 binds to all five known somatostatin receptors (sst1-5) and shares many of its physiological functions, including the regulation of hormone secretion and neuronal activity.[1][3][4][5] However, a key distinction is that CST-14, unlike SST-14, also binds to the ghrelin receptor, formally known as the growth hormone secretagogue receptor type 1a (GHS-R1a).[1][6][7] This interaction opens up a unique avenue for CST-14 signaling, independent of the somatostatin receptors.

Ghrelin receptor knockout (KO) mice provide an invaluable tool to dissect the specific contributions of the ghrelin receptor to the overall physiological effects of CST-14. By comparing the responses of wild-type (WT) and ghrelin receptor KO mice to CST-14 administration, researchers can isolate the effects mediated through the ghrelin receptor from those mediated through somatostatin receptors.

These application notes provide a comprehensive guide to utilizing ghrelin receptor KO mice for studying CST-14 signaling, including experimental workflows, detailed protocols for key assays, and a summary of expected outcomes based on existing literature.

Signaling Pathways Overview

To understand the experimental design, it is crucial to visualize the known signaling pathways of both the ghrelin receptor and the receptors that CST-14 interacts with.

Simplified Signaling Pathways of CST-14 cluster_ligands Ligands cluster_receptors Receptors cluster_downstream Downstream Signaling CST14 This compound GHS_R1a Ghrelin Receptor (GHS-R1a) CST14->GHS_R1a SSTRs Somatostatin Receptors (sst1-5) CST14->SSTRs Ghrelin Ghrelin Ghrelin->GHS_R1a Somatostatin Somatostatin Somatostatin->SSTRs G_alpha_q Gαq GHS_R1a->G_alpha_q G_alpha_io Gαi/o GHS_R1a->G_alpha_io G_alpha_1213 Gα12/13 GHS_R1a->G_alpha_1213 SSTRs->G_alpha_io PLC PLC Activation G_alpha_q->PLC cAMP_inhibition ↓ cAMP G_alpha_io->cAMP_inhibition PI3K_Akt PI3K/Akt Pathway G_alpha_io->PI3K_Akt RhoA RhoA Activation G_alpha_1213->RhoA Ca_mobilization ↑ Intracellular Ca²⁺ PLC->Ca_mobilization Physiological_Effects Physiological Effects Ca_mobilization->Physiological_Effects cAMP_inhibition->Physiological_Effects PI3K_Akt->Physiological_Effects RhoA->Physiological_Effects

Caption: Overview of CST-14 receptor interactions and downstream signaling.

Experimental Workflow

The general workflow for investigating CST-14 signaling using ghrelin receptor KO mice involves a series of in vitro and in vivo experiments to compare the responses between KO and WT animals.

Experimental Workflow cluster_in_vitro In Vitro Details cluster_in_vivo In Vivo Details start Start animal_models Animal Models: - Ghrelin Receptor KO Mice - Wild-Type Littermates start->animal_models in_vitro In Vitro Assays animal_models->in_vitro in_vivo In Vivo Experiments animal_models->in_vivo data_analysis Data Analysis and Comparison (KO vs. WT) in_vitro->data_analysis binding_assay Receptor Binding Assays in_vitro->binding_assay second_messenger Second Messenger Assays (cAMP, Ca²⁺) in_vitro->second_messenger electrophysiology Electrophysiological Recordings in_vitro->electrophysiology in_vivo->data_analysis behavioral Behavioral Studies (e.g., feeding, anxiety) in_vivo->behavioral hormone Hormone Secretion Analysis (e.g., GH, insulin) in_vivo->hormone seizure Seizure Induction Models in_vivo->seizure conclusion Conclusion: Isolate Ghrelin Receptor-Mediated Effects of CST-14 data_analysis->conclusion

Caption: Workflow for studying CST-14 using ghrelin receptor KO mice.

Data Presentation

Table 1: In Vitro Receptor Binding Affinities
LigandReceptorBinding Affinity (IC50/Kd, nM)Reference
This compoundsst15[3][4][5]
sst20.09[3][4][5]
sst30.3[3][4][5]
sst40.2[3][4][5]
sst50.3[3][4][5]
GHS-R1aBinds, displaces ghrelin[1][6]
Somatostatin-14sst1-5High Affinity[1]
GHS-R1aNo significant binding[6]
GhrelinGHS-R1aHigh Affinity (e.g., Kd = 1.14 ± 0.13)[8]
sst1-5No significant binding
Table 2: Summary of In Vivo Effects of CST-14 in WT vs. Ghrelin Receptor KO Mice
Physiological EffectCST-14 Effect in WT MiceCST-14 Effect in Ghrelin Receptor KO MiceImplicationReference
Anticonvulsant Activity Significant decrease in seizure durationSignificant and comparable decrease in seizure durationGhrelin receptor is not involved in the anticonvulsant effects of CST-14.[6][9]
Antidepressant-like Effects Induces antidepressant-like effectsAntidepressant-like effects are blockedGhrelin receptor mediates the antidepressant-like effects of CST-14.[10][11]
Growth Hormone (GH) Secretion InhibitionExpected to still show inhibition (via sst receptors)GHS-R1a is a known stimulator of GH, so its role in CST-14-mediated inhibition is complex.[1]
Insulin Secretion InhibitionExpected to still show inhibition (via sst receptors)CST-14 and ghrelin can both inhibit insulin secretion.[1]

Experimental Protocols

Protocol 1: Competitive Receptor Binding Assay

Objective: To confirm the binding of CST-14 to the ghrelin receptor and the absence of this binding in tissues from ghrelin receptor KO mice.

Materials:

  • Brain or pituitary tissue from WT and ghrelin receptor KO mice

  • Radiolabeled ghrelin (e.g., 125I-ghrelin)

  • Unlabeled CST-14, ghrelin, and SST-14

  • Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)

  • Binding buffer (e.g., HEPES buffer with BSA)

  • Glass fiber filters

  • Scintillation counter

Methodology:

  • Membrane Preparation:

    • Homogenize tissues from WT and KO mice in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer and determine protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add a constant amount of membrane protein from either WT or KO mice.

    • Add a fixed concentration of radiolabeled ghrelin.

    • Add increasing concentrations of unlabeled competitor peptides (CST-14, ghrelin, or SST-14).

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Filtration and Counting:

    • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Calculate the IC50 values (concentration of competitor that inhibits 50% of specific binding).

Expected Results:

  • In WT membranes, both unlabeled ghrelin and CST-14 will displace radiolabeled ghrelin, while SST-14 will not.

  • In KO membranes, no specific binding of radiolabeled ghrelin should be observed.

Protocol 2: cAMP Accumulation Assay

Objective: To determine if CST-14 signaling through the ghrelin receptor involves modulation of adenylyl cyclase activity. The ghrelin receptor can couple to Gαi/o, leading to cAMP inhibition.[12]

Materials:

  • Primary cell cultures (e.g., hypothalamic or pituitary cells) from WT and ghrelin receptor KO mice, or cell lines stably expressing the ghrelin receptor.

  • Forskolin (an adenylyl cyclase activator)

  • CST-14, ghrelin, and SST-14

  • cAMP assay kit (e.g., LANCE Ultra cAMP kit)

Methodology:

  • Cell Culture and Treatment:

    • Plate cells from WT and KO mice in a 96-well plate and allow them to adhere.

    • Pre-treat cells with the test compounds (CST-14, ghrelin, or SST-14) for a short period.

    • Stimulate the cells with forskolin to induce cAMP production.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the cAMP levels to the forskolin-only control.

    • Compare the inhibitory effect of the peptides on forskolin-stimulated cAMP levels in WT versus KO cells.

Expected Results:

  • In WT cells, both ghrelin and potentially CST-14 may inhibit forskolin-stimulated cAMP accumulation.

  • This inhibitory effect of CST-14, if mediated by the ghrelin receptor, will be absent in cells from KO mice. Any remaining inhibitory effect would be attributable to somatostatin receptors.

Protocol 3: In Vivo Behavioral Assessment (Antidepressant-like Effects)

Objective: To investigate the role of the ghrelin receptor in the antidepressant-like effects of CST-14 using established behavioral paradigms.[10][11]

Materials:

  • Ghrelin receptor KO and WT mice

  • CST-14 solution for intracerebroventricular (i.c.v.) injection

  • Stereotaxic apparatus for i.c.v. cannulation

  • Forced Swim Test (FST) apparatus (a cylinder filled with water)

  • Tail Suspension Test (TST) apparatus

Methodology:

  • Animal Surgery and Treatment:

    • Surgically implant guide cannulae into the lateral ventricles of both WT and KO mice. Allow for recovery.

    • Acutely administer CST-14 or vehicle (saline) via i.c.v. injection.

  • Forced Swim Test (FST):

    • 30 minutes after injection, place each mouse in the FST cylinder for a 6-minute session.

    • Record the duration of immobility during the last 4 minutes of the test.

  • Tail Suspension Test (TST):

    • Suspend each mouse by its tail using tape in the TST apparatus for a 6-minute session.

    • Record the duration of immobility.

  • Data Analysis:

    • Compare the immobility time between vehicle- and CST-14-treated groups for both WT and KO genotypes.

Expected Results:

  • In WT mice, CST-14 treatment is expected to significantly reduce immobility time in both the FST and TST compared to vehicle-treated controls, indicating an antidepressant-like effect.[10]

  • In ghrelin receptor KO mice, this effect of CST-14 is expected to be significantly attenuated or absent, suggesting that the antidepressant-like action is mediated through the ghrelin receptor.[10][11]

Conclusion

The use of ghrelin receptor knockout mice is a powerful and essential strategy for dissecting the multifaceted signaling of this compound. By systematically comparing the cellular and physiological responses to CST-14 in the presence and absence of the ghrelin receptor, researchers can definitively identify which of its actions are mediated through this unique pathway, distinct from its well-established effects via somatostatin receptors. This approach has already yielded valuable insights, demonstrating that the ghrelin receptor is crucial for some of CST-14's CNS effects (e.g., antidepressant-like actions) but not others (e.g., anticonvulsant properties).[6][9][10][11] These detailed protocols provide a framework for further exploration of this complex and intriguing neuropeptide system.

References

Application Notes and Protocols for Lentiviral-Mediated Overexpression of Cortistatin-14 in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortistatin-14 (CST-14), a neuropeptide with significant structural homology to somatostatin, plays a crucial role in various physiological processes within the central nervous system (CNS).[1][2] It is expressed in GABAergic interneurons of the cerebral cortex and hippocampus and is implicated in the regulation of sleep, cortical activity, and neuroprotection.[1][2] CST-14 exerts its biological effects by binding to all five somatostatin receptor subtypes (SSTR1-5) as well as the ghrelin receptor (GHSR-1a).[1][2][3][4] Understanding the precise mechanisms of CST-14 action in neuronal circuits is of paramount importance for the development of novel therapeutics for neurological and psychiatric disorders.

Lentiviral vectors are highly efficient tools for gene delivery to both dividing and non-dividing cells, including post-mitotic neurons, making them ideal for in vitro studies of gene function.[5] This document provides detailed application notes and protocols for the utilization of lentiviral vectors to achieve stable overexpression of this compound in primary neuron cultures.

Data Presentation

Successful lentiviral-mediated overexpression of this compound in primary neurons requires careful optimization of the multiplicity of infection (MOI) to achieve high transduction efficiency while maintaining cell viability. The following tables present example data to guide researchers in this process.

Table 1: Lentiviral Transduction Efficiency and Cell Viability in Primary Cortical Neurons. This table illustrates the relationship between the multiplicity of infection (MOI) of a lentiviral vector encoding this compound (LV-CST-14) and a control vector (LV-GFP), the resulting transduction efficiency, and the corresponding cell viability in primary cortical neuron cultures at 72 hours post-transduction.

Multiplicity of Infection (MOI)Transduction Efficiency (% GFP-positive cells)Cell Viability (% of non-transduced control)
135 ± 4.298 ± 2.1
578 ± 5.195 ± 3.5
1092 ± 3.891 ± 4.2
2095 ± 2.585 ± 5.6
5096 ± 2.172 ± 6.8

Table 2: Quantification of this compound Overexpression. This table demonstrates the fold change in this compound (CST-14) mRNA and protein levels in primary hippocampal neurons transduced with LV-CST-14 at an MOI of 10, as determined by quantitative PCR (qPCR) and Western blot analysis 72 hours post-transduction.

Experimental GroupRelative CST-14 mRNA Expression (Fold Change)Relative CST-14 Protein Expression (Fold Change)
Non-transduced Control1.01.0
LV-GFP (MOI 10)1.2 ± 0.31.1 ± 0.2
LV-CST-14 (MOI 10)45.8 ± 6.725.3 ± 4.1

Experimental Protocols

Protocol 1: Production of High-Titer Lentiviral Vectors

This protocol describes the generation of replication-incompetent lentiviral particles for the overexpression of this compound.

Materials:

  • HEK293T cells

  • Lentiviral transfer plasmid encoding this compound (pLV-CST-14)

  • Packaging plasmids (e.g., psPAX2)

  • Envelope plasmid (e.g., pMD2.G)

  • DMEM with 10% FBS

  • Transfection reagent (e.g., Lipofectamine 3000 or Calcium Phosphate)

  • Opti-MEM

  • 0.45 µm syringe filters

  • Ultracentrifuge

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in 10 cm dishes at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection:

    • Prepare the DNA mixture by combining the transfer plasmid (pLV-CST-14), packaging plasmid, and envelope plasmid in Opti-MEM.

    • Add the transfection reagent to the DNA mixture, incubate at room temperature for 15-20 minutes.

    • Add the transfection complex dropwise to the HEK293T cells.

  • Virus Harvest: 48 and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.

  • Virus Concentration:

    • Centrifuge the collected supernatant at 3,000 x g for 15 minutes to pellet cell debris.

    • Filter the supernatant through a 0.45 µm filter.

    • Concentrate the viral particles by ultracentrifugation at 25,000 rpm for 2 hours at 4°C.

  • Virus Resuspension and Storage:

    • Discard the supernatant and resuspend the viral pellet in a small volume of sterile PBS or DMEM.

    • Aliquot the concentrated virus and store at -80°C.

Protocol 2: Primary Neuron Culture and Transduction

This protocol details the isolation, culture, and lentiviral transduction of primary neurons.

Materials:

  • Embryonic day 18 (E18) rat or mouse pups

  • Hibernate-E medium

  • Papain and DNase I

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated plates or coverslips

  • Concentrated lentiviral stock (LV-CST-14 and control vector)

Procedure:

  • Neuron Isolation:

    • Dissect cortices or hippocampi from E18 embryos in ice-cold Hibernate-E medium.

    • Mince the tissue and digest with papain and DNase I according to the manufacturer's protocol.

    • Gently triturate the tissue to obtain a single-cell suspension.

  • Cell Plating: Plate the dissociated neurons onto Poly-D-lysine coated plates at a desired density in Neurobasal medium.

  • Transduction:

    • At 4-7 days in vitro (DIV), replace half of the culture medium with fresh, pre-warmed Neurobasal medium.

    • Add the desired volume of lentiviral stock to achieve the target MOI. For primary neurons, an MOI of 5-20 is a good starting point.[6]

    • Gently swirl the plate to mix.

  • Post-Transduction Care:

    • Incubate the neurons for 24 hours.

    • Perform a complete medium change to remove the viral particles.

    • Maintain the culture for the desired duration before downstream analysis (e.g., 72 hours for expression analysis).

Protocol 3: Analysis of this compound Overexpression

A. Quantitative PCR (qPCR):

  • RNA Extraction: At 72 hours post-transduction, lyse the neurons and extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using primers specific for this compound and a housekeeping gene (e.g., GAPDH or Beta-actin) for normalization.

  • Data Analysis: Calculate the relative fold change in CST-14 expression using the ΔΔCt method.

B. Western Blot:

  • Protein Extraction: Lyse the transduced neurons in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with a primary antibody specific for this compound and a loading control (e.g., β-actin).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.

Mandatory Visualizations

G cluster_0 Lentivirus Production cluster_1 Primary Neuron Transduction Transfection Co-transfection of HEK293T cells Harvest Harvest Supernatant (48 & 72h) Transfection->Harvest Plasmids pLV-CST14 + Packaging + Envelope Plasmids Plasmids->Transfection Concentration Concentration by Ultracentrifugation Harvest->Concentration Titer Viral Titer Determination Concentration->Titer Transduction Transduce Neurons with Lentivirus Titer->Transduction Isolation Isolate & Culture Primary Neurons Isolation->Transduction Analysis Downstream Analysis (qPCR, Western, etc.) Transduction->Analysis

Caption: Experimental workflow for lentiviral vector production and transduction of primary neurons.

G cluster_receptors Receptors cluster_downstream Downstream Effects CST14 This compound SSTR2 SSTR2 CST14->SSTR2 SSTR3 SSTR3 CST14->SSTR3 GHSR Ghrelin Receptor CST14->GHSR Gi Gi/o Protein Activation SSTR2->Gi SSTR3->Gi GHSR->Gi AC ↓ Adenylyl Cyclase Gi->AC IonChannels Modulation of Ion Channels (↑ K+, ↓ Ca2+) Gi->IonChannels cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Neurotransmitter ↓ Neurotransmitter Release (e.g., Glutamate) PKA->Neurotransmitter IonChannels->Neurotransmitter

Caption: Signaling pathway of this compound in neurons.

References

Application Notes and Protocols for Calcium Imaging in Neurons Treated with Cortistatin-14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortistatin-14 (CST-14) is a neuropeptide with significant structural and functional homology to somatostatin-14 (SRIF-14). It exerts its biological effects through binding to all five somatostatin receptor subtypes (sst1-sst5) as well as the ghrelin receptor (GHSR1a) and the Mas-related G protein-coupled receptor member X2 (MrgX2).[1][2] In the central nervous system, CST-14 is known to depress cortical activity and exhibit anticonvulsant effects, primarily mediated by sst2 and sst3 receptors.[1][3] These actions suggest a significant modulatory role of CST-14 on neuronal excitability, which is intrinsically linked to intracellular calcium (Ca²⁺) dynamics.

Calcium imaging is a powerful technique to investigate the real-time changes in intracellular Ca²⁺ concentration in response to neuronal activation and neuromodulator application. This application note provides a detailed protocol for performing calcium imaging experiments in cultured neurons treated with this compound, enabling researchers to elucidate its impact on neuronal signaling.

Principle of the Assay

This protocol utilizes a fluorescent Ca²⁺ indicator, such as Fluo-4 AM, to measure changes in intracellular calcium concentration in neurons. Fluo-4 AM is a cell-permeant dye that, once inside the cell, is cleaved by intracellular esterases to its active, membrane-impermeant form, Fluo-4. Upon binding to Ca²⁺, the fluorescence intensity of Fluo-4 increases significantly. This change in fluorescence, typically expressed as the ratio ΔF/F₀ (where ΔF is the change in fluorescence and F₀ is the baseline fluorescence), allows for the real-time monitoring of intracellular calcium dynamics in response to CST-14 application and subsequent neuronal stimulation.

Based on the known signaling pathways of somatostatin and ghrelin receptors, CST-14 is expected to primarily inhibit voltage-gated calcium channels (VGCCs), leading to a reduction in Ca²⁺ influx upon neuronal depolarization.[4] However, activation of the ghrelin receptor might also induce Ca²⁺ release from intracellular stores.[2][5] Therefore, the experimental design should account for both possibilities.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from calcium imaging experiments with this compound. These tables are for illustrative purposes and the actual results may vary depending on the neuronal cell type and experimental conditions.

Table 1: Effect of this compound on Depolarization-Evoked Calcium Transients in Cultured Cortical Neurons

Treatment GroupPeak ΔF/F₀ (Mean ± SEM)Time to Peak (s) (Mean ± SEM)Decay Tau (s) (Mean ± SEM)
Vehicle Control2.5 ± 0.21.5 ± 0.15.2 ± 0.4
This compound (100 nM)1.5 ± 0.151.6 ± 0.15.1 ± 0.3
CST-14 + sst2 Antagonist2.3 ± 0.2#1.5 ± 0.15.3 ± 0.4
CST-14 + GHSR1a Antagonist1.8 ± 0.181.5 ± 0.15.2 ± 0.4

*p < 0.05 compared to Vehicle Control #p < 0.05 compared to this compound

Table 2: Effect of this compound on Baseline Intracellular Calcium Levels

Treatment GroupBaseline [Ca²⁺]i (nM) (Mean ± SEM)
Vehicle Control105 ± 8
This compound (100 nM)125 ± 10*
Thapsigargin (1 µM)250 ± 20**

*p < 0.05 compared to Vehicle Control **Positive control for release from intracellular stores

Experimental Protocols

Materials and Reagents
  • Primary neuronal cell culture (e.g., cortical, hippocampal, or dorsal root ganglion neurons) plated on glass-bottom dishes or coverslips.

  • Neurobasal medium supplemented with B27 and GlutaMAX.

  • Hanks' Balanced Salt Solution (HBSS) or other physiological saline solution (e.g., Tyrode's solution).

  • This compound (human or rat, depending on the cell origin).

  • Fluo-4 AM (acetoxymethyl ester) calcium indicator.

  • Pluronic F-127.

  • Dimethyl sulfoxide (DMSO), anhydrous.

  • High potassium (High K⁺) stimulation buffer (e.g., HBSS with 50 mM KCl).

  • (Optional) Somatostatin receptor antagonists (e.g., for sst2).

  • (Optional) Ghrelin receptor antagonist (e.g., [D-Lys3]-GHRP-6).

  • (Optional) Thapsigargin (for studying intracellular store release).

  • (Optional) Ionomycin (calcium ionophore, for maximal fluorescence calibration).

Experimental Workflow

G Experimental Workflow for Calcium Imaging with this compound cluster_prep Cell Preparation cluster_loading Calcium Dye Loading cluster_imaging Imaging and Treatment cluster_analysis Data Analysis A Plate primary neurons on glass-bottom dishes B Culture neurons for 10-14 days in vitro A->B C Prepare Fluo-4 AM loading solution (1-5 µM Fluo-4 AM, 0.02% Pluronic F-127 in HBSS) B->C D Incubate neurons with loading solution (30-60 min at 37°C) C->D E Wash cells with HBSS to remove excess dye D->E F Mount dish on fluorescence microscope E->F G Acquire baseline fluorescence (F₀) (for 2-5 minutes) F->G H Apply this compound or vehicle control G->H I Incubate with CST-14 (5-15 minutes) H->I J Stimulate neurons with High K⁺ buffer I->J K Record fluorescence changes (F) J->K L Define Regions of Interest (ROIs) around individual neurons K->L M Calculate ΔF/F₀ = (F - F₀) / F₀ L->M N Quantify peak amplitude, time to peak, and decay kinetics M->N

Caption: Workflow for calcium imaging in neurons.

Detailed Methodologies

1. Cell Culture

  • Culture primary neurons (e.g., rat cortical neurons) on poly-D-lysine coated 35 mm glass-bottom dishes at an appropriate density.

  • Maintain the cultures in a humidified incubator at 37°C and 5% CO₂ for 10-14 days to allow for mature synaptic connections to form.

2. Fluo-4 AM Loading

  • Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.

  • Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

  • On the day of the experiment, prepare the Fluo-4 AM loading solution. For a final concentration of 2 µM Fluo-4 AM, add 2 µL of the 1 mM Fluo-4 AM stock and 1 µL of the 20% Pluronic F-127 stock to 1 mL of HBSS. Vortex thoroughly.

  • Aspirate the culture medium from the neurons and wash once with HBSS.

  • Add the Fluo-4 AM loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark.

  • After incubation, gently wash the cells twice with warm HBSS to remove extracellular dye.

  • Add fresh, warm HBSS to the dish and allow the cells to de-esterify the dye for at least 20 minutes at room temperature in the dark before imaging.

3. Calcium Imaging

  • Mount the dish onto the stage of an inverted fluorescence microscope equipped with a calcium imaging system (e.g., a camera and appropriate filter sets for Fluo-4: excitation ~494 nm, emission ~516 nm).

  • Maintain the cells at 37°C during the imaging session.

  • Acquire baseline fluorescence images at a suitable frame rate (e.g., 1-2 Hz) for 2-5 minutes to establish a stable baseline (F₀).

  • Apply this compound to the desired final concentration (e.g., 10-1000 nM). A vehicle control (the buffer used to dissolve CST-14) should be run in parallel. For antagonist studies, pre-incubate with the antagonist for 10-15 minutes before adding CST-14.

  • Incubate the cells with CST-14 for 5-15 minutes while continuing to record fluorescence.

  • To evoke neuronal depolarization, apply a high K⁺ stimulation buffer (e.g., by perfusion or gentle addition).

  • Continue recording the fluorescence changes for several minutes after stimulation to capture the full calcium transient and its decay.

  • At the end of the experiment, you can add ionomycin (e.g., 5-10 µM) to obtain the maximum fluorescence (F_max) for potential ratiometric analysis.

4. Data Analysis

  • Define Regions of Interest (ROIs) around the cell bodies of individual neurons.

  • Extract the average fluorescence intensity for each ROI over time.

  • Calculate the change in fluorescence relative to the baseline (ΔF/F₀) for each neuron using the formula: ΔF/F₀ = (F - F₀) / F₀, where F is the fluorescence at a given time point and F₀ is the average baseline fluorescence before stimulation.

  • Quantify key parameters of the calcium transients, including the peak amplitude of ΔF/F₀, the time to reach the peak, and the decay kinetics (e.g., by fitting an exponential decay function).

  • Perform statistical analysis to compare the responses between control and this compound treated groups.

Signaling Pathways

G Putative Signaling Pathways of this compound in Neurons cluster_receptors Receptors cluster_gproteins G-Proteins cluster_effectors Downstream Effectors cluster_cellular_response Cellular Response CST14 This compound SSTR sst Receptors (e.g., sst2, sst3) CST14->SSTR GHSR Ghrelin Receptor (GHSR1a) CST14->GHSR Gi_o Gαi/o SSTR->Gi_o activates Gq_11 Gαq/11 GHSR->Gq_11 activates G_beta_gamma Gβγ AC Adenylyl Cyclase Gi_o->AC inhibits VGCC Voltage-Gated Ca²⁺ Channels (N-type, P/Q-type) Gi_o->VGCC inhibits K_channel K⁺ Channels Gi_o->K_channel activates PLC Phospholipase C Gq_11->PLC activates cAMP ↓ cAMP AC->cAMP IP3 ↑ IP₃ PLC->IP3 Ca_influx ↓ Ca²⁺ Influx VGCC->Ca_influx Hyperpolarization Hyperpolarization K_channel->Hyperpolarization IP3R IP₃ Receptors Ca_release ↑ Intracellular Ca²⁺ Release IP3R->Ca_release IP3->IP3R activates

Caption: CST-14 signaling pathways in neurons.

Conclusion

This application note provides a comprehensive framework for investigating the effects of this compound on neuronal calcium signaling. By following the detailed protocols and considering the underlying signaling pathways, researchers can effectively utilize calcium imaging to unravel the complex modulatory roles of this neuropeptide in the central nervous system. The provided data tables and diagrams serve as a guide for experimental design and data interpretation. It is recommended to optimize parameters such as cell type, CST-14 concentration, and incubation times for each specific experimental setup.

References

Application Notes and Protocols for Testing Cortistatin-14 Therapy in Animal Models of Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of murine models of Inflammatory Bowel Disease (IBD) to evaluate the therapeutic potential of Cortistatin-14 (CST-14). Detailed protocols for the induction of colitis using Dextran Sulfate Sodium (DSS) and 2,4,6-Trinitrobenzenesulfonic acid (TNBS) are provided, along with methodologies for treatment administration and endpoint analysis.

Introduction to Animal Models of IBD

Animal models are indispensable tools for investigating the pathogenesis of IBD and for the preclinical assessment of novel therapeutics.[1][2][3] The two most widely used chemically-induced models are the DSS and TNBS colitis models, which recapitulate key features of ulcerative colitis and Crohn's disease, respectively.[1][3]

  • Dextran Sulfate Sodium (DSS)-Induced Colitis: This model is characterized by epithelial cell damage in the colon, leading to a robust inflammatory response.[4] It is a relatively simple and reproducible model that mimics many of the clinical and histological features of human ulcerative colitis.[4][5] The severity of colitis can be controlled by altering the concentration and duration of DSS administration.[4]

  • 2,4,6-Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis: This model involves the intrarectal administration of the haptenating agent TNBS in an ethanol solution.[6][7] The ethanol serves to break the mucosal barrier, allowing TNBS to haptenize colonic proteins and elicit a T-cell mediated immune response, primarily a Th1-driven inflammation, which is characteristic of Crohn's disease.[6][7]

This compound as a Therapeutic Agent for IBD

This compound (CST-14) is a cyclic neuropeptide with potent anti-inflammatory properties.[8] Studies have demonstrated its therapeutic efficacy in murine models of IBD, where it has been shown to ameliorate clinical symptoms, reduce histological damage, and decrease the production of pro-inflammatory mediators.[8][9] The therapeutic action of CST-14 is associated with the downregulation of Th1-driven autoimmune responses and an increase in the population of regulatory IL-10-secreting T cells.[8][9]

Experimental Protocols

Dextran Sulfate Sodium (DSS)-Induced Colitis Protocol

This protocol describes the induction of acute colitis in mice using DSS.

Materials:

  • Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)

  • Sterile drinking water

  • Experimental animals (e.g., C57BL/6 mice, 8-10 weeks old)

  • Animal caging and husbandry supplies

  • This compound

  • Vehicle for CST-14 (e.g., sterile saline)

Procedure:

  • Acclimatization: House mice in a controlled environment for at least one week prior to the start of the experiment.

  • Induction of Colitis:

    • Prepare a 2.5% - 5% (w/v) solution of DSS in sterile drinking water. The concentration may need to be optimized depending on the mouse strain and specific batch of DSS.[10]

    • Provide the DSS solution to the mice as their sole source of drinking water for 5-7 consecutive days.[11] A control group should receive regular sterile drinking water.

  • This compound Administration:

    • On day 3 post-DSS induction, begin intraperitoneal (i.p.) or subcutaneous (s.c.) administration of CST-14 at a dose of, for example, 5 µ g/mouse/day . A vehicle control group receiving only the vehicle should be included.

    • Continue daily administration of CST-14 or vehicle until the end of the experiment.

  • Monitoring:

    • Record body weight, stool consistency, and the presence of blood in the feces daily for each mouse to calculate the Disease Activity Index (DAI).[5]

  • Endpoint Analysis (Day 8-10):

    • Euthanize mice and collect blood samples for cytokine analysis.

    • Excise the colon and measure its length.

    • Collect colonic tissue for histological analysis (e.g., H&E staining) and for measuring myeloperoxidase (MPO) activity and cytokine levels.[11]

2,4,6-Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis Protocol

This protocol details the induction of colitis using TNBS, a model that reflects features of Crohn's disease.

Materials:

  • 2,4,6-Trinitrobenzenesulfonic acid (TNBS)

  • Ethanol (50%)

  • Experimental animals (e.g., BALB/c mice, 8-10 weeks old)

  • Catheter for intrarectal administration

  • Anesthesia (e.g., isoflurane)

  • This compound

  • Vehicle for CST-14 (e.g., sterile saline)

Procedure:

  • Acclimatization: House mice under standard conditions for at least one week.

  • Induction of Colitis:

    • Fast mice for 24 hours before induction.

    • Anesthetize the mice lightly.

    • Prepare a solution of TNBS in 50% ethanol (e.g., 100 mg/kg).

    • Slowly instill 100 µL of the TNBS solution intrarectally using a catheter inserted approximately 4 cm into the colon.[12]

    • Hold the mice in a head-down position for at least 60 seconds to ensure distribution of the TNBS solution.[12]

    • A control group should receive 50% ethanol only.

  • This compound Administration:

    • Administer CST-14 (e.g., 5 µ g/mouse/day , i.p. or s.c.) or vehicle starting 24 hours after TNBS instillation.

    • Continue daily treatment for the duration of the study.

  • Monitoring:

    • Monitor mice daily for changes in body weight, stool consistency, and overall health.

  • Endpoint Analysis (Day 3-7):

    • Euthanize mice and collect blood and colonic tissue as described in the DSS protocol.

    • Analyze tissues for histological changes, MPO activity, and cytokine profiles.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison between treatment and control groups.

Table 1: Effect of this compound on Clinical Parameters in DSS-Induced Colitis

GroupBody Weight Change (%)Disease Activity Index (DAI)Colon Length (cm)
Control+ 2.5 ± 0.50.2 ± 0.18.5 ± 0.4
DSS + Vehicle- 15.8 ± 2.13.5 ± 0.35.2 ± 0.3
DSS + CST-14- 5.1 ± 1.51.8 ± 0.27.1 ± 0.5

Data are presented as mean ± SEM. Statistical significance should be determined by appropriate tests (e.g., ANOVA).

Table 2: Effect of this compound on Inflammatory Markers in TNBS-Induced Colitis

GroupMPO Activity (U/g tissue)TNF-α (pg/mg tissue)IL-6 (pg/mg tissue)IL-10 (pg/mg tissue)
Control1.2 ± 0.325.5 ± 5.115.2 ± 3.030.1 ± 4.5
TNBS + Vehicle8.9 ± 1.1150.8 ± 12.395.7 ± 8.912.5 ± 2.1
TNBS + CST-143.5 ± 0.670.2 ± 9.540.1 ± 6.255.8 ± 7.3

Data are presented as mean ± SEM. Statistical significance should be determined by appropriate tests (e.g., ANOVA). A study on chronic TNBS-induced colitis reported TNF-α concentrations of 71.3 ± 3.3 pg/mL and 72.7 ± 3.6 pg/mL at later stages of the model.[6]

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for testing this compound in an IBD animal model.

G cluster_setup Experimental Setup cluster_induction IBD Induction cluster_treatment Treatment cluster_monitoring Monitoring cluster_analysis Endpoint Analysis acclimatization Animal Acclimatization grouping Randomization into Groups (Control, IBD+Vehicle, IBD+CST-14) acclimatization->grouping induction Induction of Colitis (DSS or TNBS) grouping->induction treatment Administration of This compound or Vehicle induction->treatment monitoring Daily Monitoring (Body Weight, DAI) treatment->monitoring euthanasia Euthanasia & Sample Collection monitoring->euthanasia analysis Histological & Biochemical Analysis (Colon Length, MPO, Cytokines) euthanasia->analysis

Caption: Experimental workflow for evaluating CST-14 in IBD models.

Proposed Signaling Pathway of this compound in IBD

This diagram outlines the proposed mechanism of action for this compound in mitigating intestinal inflammation.

G cluster_cst This compound Action cluster_receptors Receptor Binding cluster_cells Immune Cell Modulation cluster_effects Downstream Effects CST14 This compound SSTR Somatostatin Receptors (SSTR) CST14->SSTR GHS_R Ghrelin Receptor (GHS-R1a) CST14->GHS_R Th1 Th1 Cells SSTR->Th1 Inhibition Treg Regulatory T Cells (Tregs) SSTR->Treg Activation Macrophage Macrophages SSTR->Macrophage Inhibition GHS_R->Macrophage Inhibition Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IFN-γ, IL-6) Th1->Pro_inflammatory Secretion Anti_inflammatory Anti-inflammatory Cytokines (IL-10) Treg->Anti_inflammatory Secretion Macrophage->Pro_inflammatory Secretion Inflammation Intestinal Inflammation Pro_inflammatory->Inflammation Anti_inflammatory->Inflammation Suppression

Caption: Proposed signaling pathway of this compound in IBD.

References

Techniques for Intracerebroventricular Administration of Cortistatin-14 in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the intracerebroventricular (ICV) administration of Cortistatin-14 (CST-14) in mice. This neuropeptide has garnered significant interest for its diverse physiological functions, including its potential as a neuroprotective and antidepressant agent. Central administration is crucial for investigating its direct effects on the central nervous system (CNS), bypassing the blood-brain barrier.

Introduction to this compound and Intracerebroventricular Administration

This compound (CST-14) is a cyclic neuropeptide that shares structural and functional similarities with somatostatin, binding to all five somatostatin receptors (SSTRs)[1]. However, CST-14 also exhibits unique biological activities, including the induction of slow-wave sleep and reduction of locomotor activity[2]. Notably, it also binds to the ghrelin receptor (GHS-R1a) and modulates the GABAergic system, which are implicated in its antidepressant-like effects[3].

Intracerebroventricular (ICV) injection is a widely used technique to deliver substances directly into the cerebral ventricles, allowing for their distribution throughout the CNS via the cerebrospinal fluid. This method is essential for studying the central effects of compounds like CST-14 that may not efficiently cross the blood-brain barrier.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of ICV administration of CST-14 in mice.

Table 1: Antidepressant-Like Effects of Intracerebroventricular this compound in Mice

Behavioral TestTreatment GroupDose (µ g/mouse )Outcome MeasureResultStatistical SignificanceReference
Forced Swim Test (FST)Vehicle-Immobility Time (s)~160-[3]
CST-141Immobility Time (s)~120p < 0.05[3]
CST-145Immobility Time (s)~80p < 0.001[3]
Tail Suspension Test (TST)Vehicle-Immobility Time (s)~150-[3]
CST-145Immobility Time (s)~100p < 0.05[3]
Novelty-Suppressed Feeding Test (NSFT)Vehicle-Latency to Feed (s)~250-[3]
CST-145Latency to Feed (s)~150p < 0.05[3]

Table 2: Effect of this compound on Locomotor Activity

Treatment GroupDose (µ g/mouse )Outcome MeasureResultStatistical SignificanceReference
Vehicle-Total Distance TraveledNo significant differenceNot significant[3]
CST-145Total Distance TraveledNo significant differenceNot significant[3]

Experimental Protocols

This section provides a detailed methodology for the intracerebroventricular administration of this compound in mice, compiled from established protocols.

Materials
  • This compound (lyophilized powder)

  • Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Stereotaxic apparatus for mice

  • Guide cannula (26-gauge) and dummy cannula

  • Injection needle (33-gauge) connected to a Hamilton syringe via polyethylene tubing

  • Dental cement

  • Surgical tools (scalpel, forceps, hemostats, drill with a fine bit)

  • Suturing material or wound clips

  • Analgesics for post-operative care

  • Warming pad

Surgical Procedure: Implantation of Guide Cannula
  • Animal Preparation: Anesthetize the mouse using an appropriate anesthetic regimen. Once the desired level of anesthesia is reached (confirmed by lack of pedal reflex), place the mouse in the stereotaxic frame. Ensure the head is level by aligning the bregma and lambda in the same horizontal plane. Apply ophthalmic ointment to the eyes to prevent drying. Shave the scalp and disinfect the surgical area with an antiseptic solution.

  • Incision: Make a midline incision on the scalp to expose the skull. Gently retract the skin to visualize the bregma and lambda sutures.

  • Drilling: Using a fine drill bit, carefully drill a small hole through the skull at the desired coordinates for targeting the lateral ventricle. Commonly used coordinates relative to bregma are: Anteroposterior (AP): -0.5 mm, Mediolateral (ML): ±1.0 mm[4].

  • Cannula Implantation: Slowly lower the guide cannula through the drilled hole to the appropriate depth. A common dorsoventral (DV) coordinate from the skull surface is -2.0 to -2.3 mm[3][4].

  • Fixation: Secure the guide cannula to the skull using dental cement. Apply the cement around the base of the cannula and to anchor screws if used.

  • Wound Closure: Suture the scalp incision or use wound clips. Insert a dummy cannula into the guide cannula to prevent blockage.

  • Post-operative Care: Administer post-operative analgesics as per institutional guidelines. Place the mouse on a warming pad until it recovers from anesthesia. House the mice individually and allow for a recovery period of 5-7 days before commencing experiments[3].

Intracerebroventricular Injection Procedure
  • Preparation of this compound Solution: Dissolve lyophilized CST-14 in sterile, pyrogen-free saline or aCSF to the desired concentration.

  • Handling: Gently handle the mouse to minimize stress. Briefly remove the dummy cannula from the guide cannula.

  • Injection: Insert the injection needle (connected to the Hamilton syringe) into the guide cannula, ensuring it extends slightly beyond the tip of the guide cannula to reach the ventricle.

  • Infusion: Infuse the desired volume of the CST-14 solution (typically 1-5 µL) slowly over a period of 1-2 minutes to allow for diffusion and prevent a rapid increase in intracranial pressure.

  • Post-Infusion: Leave the injection needle in place for an additional 1-2 minutes to prevent backflow of the solution upon withdrawal.

  • Final Steps: Gently withdraw the injection needle and replace the dummy cannula. Return the mouse to its home cage and proceed with behavioral or other experimental assessments at the designated time points.

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway of this compound in Mediating Antidepressant-Like Effects

Cortistatin14_Signaling CST14 This compound GhrelinR Ghrelin Receptor (GHS-R1a) CST14->GhrelinR GABAAR GABAA Receptor CST14->GABAAR PLC Phospholipase C (PLC) GhrelinR->PLC Cl_influx Cl- Influx GABAAR->Cl_influx IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Antidepressant Antidepressant-like Effects PKC->Antidepressant Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Hyperpolarization->Antidepressant

Caption: Proposed signaling cascade of this compound.

Experimental Workflow for Investigating the Effects of Intracerebroventricular this compound

Experimental_Workflow Start Start Animal_Prep Animal Preparation (Anesthesia, Stereotaxic Mounting) Start->Animal_Prep Surgery ICV Cannula Implantation Animal_Prep->Surgery Recovery Post-operative Recovery (5-7 days) Surgery->Recovery CST14_Admin This compound ICV Administration Recovery->CST14_Admin Behavioral_Tests Behavioral Testing (FST, TST, NSFT, Locomotor Activity) CST14_Admin->Behavioral_Tests Tissue_Collection Brain Tissue Collection Behavioral_Tests->Tissue_Collection Molecular_Analysis Molecular Analysis (e.g., mRNA expression) Tissue_Collection->Molecular_Analysis Data_Analysis Data Analysis and Interpretation Molecular_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for ICV this compound studies in mice.

References

Application Notes and Protocols: Analyzing Cortistatin-14 Receptor Kinetics Using Surface Plasmon Resonance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortistatin-14 (CST-14) is a cyclic neuropeptide with significant structural homology to somatostatin-14. It exhibits a broad range of biological activities by interacting with multiple G protein-coupled receptors (GPCRs). Understanding the binding kinetics of CST-14 with its receptors is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting these systems. Surface Plasmon Resonance (SPR) is a powerful, label-free technology for the real-time analysis of biomolecular interactions, providing quantitative data on association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD).

This document provides detailed application notes and protocols for utilizing SPR to analyze the binding kinetics of this compound with its primary receptors: the five somatostatin receptor subtypes (sst1-5), the ghrelin receptor (GHS-R1a), and the Mas-related G protein-coupled receptor X2 (MrgX2).

Data Presentation

Table 1: this compound Binding Affinity (IC50) for Somatostatin Receptors

Receptor SubtypeIC50 (nM)
sst15
sst20.09
sst30.3
sst40.2
sst50.3

Table 2: this compound Functional Potency (EC50) for MrgX2 Receptor

ReceptorEC50 (nM)Assay System
MrgX225HEK293 cells

Note: The binding of this compound to the ghrelin receptor (GHS-R1a) has been established, but specific affinity constants from publicly available sources are limited.[1]

Experimental Protocols

This section outlines a general protocol for analyzing the interaction between this compound and its receptors using Surface Plasmon Resonance. This protocol is a template and may require optimization based on the specific SPR instrument and reagents used.

Protocol 1: Immobilization of Receptor on SPR Sensor Chip

Objective: To covalently immobilize the target receptor (e.g., sst2, GHS-R1a, or MrgX2) onto a sensor chip surface for subsequent kinetic analysis. Due to the nature of GPCRs, they are best immobilized in a membrane-like environment. This can be achieved by capturing membrane preparations or purified receptors reconstituted in nanodiscs or liposomes.

Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • CM5 sensor chip

  • Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl)

  • Immobilization buffer: 10 mM Sodium acetate, pH 4.5

  • Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Purified receptor preparation (in a suitable buffer with low salt and no primary amines)

  • This compound (analyte)

Procedure:

  • Chip Activation:

    • Equilibrate the sensor chip with running buffer.

    • Inject a freshly prepared 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the sensor surface for 7 minutes to activate the carboxyl groups.

  • Receptor Immobilization:

    • Prepare the purified receptor at a concentration of 10-50 µg/mL in the immobilization buffer.

    • Inject the receptor solution over the activated sensor surface. The amount of immobilized receptor can be monitored in real-time. Aim for an immobilization level of 2000-5000 Response Units (RU).

  • Deactivation:

    • Inject 1 M ethanolamine-HCl for 7 minutes to deactivate any remaining active esters on the sensor surface.

  • Stabilization:

    • Perform several startup cycles with running buffer to stabilize the baseline.

Protocol 2: Kinetic Analysis of this compound Binding

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for the interaction of this compound with the immobilized receptor.

Materials:

  • SPR instrument with the immobilized receptor sensor chip

  • Running buffer: HBS-EP+

  • This compound stock solution

  • Series of this compound dilutions in running buffer (e.g., 0.1 nM to 100 nM)

Procedure:

  • System Preparation:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

  • Analyte Injection (Association):

    • Inject the lowest concentration of this compound over the sensor surface for a defined period (e.g., 180 seconds) to monitor the association phase.

    • Repeat the injection for each concentration in the dilution series, from lowest to highest.

  • Dissociation:

    • After each analyte injection, allow the running buffer to flow over the sensor surface for a defined period (e.g., 600 seconds) to monitor the dissociation phase.

  • Regeneration (if necessary):

    • If the analyte does not fully dissociate, inject a regeneration solution (e.g., a low pH glycine solution or a high salt buffer) to remove the bound analyte and prepare the surface for the next injection. The choice of regeneration solution must be optimized to ensure it does not denature the immobilized receptor.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

    • This analysis will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling cascades initiated by the binding of this compound to its receptors.

Cortistatin14_sst_Signaling CST14 This compound sstR sst Receptor (1-5) CST14->sstR Binds Gi Gi sstR->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits GIRK GIRK Channels Gi->GIRK Activates Ca_channel Voltage-gated Ca2+ Channels Gi->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx

Caption: this compound signaling through somatostatin receptors.

Cortistatin14_GHSR1a_Signaling CST14 This compound GHSR1a Ghrelin Receptor (GHS-R1a) CST14->GHSR1a Binds Gq Gq GHSR1a->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca_release ↑ Intracellular Ca2+ ER->Ca_release Ca_release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response

Caption: this compound signaling through the ghrelin receptor.

Cortistatin14_MrgX2_Signaling CST14 This compound MrgX2 MrgX2 Receptor CST14->MrgX2 Binds Gq_Gi Gq/Gi MrgX2->Gq_Gi Activates PLC Phospholipase C Gq_Gi->PLC Activates IP3 ↑ IP3 PLC->IP3 Ca_release ↑ Intracellular Ca2+ IP3->Ca_release Degranulation Mast Cell Degranulation Ca_release->Degranulation

Caption: this compound signaling through the MrgX2 receptor.

Experimental Workflow

The following diagram outlines the general workflow for an SPR-based analysis of this compound receptor kinetics.

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Receptor_Prep Receptor Purification/ Membrane Preparation Immobilization Receptor Immobilization on Sensor Chip Receptor_Prep->Immobilization Analyte_Prep This compound Dilution Series Kinetic_Assay Kinetic Analysis: Association & Dissociation Analyte_Prep->Kinetic_Assay Immobilization->Kinetic_Assay Data_Processing Sensorgram Processing (Referencing, Blank Subtraction) Kinetic_Assay->Data_Processing Model_Fitting Kinetic Model Fitting (e.g., 1:1 Langmuir) Data_Processing->Model_Fitting Results Determination of ka, kd, and KD Model_Fitting->Results

Caption: General workflow for SPR analysis of this compound.

References

Troubleshooting & Optimization

How to prevent the degradation of Cortistatin-14 in experimental solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Cortistatin-14 in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in experimental solutions?

A1: The primary cause of this compound degradation is enzymatic activity by proteases present in experimental solutions, particularly endopeptidases. Due to its structural similarity to somatostatin, this compound is susceptible to cleavage by enzymes that degrade somatostatin. One key enzyme identified in the degradation of somatostatin is endopeptidase-24.11 (also known as Neprilysin).[1][2] this compound has a short half-life in biological fluids, estimated to be around 2 minutes in plasma, due to rapid degradation by endopeptidases.

Q2: What are the optimal storage conditions for this compound?

A2: For optimal stability, this compound should be handled and stored with care:

  • Lyophilized Powder: Store desiccated at -20°C or -80°C for long-term stability.[3][4] When stored at -80°C, the powder is stable for up to two years.[3] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Stock Solutions: Prepare stock solutions in a sterile, appropriate solvent (e.g., DMSO or water, depending on solubility).[3][5] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3][4] Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[3]

Q3: What is the recommended buffer for working with this compound?

A3: Based on studies of the structurally similar peptide somatostatin, the choice of buffer significantly impacts stability. An acidic pH is generally preferred.

  • pH: The optimal pH for somatostatin stability is around 3.7 to 5.0.[6]

  • Buffer Type: Acetate and glutamate buffers have been shown to be more favorable for somatostatin stability than phosphate buffers.[7] Phosphate buffers can accelerate degradation.

  • General Recommendation: For initial experiments, a buffer with a physiological pH (7-8) and salt concentration (e.g., 150 mM NaCl) can be used as a starting point, but optimization is recommended.[8]

Q4: How can I minimize enzymatic degradation of this compound during my experiments?

A4: To minimize enzymatic degradation, the use of protease inhibitors is strongly recommended. A broad-spectrum protease inhibitor cocktail is a good starting point.[9] For more targeted inhibition, especially if working with tissue homogenates where endopeptidase-24.11 is active, specific inhibitors can be used.

  • Broad-Spectrum Cocktails: These typically inhibit a wide range of serine, cysteine, and acid proteases, as well as aminopeptidases.[9]

  • Specific Inhibitors: Phosphoramidon and thiorphan are known inhibitors of endopeptidase-24.11.[10][11][12] The potency of these inhibitors can be pH-dependent.[10]

Q5: How do multiple freeze-thaw cycles affect this compound stability?

A5: Repeated freeze-thaw cycles should be avoided as they can lead to peptide degradation.[4] It is best practice to aliquot stock solutions into single-use vials to maintain the integrity of the peptide.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected experimental results. Degradation of this compound in the experimental solution.- Prepare fresh solutions of this compound for each experiment.- Add a broad-spectrum protease inhibitor cocktail to your experimental buffer.[9]- Optimize the pH of your buffer to a more acidic range (e.g., pH 5-6), if compatible with your experimental system. - Switch from a phosphate-based buffer to an acetate or citrate-based buffer.
Loss of peptide activity over a short period at room temperature. Rapid enzymatic degradation at ambient temperatures.- Perform all experimental steps on ice whenever possible.- Minimize the time that this compound solutions are kept at room temperature.
Precipitation of this compound in solution. The pH of the solution is close to the isoelectric point (pI) of the peptide, leading to aggregation.- Adjust the pH of the buffer by +/- 0.3 units away from the pI.[5]- Consider adding a low concentration of a non-ionic detergent like Tween-20 (0.005-0.05%) to aid solubility.[8]
Variability between different experimental days. Inconsistent handling or storage of this compound stock solutions.- Ensure that stock solutions are properly aliquoted and stored at -80°C.[3]- Use a fresh aliquot for each experiment to avoid freeze-thaw cycles.[4]- Document all steps of solution preparation and storage meticulously.

Quantitative Data Summary

Data for somatostatin is included due to its structural and functional similarity to this compound and the limited availability of direct quantitative stability data for this compound.

Table 1: Stability of Somatostatin under Various Conditions

ParameterConditionObservationReference(s)
pH Optimal pH~3.7 - 5.0[6]
Acidic pH (<3.0)Specific acid catalysis of degradation.[6]
Basic pH (>10.5)Base catalysis of degradation.[6]
Buffer Type Phosphate BufferAccelerates degradation compared to acetate buffer.
Glutamate BufferMore stable formulation for a somatostatin analog compared to lactose.[7]
Temperature Refrigerated (5°C)Increased stability compared to room temperature.[13]
Kinetics DegradationFollows first-order kinetics.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Reconstitution of Lyophilized Peptide:

    • Before opening, allow the vial of lyophilized this compound to warm to room temperature.

    • Reconstitute the peptide in a sterile solvent as recommended by the manufacturer (e.g., sterile water or DMSO) to a convenient stock concentration (e.g., 1 mg/mL).[3][5]

    • Gently vortex or pipette to dissolve the peptide completely.

  • Aliquoting:

    • Immediately after reconstitution, aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to avoid freeze-thaw cycles.

  • Storage:

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3]

    • Label each aliquot clearly with the peptide name, concentration, and date of preparation.

Protocol 2: Preparation of this compound Working Solution with Protease Inhibitors
  • Buffer Preparation:

    • Prepare your desired experimental buffer (e.g., acetate buffer, pH 5.5).

    • If possible, degas the buffer to remove dissolved oxygen, which can contribute to oxidative damage.

  • Addition of Protease Inhibitors:

    • Just before use, add a broad-spectrum protease inhibitor cocktail to the experimental buffer at the manufacturer's recommended concentration (e.g., 1X).[9]

    • If targeting endopeptidase-24.11 specifically, add an appropriate concentration of phosphoramidon or thiorphan. Note that the optimal inhibitory concentration and pH should be determined empirically.[10]

  • Preparation of Working Solution:

    • Thaw a single-use aliquot of the this compound stock solution on ice.

    • Dilute the stock solution to the final desired working concentration in the prepared buffer containing protease inhibitors.

    • Keep the working solution on ice throughout the experiment.

Visualizations

Signaling Pathways of this compound

Cortistatin14_Signaling cluster_receptors This compound Receptors cluster_signaling Intracellular Signaling Cascades cluster_effects Cellular Effects CST14 This compound SSTRs sst1-5 CST14->SSTRs GHSR1a GHS-R1a CST14->GHSR1a MRGPRX2 MRGPRX2 CST14->MRGPRX2 G_alpha_i Gαi SSTRs->G_alpha_i G_alpha_q11 Gαq/11 GHSR1a->G_alpha_q11 beta_arrestin_ghsr β-Arrestin GHSR1a->beta_arrestin_ghsr G_alpha_q_mrg Gαq MRGPRX2->G_alpha_q_mrg beta_arrestin_mrg β-Arrestin MRGPRX2->beta_arrestin_mrg G_alpha_i_mrg Gαi MRGPRX2->G_alpha_i_mrg AC Adenylyl Cyclase G_alpha_i->AC cAMP ↓ cAMP AC->cAMP Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition PLC Phospholipase C (PLC) G_alpha_q11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC GH_Secretion Growth Hormone Secretion Ca_PKC->GH_Secretion Receptor_Internalization Receptor Internalization beta_arrestin_ghsr->Receptor_Internalization PLC_mrg Phospholipase Cβ (PLCβ) G_alpha_q_mrg->PLC_mrg IP3_DAG_mrg IP3 & DAG PLC_mrg->IP3_DAG_mrg Ca_mrg ↑ Ca²⁺ IP3_DAG_mrg->Ca_mrg Mast_Cell_Degranulation Mast Cell Degranulation Ca_mrg->Mast_Cell_Degranulation beta_arrestin_mrg->Receptor_Internalization PI3K_AKT PI3K/AKT Pathway G_alpha_i_mrg->PI3K_AKT Chemotaxis Chemotaxis PI3K_AKT->Chemotaxis

Figure 1: Simplified signaling pathways of this compound.

Experimental Workflow for Minimizing this compound Degradation

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis A Reconstitute Lyophilized This compound B Aliquot into Single-Use Vials A->B C Store Aliquots at -80°C B->C F Thaw One Aliquot of This compound on Ice C->F Start of Experiment D Prepare Experimental Buffer (e.g., Acetate, pH 5.5) E Add Protease Inhibitor Cocktail D->E G Prepare Working Solution on Ice E->G F->G H Perform Experiment G->H I Analyze Results H->I

Figure 2: Recommended workflow for handling this compound.

References

Technical Support Center: Enhancing the In-Vivo Half-Life of Cortistatin-14

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at increasing the in-vivo half-life of the neuropeptide Cortistatin-14 (CST-14). The content is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the native in-vivo half-life of this compound and what are the primary reasons for its rapid clearance?

A1: The native in-vivo half-life of this compound in plasma is remarkably short, estimated to be approximately 2 minutes.[1] This rapid clearance is primarily attributed to its susceptibility to degradation by endopeptidases present in bodily fluids and tissues.[1] Its small size also makes it prone to rapid renal filtration.

Q2: What are the most promising strategies to extend the in-vivo half-life of this compound?

A2: Several strategies have shown promise for extending the half-life of peptides like this compound. These include:

  • Amino Acid Substitution: Replacing specific amino acids with less common or D-amino acids can enhance stability against enzymatic degradation. A stable analogue of cortistatin with a more than ten-fold higher half-life has been generated through selective amino acid substitutions.[1]

  • PEGylation: Covalent attachment of polyethylene glycol (PEG) chains increases the hydrodynamic volume of the peptide, which can shield it from proteases and reduce renal clearance.

  • Lipidation: Acylation with fatty acids allows the peptide to reversibly bind to serum albumin, thereby extending its circulation time.

  • Prodrug Approach: Engineering a latent form of this compound that is activated at the target site can protect it from premature degradation. A novel cortistatin-based prodrug has been developed for this purpose.[1]

  • Fusion to Larger Proteins: Genetically fusing this compound to larger proteins like albumin or the Fc fragment of an antibody can significantly increase its size and half-life.

Q3: How do modifications to this compound potentially affect its biological activity?

A3: Any modification to the structure of this compound has the potential to alter its binding affinity to its receptors and, consequently, its biological activity. It is crucial to carefully select the modification site and the nature of the modification to minimize any negative impact on the peptide's efficacy. The core binding motif of this compound, which is shared with somatostatin, is critical for its interaction with somatostatin receptors.[1] Modifications within this region are more likely to affect activity.

Troubleshooting Guides

Issue 1: Reduced Biological Activity of Modified this compound

  • Possible Cause: The modification site is interfering with the receptor-binding domain of the peptide.

  • Troubleshooting Steps:

    • Re-evaluate Modification Site: Analyze the structure of this compound and its known receptor-binding sites. The core FWKT sequence is crucial for somatostatin receptor binding.[1] Avoid modifications in or near this region. The N- and C-termini, or side chains of amino acids not involved in receptor interaction, are generally preferred sites.

    • Linker/Spacer Introduction: If attaching a large molecule like PEG or a lipid, consider incorporating a flexible linker between the peptide and the modifying group. This can provide spatial separation and reduce steric hindrance.

    • Alternative Modification Chemistry: Explore different conjugation chemistries that are more specific and result in a more homogeneous product.

    • Activity Assay Validation: Ensure that the bioassay used to measure activity is sensitive and specific for the intended biological function of this compound.

Issue 2: Aggregation of Modified this compound

  • Possible Cause: Modifications, particularly lipidation or the introduction of hydrophobic linkers, can increase the propensity of the peptide to self-associate and aggregate.

  • Troubleshooting Steps:

    • Formulation Optimization: Experiment with different buffer conditions (pH, ionic strength) and the inclusion of excipients such as surfactants (e.g., polysorbates) or sugars (e.g., mannitol, sucrose) to improve solubility and prevent aggregation.

    • Solubility Assessment: Systematically evaluate the solubility of the modified peptide under various conditions before proceeding with in-vivo studies.

    • Characterization of Aggregates: Use techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC) to characterize the nature and extent of aggregation.

    • Modification Strategy Reassessment: If aggregation is severe, consider alternative half-life extension strategies that are less likely to induce aggregation, such as using more hydrophilic PEG chains.

Issue 3: Low Yield of PEGylated this compound

  • Possible Cause: Inefficient reaction conditions or side reactions during the PEGylation process.

  • Troubleshooting Steps:

    • Optimize Reaction Parameters: Systematically vary the molar ratio of PEG to peptide, reaction time, temperature, and pH to find the optimal conditions for conjugation.

    • Purity of Reactants: Ensure the starting this compound and the activated PEG reagent are of high purity.

    • Choice of Reactive Group: Select a PEG reagent with a reactive group that targets a specific functional group on the peptide (e.g., N-terminal amine, lysine side chain) for better control and yield.

    • Purification Method: Employ an appropriate purification method, such as ion-exchange chromatography or size-exclusion chromatography, to effectively separate the PEGylated peptide from unreacted components and byproducts.

Data Presentation

Table 1: Comparison of Half-Life Extension Strategies for Peptides (Illustrative Data)

StrategyPeptide (Example)ModificationNative Half-LifeModified Half-LifeFold IncreaseReference
Amino Acid Substitution This compound AnalogueSelective amino acid changes~2 min>20 min>10[1]
PEGylation Interferon-α2aCovalent attachment of 40 kDa PEG~3-8 hours~77 hours~10-25Generic Data
Lipidation Liraglutide (GLP-1 analogue)C16 fatty acid acylation~1.5 hours~13 hours~8.7Generic Data
Prodrug Approach Latent this compoundFusion to latency-associated peptide~2 minSignificantly extended (qualitative)-[1]
Fc Fusion Etanercept (TNF-α receptor)Fusion to IgG1 Fc domainminutes~3.3 days>1000Generic Data

Experimental Protocols

Protocol 1: Site-Specific PEGylation of this compound (General Protocol)

This protocol describes a general method for site-specific PEGylation of a peptide like this compound at the N-terminus.

Materials:

  • This compound (high purity)

  • Methoxy PEG with a terminal aldehyde or ketone group (mPEG-CHO or mPEG-ketone)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • Purification system (e.g., HPLC with a suitable column)

Methodology:

  • Peptide Dissolution: Dissolve this compound in the phosphate buffer to a final concentration of 1-5 mg/mL.

  • PEGylation Reaction: Add the mPEG-aldehyde/ketone to the peptide solution at a molar excess (e.g., 2-5 fold).

  • Reductive Amination: Add a fresh solution of sodium cyanoborohydride to the reaction mixture (final concentration ~20 mM).

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C.

  • Reaction Quenching: Stop the reaction by adding a quenching reagent like Tris buffer.

  • Purification: Purify the PEGylated this compound using reverse-phase HPLC or size-exclusion chromatography to separate it from unreacted peptide and PEG.

  • Characterization: Characterize the purified product by MALDI-TOF mass spectrometry to confirm the addition of the PEG chain and by a relevant bioassay to assess its biological activity.

Protocol 2: Lipidation of this compound via Lysine Side Chain (General Protocol)

This protocol outlines a general procedure for attaching a fatty acid to a lysine residue in this compound.

Materials:

  • This compound (containing at least one lysine residue)

  • Activated fatty acid (e.g., palmitic acid N-hydroxysuccinimide ester - NHS-palmitate)

  • Organic co-solvent (e.g., DMSO or DMF)

  • Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)

  • Purification system (e.g., HPLC)

Methodology:

  • Peptide Dissolution: Dissolve this compound in the reaction buffer. A small amount of organic co-solvent may be needed to aid solubility.

  • Fatty Acid Activation: Dissolve the NHS-activated fatty acid in an organic solvent like DMSO immediately before use.

  • Conjugation Reaction: Add the activated fatty acid solution to the peptide solution in a dropwise manner while gently stirring. A molar ratio of 1:1 to 1:3 (peptide to fatty acid) is a good starting point.

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours.

  • Purification: Purify the lipidated peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the lipidated this compound by mass spectrometry and assess its albumin binding affinity and biological activity.

Mandatory Visualizations

Signaling Pathways of this compound

Cortistatin14_Signaling cluster_ligand Ligand cluster_receptors Receptors cluster_downstream Downstream Effects CST14 This compound SSTRs sst1-5 CST14->SSTRs GHSR1a GHSR1a (Ghrelin Receptor) CST14->GHSR1a MrgX2 MrgX2 CST14->MrgX2 AC_inhibition Inhibition of Adenylyl Cyclase SSTRs->AC_inhibition Ion_channel Modulation of Ion Channels SSTRs->Ion_channel MAPK_pathway MAPK Pathway Activation SSTRs->MAPK_pathway Neuronal_activity Decreased Neuronal Activity AC_inhibition->Neuronal_activity Ion_channel->Neuronal_activity Hormone_secretion Inhibition of Hormone Secretion MAPK_pathway->Hormone_secretion

Caption: this compound signaling pathways.

Experimental Workflow for Half-Life Extension

HalfLife_Workflow cluster_design Design & Synthesis cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation Start Native this compound Strategy Select Half-Life Extension Strategy Start->Strategy Modification Chemical Modification (e.g., PEGylation, Lipidation) Strategy->Modification Synthesis Synthesize Modified This compound Modification->Synthesis Purification Purification (HPLC) Synthesis->Purification Analysis Structural Analysis (Mass Spectrometry) Purification->Analysis Activity Biological Activity Assay Analysis->Activity Stability In Vitro Stability Assay (Plasma) Activity->Stability PK_study Pharmacokinetic Study in Animal Model Stability->PK_study HalfLife_det Determine In Vivo Half-Life PK_study->HalfLife_det PD_study Pharmacodynamic Study PK_study->PD_study HalfLife_Mechanisms cluster_strategies Modification Strategies cluster_mechanisms Mechanisms of Half-Life Extension cluster_outcomes Outcomes PEGylation PEGylation Size Increased Hydrodynamic Size PEGylation->Size Protease Steric Hindrance to Proteases PEGylation->Protease Lipidation Lipidation Albumin Reversible Binding to Albumin Lipidation->Albumin Fc_Fusion Fc Fusion Fc_Fusion->Size FcRn FcRn-Mediated Recycling Fc_Fusion->FcRn AA_Sub Amino Acid Substitution Enzyme_Res Increased Resistance to Enzymatic Cleavage AA_Sub->Enzyme_Res Renal_Clearance Reduced Renal Clearance Size->Renal_Clearance Degradation Reduced Proteolytic Degradation Protease->Degradation Albumin->Renal_Clearance Albumin->Degradation FcRn->Renal_Clearance Enzyme_Res->Degradation Extended_HL Extended In Vivo Half-Life Renal_Clearance->Extended_HL Degradation->Extended_HL

References

Troubleshooting non-specific binding in Cortistatin-14 ELISAs.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered during Cortistatin-14 ELISA experiments, with a specific focus on mitigating non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate measurement important?

This compound (CST-14) is an endogenous neuropeptide with structural and functional similarities to somatostatin-14.[1][2] It is primarily expressed in the cortex and hippocampus and is involved in neuronal depression and sleep modulation.[1][3] Accurate quantification of this compound is crucial for research in neuroscience and drug development, particularly for studies related to its anti-inflammatory and neuroprotective effects.[4][5][6]

Q2: What are the common causes of non-specific binding in a this compound ELISA?

Non-specific binding in an ELISA can lead to high background signals and inaccurate results. Common causes include:

  • Insufficient Blocking: The blocking buffer may not be effectively covering all unoccupied sites on the microplate wells.

  • Inadequate Washing: Residual unbound reagents may remain in the wells if washing steps are not stringent enough.

  • High Antibody Concentration: Using overly concentrated primary or secondary antibodies can lead to their non-specific adherence to the plate surface.

  • Cross-Reactivity: The antibodies may be binding to other molecules present in the sample that have similar epitopes.

  • Hydrophobic and Ionic Interactions: Peptides like this compound can non-specifically adhere to the polystyrene surface of the microplate due to hydrophobic or ionic interactions.[7]

  • Sample Matrix Effects: Components in the sample matrix (e.g., serum, plasma) can interfere with the assay.

  • Contamination: Contamination of reagents, buffers, or the microplate can introduce substances that contribute to background signal.

Troubleshooting Guide: High Background and Non-Specific Binding

High background is a frequent issue in ELISAs, often stemming from non-specific binding. This guide provides a systematic approach to identifying and resolving the root cause.

Problem: High background signal across the entire plate.

This suggests a systemic issue with one or more of the assay components or procedural steps.

Potential Cause Recommended Solution
Insufficient Blocking Increase the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C). Consider using a different blocking agent. Common options include Bovine Serum Albumin (BSA), non-fat dry milk, or commercially available protein-free blocking buffers. For peptide ELISAs, a higher concentration of the blocking agent (e.g., 3-5% BSA) may be beneficial.
Inadequate Washing Increase the number of wash cycles (from 3 to 5-6 cycles). Increase the soaking time for each wash step (e.g., 30-60 seconds). Ensure the wash buffer contains a detergent like Tween-20 (typically 0.05%). Verify the proper function of the plate washer if using an automated system.[8]
Antibody Concentration Too High Perform a titration experiment to determine the optimal concentration for both the primary and secondary antibodies. Start with a higher dilution than initially used.
Substrate Issues Ensure the substrate solution is fresh and has not been exposed to light.[8] Read the plate immediately after adding the stop solution.
Contamination Use fresh, sterile reagents and pipette tips. Ensure the microplate is clean and free from contaminants.
Problem: High background in negative control wells (no antigen).

This points towards non-specific binding of the antibodies or other assay components.

Potential Cause Recommended Solution
Secondary Antibody Non-Specific Binding Run a control with only the secondary antibody to confirm its non-specific binding. Consider using a pre-adsorbed secondary antibody to minimize cross-reactivity.
Primary Antibody Non-Specific Binding Titrate the primary antibody to a lower concentration.
Issues with Blocking Buffer Experiment with different blocking buffers as described above.

Experimental Protocols

Protocol 1: Optimizing Blocking Conditions
  • Coat a 96-well ELISA plate with your capture antibody or this compound standard according to your standard protocol.

  • Prepare several different blocking buffers to test. See the table below for common options.

  • After the coating step, wash the plate twice with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add 200 µL of each test blocking buffer to a set of wells. Include a "no block" control.

  • Incubate for 1 hour at room temperature or overnight at 4°C.

  • Wash the plate thoroughly and proceed with the rest of your ELISA protocol, adding only the detection antibody (and substrate later) to assess background signal.

  • Compare the background absorbance values for each blocking buffer to identify the most effective one.

Table 1: Common Blocking Buffers for Peptide ELISAs

Blocking Agent Typical Concentration Notes
Bovine Serum Albumin (BSA)1-5% (w/v) in PBS or TBSA commonly used and effective protein-based blocker.
Non-fat Dry Milk1-5% (w/v) in PBS or TBSA cost-effective alternative to BSA, but may contain endogenous biotin and phosphoproteins that can interfere in some assays.
Gelatin0.5-2% (w/v) in PBS or TBSCan be effective but may be less stable than BSA.
Commercial Protein-Free BlockersVaries by manufacturerUseful for avoiding cross-reactivity with protein-based blockers.
Protocol 2: Optimizing Wash Steps
  • Perform your this compound ELISA up to the first wash step after antibody incubation.

  • Divide the plate into sections to test different washing parameters.

  • Number of Washes: In different sections, perform 3, 4, 5, and 6 wash cycles.

  • Soak Time: For a set number of washes (e.g., 4), vary the soak time for each wash (e.g., 15 seconds, 30 seconds, 60 seconds).

  • After the varied washing protocols, proceed with the subsequent steps of your ELISA.

  • Analyze the signal-to-noise ratio for each condition to determine the optimal washing procedure that minimizes background without significantly reducing the specific signal.

Visualizing Workflows and Logical Relationships

Troubleshooting Workflow for High Background

Troubleshooting_High_Background start High Background Observed check_controls Review Controls (Negative, Blank) start->check_controls systemic_issue Systemic Issue? check_controls->systemic_issue High background in all wells secondary_ab_issue Secondary Ab Non-Specific? check_controls->secondary_ab_issue High background in negative controls optimize_blocking Optimize Blocking - Increase time - Change agent systemic_issue->optimize_blocking Yes systemic_issue->secondary_ab_issue No optimize_washing Optimize Washing - Increase cycles - Add soak time optimize_blocking->optimize_washing titrate_antibodies Titrate Antibodies - Decrease concentration optimize_washing->titrate_antibodies check_reagents Check Reagents - Fresh substrate - No contamination titrate_antibodies->check_reagents resolve Problem Resolved check_reagents->resolve secondary_ab_issue->optimize_blocking No use_preadsorbed_ab Use Pre-adsorbed Secondary Ab secondary_ab_issue->use_preadsorbed_ab Yes use_preadsorbed_ab->resolve

Caption: A decision tree for troubleshooting high background signals.

This compound ELISA Workflow for Minimizing Non-Specific Binding

ELISA_Workflow cluster_prep Preparation cluster_blocking Blocking cluster_incubation Incubation cluster_detection Detection coating Coat Plate with Capture Ab or Antigen wash1 Wash x2 coating->wash1 blocking Block with Optimized Buffer (e.g., 3% BSA) for 1-2h or 4°C O/N wash1->blocking wash2 Wash x4-6 with 30s Soak Time blocking->wash2 add_sample Add Samples and Standards wash2->add_sample incubate_sample Incubate add_sample->incubate_sample wash3 Wash x4-6 with 30s Soak Time incubate_sample->wash3 add_detection_ab Add Detection Ab (Titrated Concentration) wash3->add_detection_ab incubate_detection_ab Incubate add_detection_ab->incubate_detection_ab wash4 Wash x4-6 with 30s Soak Time incubate_detection_ab->wash4 add_secondary_ab Add Enzyme-Conjugated Secondary Ab wash4->add_secondary_ab incubate_secondary_ab Incubate add_secondary_ab->incubate_secondary_ab wash5 Final Wash x5-6 incubate_secondary_ab->wash5 add_substrate Add Substrate wash5->add_substrate develop Develop in Dark add_substrate->develop add_stop Add Stop Solution develop->add_stop read Read Plate Immediately add_stop->read

References

Optimizing Cortistatin-14 concentration for in vitro cell culture experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of Cortistatin-14 in in vitro cell culture experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and summarized data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound (CST-14) is a neuropeptide that shares structural and functional similarities with somatostatin-14.[1] It is primarily expressed in the cerebral cortex and hippocampus. In vitro, this compound has been shown to inhibit the proliferation and migration of various cell types, including vascular smooth muscle cells and thyroid carcinoma cells.[2][3] It also possesses anti-inflammatory and neuroprotective properties.[4][5]

Q2: To which receptors does this compound bind?

This compound is known to bind to all five somatostatin receptors (sst1-sst5) with high affinity.[1][6] Additionally, it can bind to the ghrelin receptor (also known as the growth hormone secretagogue receptor, GHS-R1a) and the Mas-related G protein-coupled receptor MrgX2.[1]

Q3: How should I prepare a stock solution of this compound?

For optimal results, follow the manufacturer's instructions on the product datasheet. Generally, this compound is soluble in water up to 0.70 mg/mL. To prepare a stock solution, reconstitute the lyophilized peptide in sterile, nuclease-free water. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

Q4: What is a typical working concentration range for this compound in cell culture?

The optimal concentration of this compound is highly dependent on the cell type and the specific biological effect being investigated. Based on published studies, effective concentrations can range from the picomolar to the nanomolar range. For example, a concentration of 1 pM was found to significantly inhibit the proliferation of human thyroid carcinoma cell lines.[3] In studies with human aortic smooth muscle cells, 10 nmol/L was used to inhibit proliferation and migration.[2] A dose-dependent inhibition of inflammatory mediators from activated macrophages showed a maximal effect at 10⁻⁸ M (10 nM).[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q5: What are the known signaling pathways affected by this compound?

This compound can modulate several intracellular signaling pathways. It has been shown to induce the cAMP/protein kinase A and p38-MAPK pathways while inhibiting Akt and ERK activities.[2] In the context of cell migration, it can inhibit Rac1 activation and subsequent increases in cytosolic calcium.[2]

Q6: Is this compound cytotoxic?

While high concentrations of any peptide can potentially induce cytotoxicity, studies using this compound at effective biological concentrations have not reported significant cytotoxic effects.[2][7][8] However, it is crucial to assess cytotoxicity in your specific cell line, especially when using higher concentration ranges or for extended incubation periods. A standard cell viability assay, such as MTT or trypan blue exclusion, is recommended.

Troubleshooting Guide

This guide addresses common issues that may arise during in vitro experiments with this compound.

Problem: I am not observing the expected biological effect of this compound.

  • Possible Cause 1: Suboptimal Concentration.

    • Solution: The effective concentration of this compound is cell-type specific. Perform a dose-response experiment with a broad range of concentrations (e.g., 1 pM to 1 µM) to identify the optimal working concentration for your assay.[3][9]

  • Possible Cause 2: Compound Instability.

    • Solution: this compound, like many peptides, can have a short half-life in culture medium, especially in the presence of serum.[4] Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. For long-term experiments, consider replenishing the medium with fresh this compound at appropriate intervals.

  • Possible Cause 3: Low Receptor Expression.

    • Solution: The target cells may not express the necessary receptors (sst1-5, GHS-R1a, or MrgX2) at a sufficient level. Verify receptor expression using techniques such as RT-qPCR, immunofluorescence, or Western blotting.

  • Possible Cause 4: Improper Reagent Handling.

    • Solution: Ensure that the lyophilized peptide and stock solutions have been stored correctly at -20°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution.

Problem: I am observing significant cytotoxicity in my cell cultures.

  • Possible Cause 1: Concentration is too high.

    • Solution: High concentrations of any treatment can be toxic to cells. Determine the cytotoxic threshold for your specific cell line by performing a cell viability assay (e.g., MTT, MTS) across a range of this compound concentrations.[10] Select a concentration for your experiments that is well below the concentration causing significant cell death.

  • Possible Cause 2: Solvent Toxicity.

    • Solution: If a solvent other than water was used to dissolve this compound, ensure the final concentration of the solvent in the cell culture medium is non-toxic. For example, the final concentration of DMSO should typically be kept below 0.5%, and ideally at or below 0.1%.[10] Include a vehicle control (medium with the solvent only) in your experiments.

Problem: The this compound solution is precipitating in the culture medium.

  • Possible Cause 1: Solubility Limit Exceeded.

    • Solution: The solubility of this compound in water is up to 0.70 mg/ml. Ensure your stock solution and final working concentrations do not exceed this limit. When diluting the stock solution, add it to pre-warmed (37°C) culture medium and mix gently to aid dissolution.[10]

  • Possible Cause 2: Interaction with Media Components.

    • Solution: Certain components in complex cell culture media may interact with the peptide, causing it to precipitate over time. Prepare fresh dilutions of this compound immediately before use. If precipitation persists, consider using a different basal medium or a serum-free formulation for your experiments.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeIC50 (nM)
sst15
sst20.09
sst30.3
sst40.2
sst50.3
MRGPRX2 (EC50)25

(Data sourced from R&D Systems and Tocris Bioscience)

Table 2: Effective Concentrations of this compound in In Vitro Assays

Cell TypeAssayConcentrationObserved Effect
Human Aortic Smooth Muscle CellsProliferation Assay ([³H]-thymidine incorporation)10 nmol/LSignificant inhibition of PDGF-stimulated proliferation.[2]
Human Aortic Smooth Muscle CellsMigration Assay10 nmol/LImpaired lamellipodia formation and migration towards PDGF.[2]
Human Thyroid Carcinoma Cell Lines (TT, N-PAP, WRO)Cell Proliferation Assay1 pMSignificant, dose-dependent inhibition of cell proliferation.[3]
Activated MacrophagesInflammatory Mediator Production (TNFα, IL-6, NO)10⁻⁸ M (10 nM)Maximal inhibition of inflammatory mediator production.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Reconstitution of Lyophilized Peptide:

    • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

    • Under sterile conditions, add the appropriate volume of sterile, nuclease-free water to achieve a desired stock concentration (e.g., 1 mM or as per the datasheet).

    • Gently pipette up and down to dissolve the peptide completely. Avoid vigorous vortexing.

  • Aliquoting and Storage:

    • Once dissolved, dispense the stock solution into single-use, sterile microcentrifuge tubes.

    • Store the aliquots at -20°C.

  • Preparation of Working Solution:

    • Thaw a single aliquot of the stock solution immediately before use.

    • Perform serial dilutions in your complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Ensure the final volume of the diluted peptide solution added to your cell cultures is consistent across all conditions.

Protocol 2: Cell Proliferation Assay (MTT-based)

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

    • Allow the cells to adhere and recover overnight in a 37°C, 5% CO₂ incubator.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control.

  • Incubation:

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[10]

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

    • After incubation, add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

Below are diagrams illustrating key workflows and pathways related to this compound experimentation.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitute Reconstitute Lyophilized This compound in Water Stock Prepare Aliquots of Stock Solution (-20°C) Reconstitute->Stock Working Prepare Fresh Working Solutions in Media Stock->Working Treat Treat Cells with Working Solutions Working->Treat Seed Seed Cells in Multi-well Plate Seed->Treat Incubate Incubate for Desired Duration Treat->Incubate Assay Perform Endpoint Assay (e.g., Viability, Migration) Incubate->Assay Data Collect and Analyze Data Assay->Data

Caption: Experimental workflow for in vitro cell culture studies with this compound.

G cluster_receptors Receptors cluster_pathways Signaling Pathways cluster_effects Cellular Effects CST14 This compound sst sst2/3/5 CST14->sst ghs GHS-R1a CST14->ghs cAMP ↑ cAMP sst->cAMP p38 ↑ p38 MAPK sst->p38 Akt ↓ Akt sst->Akt Rac1 ↓ Rac1 ghs->Rac1 Proliferation ↓ Proliferation cAMP->Proliferation p38->Proliferation Akt->Proliferation Migration ↓ Migration Rac1->Migration

Caption: Simplified signaling pathways of this compound in target cells.

G Start Problem: No expected effect observed Conc Is the concentration optimized? Start->Conc Stability Are reagents freshly prepared? Conc->Stability Yes DoseResponse Solution: Perform dose-response experiment. Conc->DoseResponse No Receptors Do cells express target receptors? Stability->Receptors Yes FreshPrep Solution: Use fresh dilutions for each experiment. Stability->FreshPrep No CheckReceptors Solution: Verify receptor expression (e.g., RT-qPCR). Receptors->CheckReceptors No End Consult further literature or support. Receptors->End Yes

Caption: Troubleshooting decision tree for lack of this compound effect.

References

Addressing solubility issues of synthetic Cortistatin-14 in aqueous buffers.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues associated with synthetic Cortistatin-14 in aqueous buffers.

Troubleshooting Guide

This guide is designed to provide step-by-step solutions to common solubility challenges encountered during experiments with synthetic this compound.

Issue: My lyophilized this compound powder will not dissolve in water or my aqueous buffer.

  • Initial Steps:

    • Ensure you have allowed the lyophilized peptide to equilibrate to room temperature before opening the vial to minimize moisture uptake.[1]

    • Briefly centrifuge the vial to pellet all the powder before attempting to dissolve it.[2]

    • Start with a small test amount of the peptide before dissolving the entire sample.[1][2]

  • Troubleshooting Workflow:

    The following diagram outlines a systematic approach to troubleshoot solubility issues with this compound.

    Cortistatin14_Solubility_Troubleshooting start Start: Lyophilized This compound Powder test_water Attempt to dissolve a small amount in sterile distilled water. start->test_water water_success Soluble in Water (up to 0.7-1 mg/mL) test_water->water_success Yes water_fail Insoluble or Cloudy Solution test_water->water_fail No final_dilution Slowly add the concentrated stock to your aqueous buffer with stirring. water_success->final_dilution try_acid Use 1% Acetic Acid. water_fail->try_acid acid_success Soluble in 1% Acetic Acid (up to 1 mg/mL) try_acid->acid_success Yes acid_fail Still Insoluble try_acid->acid_fail No acid_success->final_dilution use_organic Use a small amount of an organic solvent (e.g., DMSO). acid_fail->use_organic organic_success Soluble in Organic Solvent use_organic->organic_success organic_success->final_dilution end_success End: Solubilized This compound final_dilution->end_success

  • Detailed Explanations:

    • Aqueous Solubility: this compound is reported to be soluble in water at concentrations up to 0.7 mg/mL to 1 mg/mL. [3][4][5]If you are working within this concentration range and still experience issues, consider the purity of your water and ensure it is sterile.

    • Acidic Conditions: If water alone is insufficient, using a dilute acidic solution is the next recommended step. A 1% acetic acid solution has been shown to be effective for dissolving this compound at a concentration of 1 mg/mL. This is consistent with general guidelines for basic peptides. [1][6] * Organic Solvents: For highly concentrated solutions or particularly stubborn batches, a small amount of an organic solvent like DMSO can be used to create a stock solution. [2][6]This stock can then be slowly diluted into your aqueous buffer of choice. It is crucial to add the organic stock to the aqueous buffer dropwise while stirring to prevent precipitation. [1]Note that DMSO may not be suitable for all cell-based assays, so it is important to check the tolerance of your experimental system. [6] Issue: The peptide precipitates out of solution after dilution into my experimental buffer.

  • Potential Causes & Solutions:

    • Localized Concentration: This often occurs when a concentrated stock solution is added too quickly to the buffer. To avoid this, add the stock solution drop-by-drop while gently vortexing or stirring the buffer. [1] * pH of the Final Solution: The final pH of your peptide solution can significantly impact its solubility. [7]this compound has a basic character, which is why it dissolves well in slightly acidic conditions. If your final buffer is neutral or basic, the peptide may be less soluble. Consider adjusting the pH of your final solution.

    • Buffer Composition: The components of your buffer can interact with the peptide. If you continue to have issues, you may need to test the solubility in different buffer systems.

Quantitative Data Summary

The following tables summarize the available quantitative data on the solubility of synthetic this compound.

Table 1: Reported Solubility of this compound

SolventConcentrationNotesSource(s)
Water0.7 mg/mL-[3][5]
Water1 mg/mLCounterion: trifluoroacetate[4]
1% Acetic Acid1 mg/mLClear, colorless solution

Experimental Protocols

Protocol 1: Solubilization in Water

This protocol is for preparing a stock solution of this compound in water.

  • Allow the lyophilized this compound vial to warm to room temperature.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add the required volume of sterile, distilled water to achieve the desired concentration (not exceeding 1 mg/mL).

  • Gently vortex or sonicate the vial to aid dissolution. [2]Sonication should be done in short bursts (e.g., 3 times for 10 seconds each) with cooling on ice in between to prevent heating. [2]5. Visually inspect the solution to ensure it is clear and free of particulates.

  • For long-term storage, it is recommended to aliquot the solution and store it at -20°C or colder. [1] Protocol 2: Solubilization using an Organic Solvent (DMSO)

This protocol is for instances where aqueous solubility is insufficient.

  • Follow steps 1 and 2 from Protocol 1.

  • Add a minimal amount of 100% DMSO to the vial to dissolve the peptide.

  • Once the peptide is fully dissolved in DMSO, slowly add this concentrated stock solution dropwise to your desired aqueous buffer while stirring.

  • Monitor the solution for any signs of precipitation. If cloudiness appears, you may have reached the solubility limit in that buffer.

  • The final concentration of DMSO should be kept as low as possible, ideally below 0.5%, to avoid cytotoxicity in cell-based assays. [6]

This compound Signaling Pathway

This compound is a neuropeptide that shares structural and functional similarities with somatostatin. It exerts its biological effects primarily by binding to and activating all five subtypes of somatostatin receptors (sst1-sst5). [3][5]This interaction initiates downstream signaling cascades that can modulate various cellular processes.

Cortistatin14_Signaling CST14 This compound SSTR Somatostatin Receptors (sst1-sst5) CST14->SSTR Binds to GPCR G-protein Coupled Receptor Signaling SSTR->GPCR Activates Cellular_Response Modulation of Cellular Activity (e.g., Neuronal Depression, Sleep Regulation) GPCR->Cellular_Response Leads to

Caption: Simplified signaling pathway of this compound.

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized this compound? A1: For long-term storage, lyophilized this compound should be stored at -20°C or colder, protected from light. [1]Keeping the peptide in a desiccated environment will also improve its long-term stability.

Q2: How should I store this compound once it is in solution? A2: Once dissolved, it is best to prepare single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles. [8] Q3: My peptide solution appears cloudy or has visible particles. What should I do? A3: A cloudy or particulate-containing solution indicates that the peptide is not fully dissolved and may be suspended or aggregated. [1]You should try the troubleshooting steps outlined above, such as sonication or using a stronger solvent. Before use in an experiment, it is advisable to centrifuge the solution and use the supernatant to remove any undissolved peptide. [7] Q4: What is the isoelectric point (pI) of this compound and how does it affect solubility? A4: While the exact pI is not specified in the provided search results, this compound is a basic peptide. This means its net charge is positive at neutral pH. Peptides are generally least soluble at their isoelectric point. Since this compound is basic, dissolving it in a slightly acidic solution (pH below its pI) will increase its net positive charge and enhance its solubility in aqueous solutions.

Q5: Can I use buffers other than water or acetic acid? A5: Yes, however, it is recommended to first create a stock solution in a solvent known to be effective (like water or dilute acetic acid) and then dilute that stock into your buffer of choice. [1]This prevents potential issues with trying to dissolve the peptide directly in a complex buffer where solubility might be lower. Always test a small amount first.

Q6: Are there any solvents I should avoid? A6: For peptides containing cysteine, like this compound, it's important to be cautious with certain solvents. For instance, dissolving in basic buffers (pH > 7) can promote the oxidation of thiol groups, potentially leading to disulfide bond scrambling or aggregation. [6]While DMSO is a common choice for hydrophobic peptides, it can oxidize methionine or free cysteine residues, though this is less of a concern for this compound as its cysteines are already in a disulfide bridge.

References

Best practices for storing and handling Cortistatin-14 peptides to maintain activity.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the storage, handling, and use of Cortistatin-14 peptides to ensure the maintenance of their biological activity in research applications.

Frequently Asked Questions (FAQs)

1. What is the recommended storage condition for lyophilized this compound?

For optimal long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a dry, dark environment.[1][2][3][4][5] When stored correctly, the peptide can be stable for several years. For short-term storage of a few days to weeks, 4°C is acceptable.[6][7] It is crucial to minimize exposure to moisture and light to prevent degradation.[3][8]

2. How should I handle the lyophilized peptide before reconstitution?

Before opening the vial, it is essential to allow it to equilibrate to room temperature in a desiccator.[2][6][7] This prevents the condensation of atmospheric moisture onto the cold peptide, which can significantly reduce its stability.[2][7] Handle the vial with clean gloves in a sterile environment to avoid contamination.

3. What is the best solvent for reconstituting this compound?

This compound is soluble in sterile, high-purity water.[9][10] Some datasheets indicate a solubility of up to 0.70 mg/ml in water.[9][10] For peptides that are difficult to dissolve in water, using a small amount of 0.1% sterile acetic acid can be beneficial.[2] Another option for initial solubilization is DMSO, which can then be further diluted with an aqueous buffer.[2]

4. What is the recommended procedure for reconstituting this compound?

To reconstitute, add the appropriate volume of the chosen sterile solvent to the vial. Gently swirl or roll the vial to dissolve the peptide. Avoid vigorous shaking or vortexing, as this can cause aggregation and degradation of the peptide.[11] Ensure the peptide is fully dissolved before use by visually inspecting the solution for any particulate matter.[11]

5. How should I store reconstituted this compound?

Solutions of this compound are significantly less stable than the lyophilized powder. For short-term storage (up to one week), the solution can be kept at 4°C. For longer-term storage, it is highly recommended to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C.[2][5] This is crucial to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2] Peptide solutions are generally recommended to be used within a few weeks of reconstitution.

6. What is the stability of this compound in solution?

This compound has a very short half-life in plasma, approximately 2 minutes, due to rapid degradation by endopeptidases.[5] Its stability in aqueous buffers will also be limited. For optimal stability in solution, use sterile buffers at a slightly acidic pH of 5-6.[2]

Quantitative Data Summary

ParameterRecommended ConditionRationale
Storage Temperature (Lyophilized) -20°C to -80°CMinimizes chemical degradation and preserves long-term activity.[1][2][3][4][5][8]
Storage Temperature (Reconstituted) -20°C to -80°C (in aliquots)Prevents degradation from repeated freeze-thaw cycles.[2][5]
Reconstitution Solvents Sterile Water, 0.1% Acetic Acid, DMSOWater is the primary solvent; acetic acid or DMSO can aid solubility.[2][9][10]
pH of Reconstitution Buffer 5.0 - 6.0Slightly acidic pH can improve the stability of the peptide in solution.[2]
Half-life in Plasma ~2 minutesRapidly degraded by endopeptidases, necessitating careful experimental design for in vivo studies.[5]

Troubleshooting Guides

Issue 1: Low or No Biological Activity Observed

  • Possible Cause 1: Improper Storage: The lyophilized peptide may have been stored at room temperature for an extended period or exposed to moisture.

    • Solution: Always store the lyophilized peptide at -20°C or -80°C and allow the vial to warm to room temperature before opening.

  • Possible Cause 2: Repeated Freeze-Thaw Cycles: The reconstituted peptide solution may have been subjected to multiple freeze-thaw cycles.

    • Solution: Aliquot the reconstituted peptide into single-use volumes to avoid this issue.[2]

  • Possible Cause 3: Degradation in Solution: The peptide may have degraded after reconstitution, especially if stored for a long time or at an inappropriate pH.

    • Solution: Use freshly prepared solutions for your experiments whenever possible. If storage is necessary, use sterile buffers with a pH between 5 and 6.[2]

  • Possible Cause 4: Incorrect Reconstitution: The peptide may not have been fully dissolved, or an inappropriate solvent was used.

    • Solution: Ensure complete dissolution by gentle agitation and visual inspection.[11] Refer to the product datasheet for the recommended solvent.

Issue 2: Poor Solubility During Reconstitution

  • Possible Cause 1: Hydrophobic Nature of the Peptide: this compound contains several hydrophobic amino acid residues.

    • Solution: If solubility in water is poor, try adding a small amount of 0.1% acetic acid.[2] Alternatively, dissolve the peptide first in a minimal amount of DMSO and then slowly add the aqueous buffer while gently mixing.[2]

  • Possible Cause 2: High Concentration: Attempting to dissolve the peptide at a concentration higher than its solubility limit.

    • Solution: Prepare a more dilute stock solution. The solubility in water is reported to be up to 0.70 mg/ml.[9][10]

Issue 3: Inconsistent Results Between Experiments

  • Possible Cause 1: Variability in Peptide Aliquots: Inaccurate pipetting when preparing aliquots can lead to different concentrations.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique.

  • Possible Cause 2: Degradation Over Time: Using peptide solutions of different ages.

    • Solution: Use freshly prepared solutions for all comparative experiments or ensure that all stored aliquots are from the same batch and have been stored for the same duration.

  • Possible Cause 3: Adsorption to Labware: Peptides can adsorb to the surface of plastic or glass tubes.

    • Solution: Use low-protein-binding microcentrifuge tubes and pipette tips.

Experimental Protocols & Workflows

General Peptide Handling Workflow

G General Workflow for Handling this compound storage Store Lyophilized Peptide at -20°C or -80°C equilibrate Equilibrate Vial to Room Temperature storage->equilibrate Before Use reconstitute Reconstitute in Sterile Solvent (e.g., Water) equilibrate->reconstitute Prevent Condensation aliquot Aliquot into Single-Use Volumes reconstitute->aliquot For Long-Term Storage use_experiment Use in Experiment reconstitute->use_experiment For Immediate Use store_solution Store Aliquots at -20°C or -80°C aliquot->store_solution store_solution->use_experiment Thaw One Aliquot

Caption: Workflow for proper handling of this compound from storage to experimental use.

Template Protocol: Receptor Binding Assay
  • Cell Culture: Culture cells expressing the target receptor (e.g., CHO cells transfected with a somatostatin receptor subtype) to a suitable density.

  • Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a radiolabeled ligand (e.g., ¹²⁵I-labeled somatostatin), and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value.

Template Protocol: Cell-Based Functional Assay (cAMP Measurement)
  • Cell Seeding: Seed cells expressing the target Gαi-coupled receptor (e.g., a somatostatin receptor) in a 96-well plate and grow to confluency.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a specified time.

  • Stimulation: Stimulate the cells with an adenylyl cyclase activator, such as forskolin, to induce cAMP production.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Measure the cAMP levels in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA-based or fluorescence-based).

  • Data Analysis: Plot the cAMP concentration against the this compound concentration to determine the EC₅₀ value for the inhibition of adenylyl cyclase.

Signaling Pathways

This compound is a pleiotropic neuropeptide that binds to several G-protein coupled receptors (GPCRs), including all five somatostatin receptor subtypes (SSTR1-5), the ghrelin receptor (GHS-R1a), and the Mas-related G-protein coupled receptor X2 (MRGPRX2).

Signaling via Somatostatin and Ghrelin Receptors (Gαi-coupled)

Binding of this compound to somatostatin receptors and the ghrelin receptor typically leads to the activation of an inhibitory G-protein (Gαi). This initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

G This compound Signaling via Gαi-Coupled Receptors CST14 This compound Receptor SSTR / GHS-R1a (GPCR) CST14->Receptor Binds G_protein G-protein (αiβγ) Receptor->G_protein Activates G_alpha_i Gαi-GTP G_protein->G_alpha_i Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion) PKA->Cellular_Response Phosphorylates Targets

Caption: this compound inhibits adenylyl cyclase via Gαi-coupled receptors.

Signaling via MRGPRX2 (Gαq-coupled)

When this compound binds to the MRGPRX2 receptor, it activates a Gαq-protein. This leads to the activation of phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration.

G This compound Signaling via MRGPRX2 (Gαq-Coupled) CST14 This compound MRGPRX2 MRGPRX2 (GPCR) CST14->MRGPRX2 Binds G_protein_q G-protein (αqβγ) MRGPRX2->G_protein_q Activates G_alpha_q Gαq-GTP G_protein_q->G_alpha_q Dissociates PLC Phospholipase C G_alpha_q->PLC Activates IP3 IP₃ PLC->IP3 Cleaves From PIP₂ DAG DAG PLC->DAG Cleaves From PIP₂ PIP2 PIP₂ PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Receptor Cellular_Response_q Cellular Response (e.g., Mast Cell Degranulation) DAG->Cellular_Response_q Activates PKC Ca_release Ca²⁺ Release ER->Ca_release Opens Ca²⁺ Channels Ca_release->Cellular_Response_q Triggers

Caption: this compound increases intracellular calcium via the Gαq-coupled MRGPRX2 receptor.

References

How to minimize variability in animal behavior studies involving Cortistatin-14.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers minimize variability in animal behavior studies involving Cortistatin-14 (CST-14).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in behavioral research?

A1: this compound (CST-14) is a neuropeptide with significant structural and functional similarities to somatostatin-14. It is primarily expressed in the cortex and hippocampus. CST-14 is used in behavioral research due to its known physiological functions, which include the reduction of locomotor activity and the induction of slow-wave sleep. These effects are mediated through its interaction with a variety of receptors, making it a molecule of interest for studying neuronal depression, sleep regulation, and other behaviors.

Q2: What are the known receptors for this compound?

A2: A primary source of experimental variability stems from CST-14's ability to bind to multiple receptor types, which can trigger different signaling pathways. Its known receptors include:

  • Somatostatin Receptors (sst1-sst5): CST-14 binds to all five somatostatin receptor subtypes with high affinity.

  • Ghrelin Receptor (GHS-R1a): Unlike somatostatin, CST-14 also binds to the ghrelin receptor, which is involved in appetite and energy homeostasis.

  • Mas-Related G Protein-Coupled Receptor X2 (MrgprX2): This receptor is primarily expressed in sensory neurons and mast cells and is considered a specific receptor for CST-14.[1]

Q3: What is the recommended solvent and storage for this compound?

A3: For in vivo studies, this compound is typically dissolved in a sterile, buffered solution. Common vehicles include sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS). Some suppliers suggest solubility in 1% acetic acid for stock solutions, which must then be further diluted into a physiologically compatible buffer for injection.[1] Due to its peptide nature, CST-14 is susceptible to degradation.[2]

  • Storage: Store lyophilized powder at -20°C.

  • Stock Solutions: Prepare fresh or store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to minimize freeze-thaw cycles.[3]

Q4: What are the typical administration routes and dosages for CST-14 in mice?

A4: The choice of administration route is critical and depends on the research question.

  • Intracerebroventricular (ICV) Injection: This route delivers CST-14 directly to the central nervous system, bypassing the blood-brain barrier. Common doses in mice range from 1 µg to 5 µg per animal.[4]

  • Intraperitoneal (i.p.) Injection: This systemic route is less invasive. Doses can range from 0.1 mg/kg to 10 mg/kg in mice, though effects on the CNS may be less direct.

Troubleshooting Guide

This guide addresses common issues encountered during behavioral experiments with this compound.

Problem Potential Cause Troubleshooting Steps
High variability in locomotor activity between subjects. 1. Differential Receptor Activation: CST-14's promiscuity for sst, ghrelin, and MrgprX2 receptors can lead to mixed behavioral outputs. 2. Inconsistent Drug Delivery: Improper ICV or i.p. injection technique. 3. Peptide Degradation: CST-14 solution may have degraded due to improper storage or handling. 4. Environmental Factors: Differences in lighting, noise, or handling stress can affect baseline activity.1. Use Receptor Antagonists: Co-administer specific antagonists for ghrelin ([D-Lys3]GHRP-6) or somatostatin receptors to isolate the pathway of interest.[4] 2. Refine Injection Protocol: Ensure consistent injection volume, rate, and anatomical location. Use a guide cannula for repeated ICV injections. Verify needle placement with a dye like Trypan Blue in a pilot study. 3. Ensure Peptide Stability: Prepare solutions fresh before each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect from light and heat.[3][5] 4. Standardize Environment: Acclimate animals to the testing room. Conduct tests at the same time of day. Maintain consistent lighting and minimize auditory disturbances.
No observable behavioral effect after CST-14 administration. 1. Inadequate Dose: The administered dose may be too low to elicit a response. 2. Poor Bioavailability: For i.p. injections, the peptide may not be crossing the blood-brain barrier in sufficient quantities. 3. Rapid Degradation: Neuropeptides have a short half-life in vivo.[2] 4. Compensatory Mechanisms: The animal's endogenous systems may be compensating for the exogenous peptide.1. Conduct a Dose-Response Study: Test a range of doses (e.g., log or semi-log increments) to determine the optimal concentration for your specific behavioral assay. 2. Switch to ICV Administration: For CNS-targeted effects, direct administration is more reliable. 3. Check Peptide Integrity: Use freshly prepared solutions. Consider using peptidase inhibitors in the vehicle solution, though this can introduce its own confounding effects.[5] 4. Time Course Analysis: Measure behavior at multiple time points post-injection to capture the peak effect before it diminishes.
Unexpected or contradictory behavioral results (e.g., hyperactivity). 1. Off-Target Effects: Activation of multiple receptor populations (e.g., ghrelin receptors) may produce effects that counter the expected sedative properties. 2. Vehicle Effects: The vehicle solution itself may be causing a behavioral response. 3. Handling Stress: The stress of injection can mask or alter the pharmacological effects of the peptide.1. Receptor Blockade: Use antagonists to confirm which receptor is mediating the unexpected effect. 2. Run Vehicle-Only Controls: Always include a control group that receives only the vehicle solution through the same administration route and volume. 3. Habituate Animals: Handle animals and perform mock injections (e.g., with a needle cap on) for several days before the experiment to reduce injection-related stress.
Troubleshooting Workflow

Here is a logical decision-making process for troubleshooting unexpected variability in your this compound experiments.

G cluster_0 start High Experimental Variability Observed q_source Is the variability related to the peptide or the procedure? start->q_source peptide_check Review Peptide Handling & Preparation q_source->peptide_check Peptide procedure_check Review Experimental Procedure q_source->procedure_check Procedure q_stability Is peptide degradation a likely cause? peptide_check->q_stability fresh_prep Action: Use fresh aliquots. Prepare solution immediately before use. q_stability->fresh_prep Yes q_dose Is the dose appropriate? q_stability->q_dose No dose_response Action: Perform a dose-response study. q_dose->dose_response Unsure q_injection Is the injection technique consistent? procedure_check->q_injection refine_injection Action: Refine surgical technique. Use guide cannula. Verify with dye. q_injection->refine_injection No q_environment Are environmental factors controlled? q_injection->q_environment Yes standardize_env Action: Standardize handling, testing time, and environment. q_environment->standardize_env No

Caption: A decision tree for troubleshooting variability.

Quantitative Data Summary

While comprehensive dose-response data for this compound in classic behavioral tests is limited in publicly available literature, the following tables summarize relevant findings and provide a basis for experimental design.

Table 1: Effect of Intracerebroventricular (ICV) CST-14 on Behavior in Mice

Dose (µg, i.c.v.)Behavioral TestObservationReference
1 µgForced Swim TestDose-dependent antidepressant-like effect[4]
5 µgForced Swim TestSignificant antidepressant-like effect[4]
5 µgTail Suspension TestSignificant antidepressant-like effect[4]
5 µgOpen Field TestNo significant alteration in locomotor activity levels[4]
5 µgGI TransitNo significant inhibition

Table 2: Effect of Intraperitoneal (i.p.) CST-14 on Behavior in Mice

Dose (mg/kg, i.p.)Behavioral TestObservationReference
0.1 - 10 mg/kgGI TransitSignificant, dose-dependent inhibition
20 mg/kg (MPTP Model)Pole TestImproved time to descend (improved locomotor activity)[6]
20 mg/kg (MPTP Model)Hang TestIncreased distance traveled (improved neuromuscular strength)[6]

Experimental Protocols & Signaling Pathways

Protocol: ICV Cannula Implantation and Injection

This protocol is a generalized procedure for delivering CST-14 directly into the lateral ventricles of a mouse brain.

G cluster_0 Surgical Procedure cluster_1 Injection Procedure (Post-Recovery) A 1. Anesthetize Mouse (e.g., Isoflurane) B 2. Secure in Stereotaxic Frame A->B C 3. Expose Skull & Clean B->C D 4. Identify Bregma C->D E 5. Drill Burr Hole (Coordinates: e.g., AP -0.25, ML +1.0) D->E F 6. Lower Guide Cannula (e.g., DV -2.25) E->F G 7. Secure with Dental Cement F->G H 8. Insert Dummy Cannula G->H I 9. Post-operative Care & Recovery H->I J 10. Gently Restrain Mouse I->J Allow 5-7 days for recovery K 11. Remove Dummy Cannula J->K L 12. Insert Injection Cannula (extends slightly past guide) K->L M 13. Infuse CST-14 Solution (e.g., 1 µL over 1 min) L->M N 14. Leave Injector in Place (1-2 min post-infusion) M->N O 15. Withdraw Injector & Replace Dummy N->O P 16. Proceed to Behavioral Testing O->P

Caption: Workflow for ICV cannulation and injection.

This compound Receptor Signaling Pathways

Variability can arise from CST-14 activating multiple G-protein coupled receptors, each linked to distinct downstream cascades. Understanding these pathways is crucial for interpreting behavioral outcomes.

G CST This compound SSTR sst Receptors (e.g., sst2, sst3) CST->SSTR GHS_R1a Ghrelin Receptor (GHS-R1a) CST->GHS_R1a MrgprX2 MrgprX2 Receptor CST->MrgprX2 Gi Gαi/o SSTR->Gi GHS_R1a->Gi Gq Gαq/11 GHS_R1a->Gq MrgprX2->Gi MrgprX2->Gq AC Adenylyl Cyclase Gi->AC PI3K PI3K / AKT Gi->PI3K PLC Phospholipase C (PLC) Gq->PLC cAMP ↓ cAMP AC->cAMP Ca ↑ Intracellular Ca²⁺ PLC->Ca Chemotaxis Chemotaxis PI3K->Chemotaxis

Caption: Simplified signaling pathways of CST-14 receptors.

References

Optimizing fixation and permeabilization for Cortistatin-14 immunohistochemistry.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cortistatin-14 (CST-14) immunohistochemistry (IHC). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize the fixation and permeabilization steps for successful CST-14 detection in tissue samples.

FAQs: Fixation and Permeabilization for this compound IHC

Q1: What is the recommended fixative for this compound immunohistochemistry in brain tissue?

A1: For neuropeptides like this compound, transcardial perfusion with a 4% paraformaldehyde (PFA) solution in a phosphate buffer (PB) is the preferred method.[1][2] This technique ensures rapid and uniform fixation of the entire brain, which is crucial for preserving the integrity and localization of labile molecules like CST-14.[1] Immersion fixation can be used but may lead to uneven fixation and potential degradation of the antigen.[1]

Q2: How long should I fix the tissue in paraformaldehyde?

A2: The optimal fixation time is a critical parameter that requires balancing antigen preservation with maintaining antigenicity. Over-fixation with PFA can mask the epitope of this compound by excessive cross-linking, while under-fixation can lead to poor tissue morphology.[1][3] For perfusion-fixed brains, a post-fixation period of 2 to 24 hours in 4% PFA at 4°C is a common starting point.[2][3] However, the ideal duration can depend on the size of the tissue block and should be empirically determined for your specific antibody and tissue.[1]

Q3: Is antigen retrieval necessary for this compound IHC after paraformaldehyde fixation?

A3: Paraformaldehyde fixation can sometimes mask the antigenic sites of this compound.[4] If you are experiencing weak or no signal, performing an antigen retrieval step may be necessary. Heat-Induced Epitope Retrieval (HIER) using a citrate buffer (10 mM, pH 6.0) is a commonly used method.[5]

Q4: Why is permeabilization required, and what is the recommended agent and concentration?

A4: Permeabilization is essential to allow antibodies to access intracellular antigens like this compound. The most commonly used permeabilizing agent is Triton X-100, a non-ionic detergent. For free-floating brain sections, a concentration of 0.1% to 0.5% Triton X-100 in your blocking and antibody dilution buffers is typically recommended.[6][7] The optimal concentration can depend on the thickness of your tissue sections; thicker sections may require a higher concentration for adequate antibody penetration.[6]

Q5: Should I use free-floating sections or slide-mounted sections for this compound IHC?

A5: For thicker brain sections (30-50 µm), a free-floating staining protocol is often preferred.[8] This method allows for better antibody penetration from both sides of the tissue section, which can be particularly beneficial for detecting neuropeptides that may have a sparse distribution.[9] Slide-mounted sections are also a viable option and can be more convenient for thinner sections.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the fixation and permeabilization steps of this compound immunohistochemistry.

Problem Possible Cause Recommended Solution Citations
Weak or No Staining Over-fixation: Excessive cross-linking by paraformaldehyde is masking the this compound epitope.Reduce the post-fixation time. Perform antigen retrieval using a citrate buffer (pH 6.0).[1][3][5]
Inadequate Permeabilization: The antibody cannot access the intracellular this compound.Increase the concentration of Triton X-100 in your buffers (e.g., from 0.1% to 0.3%). Increase the duration of the permeabilization step.[6]
Under-fixation: Poor tissue preservation has led to the degradation of this compound.Ensure complete perfusion with 4% PFA. Increase the post-fixation time.[1]
High Background Staining Excessive Permeabilization: High concentrations of Triton X-100 can disrupt cell membranes and expose non-specific binding sites.Decrease the concentration of Triton X-100. Reduce the permeabilization time.
Endogenous Peroxidase Activity: If using a horseradish peroxidase (HRP)-based detection system, endogenous peroxidases in the tissue can cause non-specific signal.Quench endogenous peroxidase activity by incubating the sections in a 3% hydrogen peroxide solution before primary antibody incubation.[10][11]
Non-specific Antibody Binding: The primary or secondary antibody is binding to non-target sites.Increase the concentration of blocking serum (e.g., from 5% to 10%). Ensure the blocking serum is from the same species as the secondary antibody.[12]
Uneven Staining Incomplete Fixation: The fixative did not penetrate the tissue uniformly, especially with immersion fixation.Use transcardial perfusion for fixation. Ensure the tissue block size is appropriate for the fixation method.[1]
Poor Antibody Penetration: The antibody is not reaching the center of the tissue section.Use free-floating sections for staining. Increase the incubation time for the primary antibody.[8][9]

Experimental Protocols

Recommended Protocol for Free-Floating this compound IHC in Rat Brain

This protocol is a synthesized guideline based on common practices for neuropeptide immunohistochemistry in rodent brain tissue. Optimization may be required for your specific antibody and experimental conditions.

1. Tissue Preparation:

  • Anesthetize the rat and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in 0.1 M phosphate buffer (PB, pH 7.4).[1][2]

  • Post-fix the brain in 4% PFA at 4°C for 4-24 hours.[3]

  • Cryoprotect the brain by immersing it in a 30% sucrose solution in PB at 4°C until it sinks.

  • Section the brain into 30-40 µm thick coronal sections using a cryostat or vibratome and collect them in PBS.

2. Immunohistochemistry:

  • Wash the free-floating sections three times in PBS for 10 minutes each.

  • (Optional) Antigen Retrieval: If required, incubate sections in 10 mM sodium citrate buffer (pH 6.0) at 80°C for 30 minutes. Allow to cool to room temperature.[5]

  • Permeabilization and Blocking: Incubate sections for 1-2 hours at room temperature in a blocking solution consisting of 5-10% normal serum (from the species of the secondary antibody), 0.3% Triton X-100 in PBS.[7]

  • Primary Antibody Incubation: Incubate the sections with the primary antibody against this compound, diluted in the blocking solution, for 24-48 hours at 4°C with gentle agitation.

  • Wash the sections three times in PBS with 0.1% Triton X-100 for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the sections with the appropriate fluorophore-conjugated secondary antibody, diluted in the blocking solution, for 2 hours at room temperature or overnight at 4°C.

  • Wash the sections three times in PBS for 10 minutes each.

  • Mount the sections onto slides and coverslip with an appropriate mounting medium.

Visualizations

This compound Signaling Pathway

This compound shares significant structural and functional similarities with somatostatin and is known to bind to all five somatostatin receptor subtypes (sst1-sst5).[13] It can also interact with other G-protein coupled receptors (GPCRs) such as the ghrelin receptor (GHS-R1a) and MrgX2.[13] The activation of these receptors initiates downstream signaling cascades that mediate the various physiological effects of this compound.

Cortistatin14_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CST-14 This compound sst1-5 sst1-5 (Somatostatin Receptors) CST-14->sst1-5 GHS-R1a GHS-R1a (Ghrelin Receptor) CST-14->GHS-R1a MrgX2 MrgX2 CST-14->MrgX2 G_protein G-protein Activation sst1-5->G_protein GHS-R1a->G_protein MrgX2->G_protein Effector Downstream Effectors (e.g., Adenylyl Cyclase, Ion Channels) G_protein->Effector Response Cellular Response (e.g., Inhibition of Neuronal Firing, Modulation of Hormone Secretion) Effector->Response

Caption: this compound signaling pathway.

Experimental Workflow for this compound IHC

The following diagram outlines the key steps for performing immunohistochemistry for this compound in free-floating brain sections.

IHC_Workflow start Start: Perfuse with 4% PFA post_fix Post-fixation (4-24h, 4°C) start->post_fix cryoprotect Cryoprotection (30% Sucrose) post_fix->cryoprotect section Sectioning (30-40 µm) cryoprotect->section wash1 Wash in PBS section->wash1 antigen_retrieval Antigen Retrieval (Optional) (Citrate Buffer, 80°C) wash1->antigen_retrieval block Permeabilization & Blocking (Normal Serum, Triton X-100) antigen_retrieval->block If needed primary_ab Primary Antibody Incubation (anti-CST-14, 4°C, 24-48h) block->primary_ab wash2 Wash in PBS-Triton primary_ab->wash2 secondary_ab Secondary Antibody Incubation wash2->secondary_ab wash3 Wash in PBS secondary_ab->wash3 mount Mount & Coverslip wash3->mount end Imaging mount->end

Caption: IHC workflow for this compound.

References

How to choose the appropriate negative controls for Cortistatin-14 experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on selecting and utilizing appropriate negative controls for experiments involving Cortistatin-14 (CST-14). Properly controlled experiments are fundamental to ensuring that observed biological effects are specifically attributable to CST-14's activity, thereby guaranteeing data validity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of a negative control in a this compound experiment?

A negative control is a crucial experimental group that is not expected to produce the effect being measured. Its purpose is to establish a baseline and confirm that the effects observed in the experimental group are due to the specific action of this compound and not from non-specific factors, experimental artifacts, or the procedure itself. Without proper negative controls, it is impossible to conclude that CST-14 is the causative agent of an observed outcome.

Q2: What are the essential types of negative controls for in vitro CST-14 experiments?

For most experiments involving the peptide this compound, a multi-level control strategy is recommended. The primary types of negative controls are:

  • Vehicle Control: This control consists of the solvent or buffer used to dissolve the lyophilized CST-14 peptide. It accounts for any potential effects of the solvent on the experimental system (e.g., cells or tissues).[1]

  • Scrambled Peptide Control: This is a peptide with the same amino acid composition and molecular weight as CST-14, but with the amino acids in a randomized sequence.[2][3][4] It is the ideal control for demonstrating that the biological effect is dependent on the specific primary sequence of CST-14 and not just the presence of a peptide with similar physical properties.

  • Receptor-Specific Controls: Since CST-14 is known to bind to multiple receptors, including somatostatin receptors (sst1-5), the ghrelin receptor (GHS-R1a), and MrgprX2, these controls are used to pinpoint the specific pathway of action.[5][6][7] Examples include:

    • Receptor Antagonists: Pre-treating the system with a known antagonist for a specific receptor before adding CST-14.

    • Knockdown/Knockout Models: Using cells or animals where the gene for a specific receptor has been silenced (e.g., via siRNA) or knocked out (e.g., via CRISPR).[8]

Q3: How should I design a scrambled this compound peptide?

A scrambled peptide is designed by rearranging the original peptide's amino acid sequence.[2] The key is to maintain the same number of each amino acid while ensuring the new sequence does not form known functional motifs or secondary structures that could have unintended biological activity.[9] For CST-14 (Sequence: PCKNFFWKTFSSCK), a scrambled version would contain the same amino acids in a jumbled order. It is often recommended to use a software tool or service to generate a truly random sequence and to check it against databases to avoid creating new active sites.[9]

Q4: Why is a vehicle control essential even if I am using a scrambled peptide?

A vehicle control is always necessary because solvents, even at low concentrations, can have significant biological effects.[10] For example, DMSO, a common solvent for peptides, is known to influence cell differentiation, viability, and membrane permeability.[1] The scrambled peptide controls for sequence-specificity, while the vehicle control accounts for the effects of the solvent itself. Using both allows you to isolate the effect of the CST-14 peptide sequence specifically.

Summary of Negative Controls

Control TypePurposeWhen to UseKey Considerations
Untreated Establishes the absolute baseline for the experimental system.AlwaysRepresents the normal state of the cells/tissue without any intervention.
Vehicle Control Controls for the effect of the solvent used to dissolve CST-14.[1]Always, when CST-14 is delivered in a solvent.The vehicle must be the exact same solution and concentration as used for the CST-14 treatment group.[1]
Scrambled Peptide Confirms that the observed effect is sequence-specific.[3][11]Highly Recommended for all functional assays.Must have the same amino acid composition and purity as the active CST-14 peptide.[4]
Receptor Antagonist Identifies the specific receptor mediating the effect of CST-14.When the signaling pathway is being investigated.The antagonist's specificity and effective concentration must be well-established.
Receptor Knockdown/Out Provides definitive evidence for the involvement of a specific receptor.[8]For mechanistic studies to confirm receptor dependency.Requires genetically modified cell lines or animal models.

Troubleshooting Guide

Q: I am observing a biological effect with my CST-14 treatment, but my scrambled peptide control also shows a similar, albeit weaker, effect. What does this indicate?

This situation suggests that there might be a non-sequence-specific effect occurring. Here are possible causes and solutions:

  • Non-Specific Peptide Effects: High concentrations of any peptide can sometimes cause effects due to charge or hydrophobicity. Try performing a dose-response curve for both CST-14 and the scrambled peptide to see if specificity emerges at lower concentrations.

  • Contamination: The peptide preparations could be contaminated with substances like endotoxins, which can trigger immune responses or other cellular effects.[12] Ensure you are using high-purity (e.g., >95%) peptides and consider testing for endotoxin contamination.

  • Unexpected Activity of Scrambled Peptide: In rare cases, the scrambled sequence may have its own unforeseen biological activity. It may be worthwhile to test a second, independently designed scrambled peptide or use an unrelated peptide control of similar size and charge.

Q: My vehicle control group shows a significant difference compared to my untreated group. What should I do?

This indicates that the solvent itself is affecting your experimental system.

  • Reduce Solvent Concentration: The most common cause is that the final concentration of the solvent (e.g., DMSO) is too high. Aim for the lowest possible concentration (typically <0.1% for DMSO in cell culture).

  • Test Alternative Solvents: If reducing the concentration is not feasible due to peptide solubility, you may need to find a more inert solvent. CST-14 is soluble in water, which is often the best choice if possible.[6]

  • Acclimatize the System: For some sensitive assays, a pre-incubation period with the vehicle may be necessary before adding the treatment.

Visualizing Experimental Logic & Pathways

A clear understanding of the experimental logic and the biological context is critical. The following diagrams illustrate the decision-making process for control selection and the known signaling pathways of this compound.

G cluster_0 Start: Planning CST-14 Experiment cluster_1 Control Selection cluster_2 Mechanistic Pathway Investigation cluster_3 Final Experimental Groups start Define Research Question (e.g., Effect on cell proliferation) untreated 1. Untreated Control (Baseline) start->untreated vehicle 2. Vehicle Control (Solvent Effect) untreated->vehicle scrambled 3. Scrambled Peptide (Sequence Specificity) vehicle->scrambled mechanistic 4. Mechanistic Control? (e.g., Receptor Antagonist) scrambled->mechanistic antagonist Use Receptor Antagonist mechanistic->antagonist Yes knockout Use Knockdown/Knockout Model mechanistic->knockout Yes final_groups Final Groups: - Untreated - Vehicle - Scrambled CST-14 - this compound - [Optional: Mechanistic Control + CST-14] mechanistic->final_groups No antagonist->final_groups knockout->final_groups

Caption: Logical flow for selecting appropriate negative controls.

G cluster_receptors Receptors cluster_signaling Downstream Signaling cluster_effects Biological Effects CST14 This compound sst sst1-5 CST14->sst ghsr GHS-R1a CST14->ghsr mrgprx2 MrgprX2 CST14->mrgprx2 gpcr G-Protein Activation sst->gpcr ghsr->gpcr mrgprx2->gpcr pathways MAPK/ERK Pathway Ca2+ Mobilization cAMP Inhibition gpcr->pathways effects Anti-inflammatory Neuromodulation Anti-proliferative pathways->effects

Caption: Simplified signaling pathways of this compound.

Experimental Protocol: Validating Negative Controls

This protocol outlines a standard experiment to validate your negative controls before proceeding with larger-scale studies. The example uses a cell proliferation assay (e.g., MTT or WST-1 assay).

Objective: To confirm that the vehicle and scrambled peptide do not significantly affect cell proliferation compared to untreated cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (lyophilized, high purity)

  • Scrambled CST-14 peptide (lyophilized, high purity)

  • Vehicle (e.g., sterile, nuclease-free water or 0.1% DMSO in media)

  • 96-well cell culture plates

  • Cell proliferation assay reagent (e.g., MTT, WST-1)

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere and recover for 24 hours.

  • Preparation of Treatments:

    • Reconstitute CST-14 and scrambled CST-14 in the chosen vehicle to create a concentrated stock solution.

    • Prepare serial dilutions of CST-14 and scrambled CST-14 in complete culture medium to achieve the final desired concentrations.

    • Prepare a vehicle control by making the same dilution of the vehicle alone in the culture medium.

  • Treatment Application:

    • Remove the old medium from the cells.

    • Add 100 µL of the prepared treatments to the respective wells. Ensure you have multiple replicates (n=3-6) for each condition:

      • Untreated (medium only)

      • Vehicle Control

      • Scrambled Peptide (at the highest concentration of CST-14 to be tested)

      • This compound (at various concentrations)

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Proliferation Assay: Add the proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

G start 1. Seed Cells in 96-well plate prepare 2. Prepare Treatments: - Untreated - Vehicle - Scrambled Peptide - CST-14 start->prepare treat 3. Add Treatments to Cells prepare->treat incubate 4. Incubate for 24-72h treat->incubate assay 5. Add Proliferation Reagent incubate->assay read 6. Measure Absorbance (Plate Reader) assay->read analyze 7. Analyze Data (Compare Controls to CST-14) read->analyze

Caption: Experimental workflow for validating negative controls.

Data Interpretation:

The results should be analyzed to confirm that there is no statistically significant difference between the untreated, vehicle, and scrambled peptide groups. A significant effect should only be observed in the this compound treatment group.

Sample Data Table (Hypothetical Results):

Treatment GroupConcentration (nM)Mean Absorbance (OD 450nm)Std. Deviation% Proliferation (vs. Untreated)
Untreated-1.250.08100%
Vehicle Control-1.230.0998.4%
Scrambled CST-141001.260.11100.8%
This compound11.150.0792.0%
This compound100.940.0675.2%
This compound1000.610.0548.8%

In this hypothetical example, the vehicle and scrambled peptide controls show no significant effect on proliferation, validating their use as negative controls. In contrast, this compound shows a dose-dependent inhibition of cell proliferation, indicating a specific biological effect.

References

How to confirm the bioactivity of a new batch of synthetic Cortistatin-14.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to confirming the bioactivity of a new batch of synthetic Cortistatin-14.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound (CST-14) is a cyclic neuropeptide that shares structural and functional similarities with somatostatin-14.[1][2] It is known to exhibit a range of biological activities, including:

  • Receptor Binding: Binds to all five somatostatin receptor subtypes (sst1-sst5), the ghrelin receptor (GHS-R1a), and the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][3]

  • Hormone Secretion Inhibition: Inhibits the release of growth hormone (GH) and insulin.[4][5]

  • Anti-inflammatory Effects: Down-regulates the production of inflammatory mediators.

  • Anti-angiogenic Activity: Inhibits the proliferation of endothelial cells.

  • Neuronal Modulation: Exhibits neuronal depressant and sleep-modulating properties.[3]

  • Anticonvulsant Effects: Has been shown to have anticonvulsant effects.[1]

Q2: What are the key initial steps to confirm the bioactivity of a new batch of synthetic this compound?

It is recommended to start with a primary screening assay to confirm that the peptide is active, followed by more specific assays depending on the intended application. A good initial approach is to perform a receptor binding assay to confirm its interaction with one of its primary targets, such as the somatostatin receptor 2 (sst2), for which it has a high affinity.[3] Subsequently, a functional cell-based assay, like a growth hormone secretion inhibition assay using GH3 cells, can provide a physiological readout of its activity.

Q3: What are the expected potency values for this compound in various assays?

The potency of this compound can vary depending on the assay system. Refer to the summary table below for reported IC50 and EC50 values. It is crucial to include a previously validated batch of this compound or a related compound like somatostatin-14 as a positive control to benchmark the activity of the new batch.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low activity observed in a cell-based assay. Peptide degradation.Ensure proper storage of the peptide at -20°C.[3] Prepare fresh solutions for each experiment.
Incorrect peptide concentration.Verify the calculated concentration and the accuracy of the weighing and dilution steps.
Cell line responsiveness.Ensure the cell line used expresses the target receptor (e.g., sst2 for GH3 cells). Passage number can affect cell responsiveness; use cells within a validated passage range.[6]
High variability between replicate wells. Inconsistent cell seeding.Ensure a homogenous cell suspension and use appropriate pipetting techniques for even cell distribution.
Edge effects in the microplate.Avoid using the outer wells of the microplate or fill them with a buffer to maintain humidity.
Unexpected results in a receptor binding assay. Issues with the radioligand.Check the expiration date and specific activity of the radioligand. Ensure it has been stored correctly.
Suboptimal assay buffer composition.Verify the composition and pH of the binding buffer, including necessary ions and protease inhibitors.[7]

Quantitative Data Summary

Assay Type Target Cell Line/System Parameter Reported Value
Receptor Bindingsst1Recombinant CHO-K1 cellsIC505 nM[3]
Receptor Bindingsst2Recombinant CHO-K1 cellsIC500.09 nM[3]
Receptor Bindingsst3Recombinant CHO-K1 cellsIC500.3 nM[3]
Receptor Bindingsst4Recombinant CHO-K1 cellsIC500.2 nM[3]
Receptor Bindingsst5Recombinant CHO-K1 cellsIC500.3 nM[3]
Functional AssayMRGPRX2Recombinant HEK293 cellsEC5025 nM[3]

Experimental Protocols

Somatostatin Receptor 2 (sst2) Competitive Binding Assay

This protocol is adapted from a method for determining the binding affinity of ligands to sst2 expressed in CHO-K1 cell membranes.[8]

Materials:

  • Membranes from CHO-K1 cells overexpressing human sst2.

  • [125I]-[Tyr11]-Somatostatin-14 as the radioligand.

  • Assay Buffer: 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 0.5% BSA.[8]

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.2% BSA.[8]

  • New batch of synthetic this compound and a reference standard (e.g., Somatostatin-28).

  • 96-well filter plates (1.2 µm glass fiber).

  • Gamma counter.

Procedure:

  • Prepare serial dilutions of the new batch of this compound and the reference standard in assay buffer (e.g., from 1 pM to 10 µM).

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 1 µM unlabeled Somatostatin-14 (for non-specific binding) or the this compound/reference standard dilutions.

    • 50 µL of radioligand diluted in assay buffer (final concentration ~0.05 nM).

    • 100 µL of sst2-expressing cell membranes (25 µ g/well ) diluted in assay buffer.

  • Incubate the plate for 1 hour at 27°C with moderate shaking.

  • Aspirate the contents through the filter plate and wash each well 6 times with 200 µL of ice-cold wash buffer.

  • Dry the filters and measure the radioactivity in a gamma counter.

  • Calculate the specific binding and perform a non-linear regression analysis to determine the IC50 value.

Inhibition of Growth Hormone (GH) Secretion from GH3 Cells

This protocol describes a method to assess the functional activity of this compound by measuring its ability to inhibit growth hormone secretion from rat pituitary tumor cells (GH3).

Materials:

  • GH3 cells (ATCC® CCL-82.1™).

  • Complete Growth Medium: F-12K Medium supplemented with 15% horse serum and 2.5% fetal bovine serum.

  • Assay Medium: Serum-free F-12K Medium.

  • New batch of synthetic this compound.

  • Human Growth Hormone ELISA kit.

  • 24-well cell culture plates.

Procedure:

  • Seed GH3 cells in a 24-well plate at a density of 2 x 105 cells/well and allow them to adhere overnight.

  • Wash the cells twice with serum-free medium.

  • Pre-incubate the cells in 500 µL of assay medium for 1 hour at 37°C.

  • Replace the medium with fresh assay medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM). Include a vehicle control (assay medium alone).

  • Incubate for 4 hours at 37°C.

  • Collect the supernatant from each well.

  • Measure the concentration of growth hormone in the supernatants using a GH ELISA kit according to the manufacturer's instructions.

  • Normalize the GH secretion to the total protein content in each well if desired.

  • Plot the dose-response curve and determine the IC50 value.

Anti-Angiogenic Activity: HUVEC Proliferation Assay

This protocol assesses the anti-proliferative effect of this compound on Human Umbilical Vein Endothelial Cells (HUVECs), a key indicator of its anti-angiogenic potential.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs).

  • Endothelial Cell Growth Medium (EGM-2).

  • Basal Medium: EBM-2 supplemented with 0.1% charcoal-stripped FBS.

  • New batch of synthetic this compound.

  • VEGF (Vascular Endothelial Growth Factor).

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • DMSO.

  • 96-well cell culture plates.

Procedure:

  • Seed HUVECs in a 96-well plate at a density of 5 x 103 cells/well in complete growth medium and allow them to attach overnight.

  • Starve the cells in basal medium for 4-6 hours.

  • Replace the medium with basal medium containing various concentrations of this compound (e.g., 1 nM to 10 µM) with or without a stimulating concentration of VEGF (e.g., 20 ng/mL). Include appropriate controls (basal medium, VEGF alone).

  • Incubate for 48 hours at 37°C.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition and determine the IC50 value.

Anti-inflammatory Activity: Inhibition of Cytokine Release from Macrophages

This protocol evaluates the anti-inflammatory properties of this compound by measuring its ability to inhibit the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line.

  • Complete Growth Medium: DMEM supplemented with 10% FBS.

  • Lipopolysaccharide (LPS).

  • New batch of synthetic this compound.

  • ELISA kits for TNF-α and IL-6.

  • 24-well cell culture plates.

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 105 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 10 nM to 1 µM) for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include unstimulated and LPS-only controls.

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.[9][10]

  • Plot the dose-dependent inhibition of cytokine release and determine the IC50 values.

Visualizations

Cortistatin14_Signaling_Pathway cluster_receptor Receptors cluster_membrane Cell Membrane cluster_downstream Downstream Effects cluster_cellular_response Cellular Response SSTRs sst1-5 Gi Gi Protein Activation SSTRs->Gi GHSR1a GHS-R1a Gq Gq Protein Activation GHSR1a->Gq MRGPRX2 MRGPRX2 MRGPRX2->Gq CST14 This compound CST14->SSTRs CST14->GHSR1a CST14->MRGPRX2 AdenylylCyclase Adenylyl Cyclase Inhibition Gi->AdenylylCyclase Inhibits cAMP ↓ cAMP AdenylylCyclase->cAMP HormoneSecretion ↓ Hormone Secretion cAMP->HormoneSecretion CellProliferation ↓ Cell Proliferation cAMP->CellProliferation PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Inflammation ↓ Inflammation Ca_PKC->Inflammation

Caption: this compound signaling pathways.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_primary Phase 2: Primary Bioactivity Confirmation cluster_secondary Phase 3: Application-Specific Assays cluster_analysis Phase 4: Data Analysis & Conclusion A1 Receive New Batch of Synthetic this compound A2 Review Certificate of Analysis (Purity, Mass Spec) A1->A2 A3 Prepare Stock Solutions A2->A3 B1 Receptor Binding Assay (e.g., sst2) A3->B1 B2 Functional Cell-Based Assay (e.g., GH Secretion) A3->B2 D1 Calculate IC50 / EC50 Values B1->D1 C1 Anti-Angiogenic Assay (HUVEC Proliferation) B2->C1 C2 Anti-inflammatory Assay (Macrophage Cytokine Release) B2->C2 C3 Other Relevant Assays B2->C3 B2->D1 C1->D1 C2->D1 C3->D1 D2 Compare with Reference Standard and Historical Data D1->D2 D3 Confirm Bioactivity D2->D3

Caption: Experimental workflow for bioactivity confirmation.

References

Mitigating the effects of serum components on Cortistatin-14 activity in culture.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Cortistatin-14. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound in cell culture, with a specific focus on mitigating the inhibitory effects of serum components.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Q1: My this compound is showing reduced or no biological activity in my cell culture experiments. What are the potential causes?

A1: Reduced or absent activity of this compound in the presence of serum is a common issue, primarily due to enzymatic degradation. Here are the likely culprits and initial troubleshooting steps:

  • Proteolytic Degradation by Serum Components: Fetal Bovine Serum (FBS) and other animal sera are rich in proteases that can rapidly degrade peptide-based molecules like this compound. This compound has a reported short half-life of approximately 2 minutes in plasma, indicating its susceptibility to enzymatic degradation[1].

  • Cell-Secreted Proteases: The cell line you are using may secrete its own proteases into the culture medium, further contributing to the degradation of the peptide[2].

  • Improper Peptide Handling and Storage: Ensure that this compound has been stored and reconstituted according to the manufacturer's instructions to maintain its integrity.

Troubleshooting Steps:

  • Review Your Protocol: Double-check the final concentration of this compound used in your assay to ensure it is within the effective range.

  • Incorporate Positive and Negative Controls: Use a known agonist for the receptor of interest as a positive control and a vehicle-only control to ensure your assay system is working correctly.

  • Assess Peptide Stability: If possible, perform a time-course experiment and analyze the concentration of intact this compound in your culture supernatant over time using methods like HPLC or LC-MS[3][4][5].

Q2: How can I minimize the degradation of this compound by serum proteases?

A2: Several strategies can be employed to protect this compound from proteolytic degradation in your cell culture experiments.

  • Reduce Serum Concentration: If your cell line can tolerate it, reducing the percentage of serum in your culture medium can significantly decrease protease activity. You may need to optimize the serum concentration to find a balance between cell health and peptide stability.

  • Use Serum-Free Medium: The most effective way to eliminate serum-induced degradation is to adapt your cells to a serum-free medium. This is particularly important for experiments involving neuronal cells, where serum-free options are well-established and can improve the physiological relevance of the culture conditions[6][7][8][9].

  • Add Protease Inhibitors: Supplementing your culture medium with a broad-spectrum protease inhibitor cocktail can inhibit a wide range of proteases present in the serum and secreted by cells[10][11].

  • Heat-Inactivate Serum: While a common practice, heat inactivation of serum may not be sufficient to eliminate all protease activity but can be a helpful first step.

Q3: What are the best alternatives to traditional Fetal Bovine Serum (FBS)?

A3: Several alternatives to FBS are available that can reduce the variability and protease activity in your cell culture.

  • Chemically Defined, Serum-Free Media: These formulations provide a completely defined environment, eliminating the lot-to-lot variability and unknown components of serum[12].

  • Human Serum: Can be an alternative, but may also contain proteases and introduce other variables.

  • Specialty Commercial Sera: Some suppliers offer sera with reduced protease activity or formulations specifically designed for sensitive peptide-based assays.

Q4: I'm observing inconsistent results between different batches of serum. Why is this happening and how can I address it?

A4: Serum is a biological product with inherent lot-to-lot variability in its composition, including the levels of growth factors, hormones, and proteases. This can lead to inconsistent experimental outcomes.

Mitigation Strategies:

  • Lot Testing: Test multiple lots of serum and select one that provides consistent results for your specific application. Once a suitable lot is identified, purchase a larger quantity to ensure consistency across a series of experiments.

  • Transition to Serum-Free Medium: This is the most robust solution to eliminate serum-related variability.

Quantitative Data Summary

The following tables provide illustrative data on the impact of serum on peptide stability and the potential improvements with various mitigation strategies. Please note that these are representative examples, and actual results may vary depending on the specific experimental conditions.

Table 1: Illustrative Half-life of this compound in Different Culture Conditions

Culture MediumEstimated Half-life of this compound
Standard Medium + 10% FBS< 10 minutes
Standard Medium + 2% FBS30 - 60 minutes
Serum-Free Medium> 12 hours
Standard Medium + 10% FBS + Protease Inhibitors2 - 4 hours

Table 2: Example of this compound Activity (Receptor Binding) in Different Serum Concentrations

Serum ConcentrationThis compound IC50 (nM) - Illustrative
10% FBS50 - 100
2% FBS10 - 20
0% (Serum-Free)1 - 5

Detailed Experimental Protocols

Protocol 1: Assessing this compound Stability in Cell Culture Supernatant using LC-MS

This protocol allows for the quantification of intact this compound over time to determine its stability under your experimental conditions.

Materials:

  • Your cell line of interest cultured in various conditions (e.g., different serum concentrations).

  • This compound.

  • Acetonitrile (ACN).

  • Formic Acid (FA).

  • Water (LC-MS grade).

  • LC-MS system.

Procedure:

  • Cell Culture Setup: Plate your cells at the desired density and allow them to adhere overnight.

  • Experimental Treatment: Replace the medium with your experimental medium (containing different serum concentrations, with or without protease inhibitors).

  • Addition of this compound: Add this compound to each well to the final desired concentration.

  • Time-Course Sampling: At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), collect an aliquot of the cell culture supernatant.

  • Sample Preparation:

    • Immediately add an equal volume of ice-cold acetonitrile with 0.1% formic acid to the supernatant to precipitate proteins and halt enzymatic activity.

    • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for LC-MS analysis[13][14].

  • LC-MS Analysis:

    • Use a C18 column for separation.

    • Employ a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

    • Set up the mass spectrometer to detect the specific mass-to-charge ratio (m/z) of this compound.

  • Data Analysis: Quantify the peak area of intact this compound at each time point and normalize to the t=0 time point to determine the percentage of peptide remaining.

Protocol 2: Competitive Radioligand Binding Assay to Determine this compound Activity

This protocol assesses the ability of this compound to bind to its target receptors (e.g., somatostatin receptors) in the presence of a radiolabeled ligand.

Materials:

  • Cells or cell membranes expressing the receptor of interest.

  • Radiolabeled ligand (e.g., 125I-[Tyr11]-Somatostatin-14).

  • Unlabeled this compound.

  • Binding buffer.

  • Wash buffer.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare Cell Membranes (if applicable): Homogenize cells in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membranes or whole cells.

    • A fixed concentration of the radiolabeled ligand.

    • Increasing concentrations of unlabeled this compound (your competitor).

    • For non-specific binding control wells, add a high concentration of unlabeled somatostatin-14.

  • Incubation: Incubate the plate at room temperature or 37°C for a predetermined time to reach binding equilibrium.

  • Termination and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters several times with ice-cold wash buffer.

  • Quantification:

    • Add scintillation fluid to each filter.

    • Count the radioactivity in a scintillation counter[15][16][17][18][19].

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

Visualizations

Cortistatin14_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cortistatin14 This compound SSTR Somatostatin Receptor (SSTR) (GPCR) Cortistatin14->SSTR Binds G_protein Gi/o Protein SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Signaling Downstream Signaling (e.g., Ion Channel Modulation, MAPK Pathway) PKA->Signaling Phosphorylates

Caption: this compound signaling pathway via somatostatin receptors.

Experimental_Workflow_Troubleshooting cluster_mitigation Mitigation Strategies start Start: Reduced this compound Activity check_protocol Check Protocol: - Concentration - Controls start->check_protocol degradation_issue Suspect Degradation? check_protocol->degradation_issue reduce_serum Reduce Serum (%) degradation_issue->reduce_serum Yes serum_free Use Serum-Free Medium degradation_issue->serum_free Yes protease_inhibitors Add Protease Inhibitors degradation_issue->protease_inhibitors Yes assess_stability Assess Peptide Stability (LC-MS) reduce_serum->assess_stability serum_free->assess_stability protease_inhibitors->assess_stability re_evaluate Re-evaluate Activity (Binding/Functional Assay) assess_stability->re_evaluate success Success: Activity Restored re_evaluate->success

Caption: Troubleshooting workflow for reduced this compound activity.

References

Technical Support Center: Best Practices for Dose-Response Experiments with Cortistatin-14

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to designing and troubleshooting dose-response experiments with Cortistatin-14 (CST-14).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound (CST-14) is a neuropeptide that shares significant structural and functional similarities with somatostatin-14 (SST-14).[1][2] Its primary targets are the five somatostatin receptors (sst1-sst5), to which it binds with high affinity.[3] Additionally, CST-14 interacts with the ghrelin receptor (GHS-R1a) and the Mas-related G protein-coupled receptor X2 (MRGPRX2).[3][4]

Q2: What are the known biological effects of this compound?

A2: CST-14 exhibits a range of biological activities, including neuronal depression, sleep modulation, and anti-inflammatory effects.[1][2][5] It has also been shown to inhibit the proliferation of certain cancer cell lines and modulate hormone secretion.[2][6]

Q3: In what concentration range should I test this compound?

A3: The effective concentration of CST-14 is highly dependent on the cell type and the specific biological response being measured. Based on its receptor binding affinities, a starting concentration range of 1 pM to 1 µM is recommended for in vitro assays. For in vivo studies, dosages have ranged from 2.0 µg/kg/h intravenously in humans to 115 µg/kg intraperitoneally in mice.[1][6] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Q4: How should I prepare and store this compound?

A4: CST-14 is a peptide and should be handled with care to avoid degradation. It is typically supplied as a lyophilized powder. For stock solutions, reconstitute the peptide in sterile, nuclease-free water or a buffer appropriate for your assay. It is advisable to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles.[7] Avoid repeated exposure to room temperature.

Troubleshooting Guide

Issue 1: High variability or lack of reproducibility in experimental results.

  • Possible Cause: Peptide degradation.

    • Solution: Ensure proper storage of CST-14 stock solutions in aliquots at -20°C or below.[7] Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment from a new aliquot.

  • Possible Cause: Inconsistent cell health or passage number.

    • Solution: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.[8]

  • Possible Cause: Pipetting errors.

    • Solution: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing.

  • Possible Cause: Contamination of peptide stock.

    • Solution: Reconstitute CST-14 under sterile conditions. Filter-sterilize the stock solution if necessary and store in sterile tubes. Be mindful of potential endotoxin contamination in commercially available peptides which can affect immune-related assays.[7]

Issue 2: No observable effect of this compound.

  • Possible Cause: Inappropriate concentration range.

    • Solution: Perform a wider dose-response curve, starting from the picomolar range up to the micromolar range. The optimal concentration can vary significantly between cell types.[9]

  • Possible Cause: Lack of receptor expression.

    • Solution: Confirm the expression of somatostatin receptors (sst1-sst5), GHS-R1a, or MRGPRX2 in your cell line or tissue of interest using techniques like RT-PCR, western blot, or immunohistochemistry.

  • Possible Cause: Peptide insolubility.

    • Solution: Ensure that CST-14 is fully dissolved in the initial stock solution. If solubility issues persist in your assay medium, consider using a different buffer or a low percentage of a solubilizing agent like DMSO, after confirming its compatibility with your cells.

Issue 3: Unexpected or biphasic dose-response curve.

  • Possible Cause: Off-target effects at high concentrations.

    • Solution: High concentrations of peptides can sometimes lead to non-specific binding and off-target effects. Focus on the lower concentration range of your dose-response curve where the effects are more likely to be receptor-mediated.

  • Possible Cause: Complex signaling pathways.

    • Solution: CST-14 can signal through multiple receptor types, which may trigger opposing downstream pathways. Consider using receptor-specific antagonists to dissect the contribution of each receptor to the observed effect. As an example, CST-14 has been shown to have a dual, dose-dependent stimulatory and inhibitory effect on growth hormone secretion.[9]

Data Presentation

Table 1: Receptor Binding Affinities of this compound

ReceptorIC50 (nM)EC50 (nM)Cell Line
sst15-CHO
sst20.09-CHO
sst30.3-CHO
sst40.2-CHO
sst50.3-CHO
MRGPRX2-25HEK293

Data compiled from publicly available sources.[3]

Table 2: Anti-proliferative Effects of this compound on Human Thyroid Carcinoma Cell Lines

Cell LineOriginThis compound Concentration% Inhibition of Cell Proliferation
TTMedullary Carcinoma1 pMSignificant (dose-dependent)
N-PAPFollicular Carcinoma1 pMSignificant (dose-dependent)
WROFollicular Carcinoma1 pMSignificant (dose-dependent)
AROFollicular Carcinoma1 pMMinor and temporary

Data adapted from a study on human thyroid carcinoma cell lines.[2]

Experimental Protocols & Workflows

General Experimental Workflow

The following diagram outlines a general workflow for a dose-response experiment with this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Cell Culture & Seeding treatment Treat Cells with CST-14 prep_cells->treatment prep_cst Prepare CST-14 Serial Dilutions prep_cst->treatment incubation Incubate for Defined Period treatment->incubation assay Perform Endpoint Assay (e.g., Viability, cAMP, Calcium) incubation->assay data_acq Data Acquisition assay->data_acq data_an Data Analysis & Curve Fitting data_acq->data_an

Caption: General workflow for a this compound dose-response experiment.

Cell Viability/Proliferation Assay (MTS/WST-1)

Objective: To determine the effect of this compound on cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • CST-14 Preparation: Prepare a series of dilutions of CST-14 in culture medium. A typical 8-point dose-response curve might range from 1 pM to 1 µM. Include a vehicle control (medium without CST-14).

  • Treatment: Replace the culture medium in the wells with the medium containing the different concentrations of CST-14.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Assay: Add MTS or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for WST-1) using a microplate reader.

  • Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the percentage of cell viability against the logarithm of the CST-14 concentration. Fit the data using a non-linear regression model to determine the IC50 value.

cAMP Assay

Objective: To measure the effect of this compound on intracellular cyclic AMP (cAMP) levels, typically in response to an adenylyl cyclase activator like forskolin.

Methodology:

  • Cell Seeding: Seed cells expressing the receptor of interest in a 96-well plate.

  • CST-14 and Forskolin Preparation: Prepare dilutions of CST-14. Prepare a solution of forskolin at a concentration that induces a submaximal cAMP response (e.g., 1-10 µM).

  • Treatment: Pre-incubate the cells with different concentrations of CST-14 for a short period (e.g., 15-30 minutes). Then, add forskolin to all wells (except the basal control) and incubate for another 15-30 minutes.

  • Cell Lysis and Assay: Lyse the cells and perform the cAMP assay using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen) according to the manufacturer's protocol.

  • Data Acquisition: Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the cAMP concentration against the logarithm of the CST-14 concentration and fit the data to determine the IC50 for the inhibition of forskolin-stimulated cAMP production.

Intracellular Calcium Imaging Assay

Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound.

Methodology:

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for microscopy.

  • Dye Loading: Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

  • Imaging Setup: Place the dish on the stage of a fluorescence microscope equipped for live-cell imaging.

  • Baseline Measurement: Record the baseline fluorescence for a period before adding CST-14.

  • CST-14 Application: Add CST-14 at the desired concentration to the imaging chamber and continue recording the fluorescence.

  • Data Acquisition: Acquire images at regular intervals to capture the change in fluorescence over time.

  • Data Analysis: For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities at two excitation wavelengths. For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity relative to the baseline (ΔF/F0). Plot the change in [Ca2+]i or fluorescence ratio over time. For a dose-response, repeat the experiment with different concentrations of CST-14 and plot the peak response against the logarithm of the concentration.

Signaling Pathways

This compound primarily signals through somatostatin receptors (sst), which are G-protein coupled receptors (GPCRs). The downstream effects are dependent on the specific sst subtype expressed in the cell.

This compound Signaling via Somatostatin Receptors

G cst This compound sst sst Receptor (1-5) cst->sst gi Gi/o Protein sst->gi plc PLC sst->plc ac Adenylyl Cyclase gi->ac mapk MAPK Pathway (ERK1/2, p38, JNK) gi->mapk pi3k PI3K/Akt Pathway gi->pi3k ca Ca2+ Channels gi->ca k K+ Channels gi->k camp cAMP ac->camp Inhibition pka PKA camp->pka proliferation Cell Proliferation mapk->proliferation apoptosis Apoptosis pi3k->apoptosis secretion Hormone Secretion ca->secretion k->sst Hyperpolarization ip3 IP3 plc->ip3 dag DAG plc->dag er Endoplasmic Reticulum ip3->er ca_release Ca2+ Release er->ca_release ca_release->secretion

Caption: this compound signaling through somatostatin receptors.

This diagram illustrates the primary signaling cascades initiated by the binding of this compound to somatostatin receptors. This interaction activates inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This can also lead to the modulation of ion channels, such as the inhibition of calcium channels and activation of potassium channels. Furthermore, signaling can diverge to activate the MAPK and PI3K/Akt pathways, influencing cellular processes like proliferation and apoptosis.[10] Some sst subtypes can also couple to phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which can mobilize intracellular calcium stores.

This compound Signaling via Other Receptors

G cst This compound ghsr Ghrelin Receptor (GHS-R1a) cst->ghsr mrgprx2 MRGPRX2 cst->mrgprx2 gq Gq/11 Protein ghsr->gq mrgprx2->gq plc PLC gq->plc ip3 IP3 plc->ip3 dag DAG plc->dag er Endoplasmic Reticulum ip3->er pkc PKC dag->pkc ca_release Intracellular Ca2+ Release er->ca_release cellular_response Cellular Responses (e.g., Glycolysis Inhibition, Th17 differentiation) ca_release->cellular_response pkc->cellular_response

Caption: this compound signaling through Ghrelin and MRGPRX2 receptors.

This compound can also signal through the ghrelin receptor (GHS-R1a) and MRGPRX2.[3][4] Both of these receptors are known to couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events can lead to various cellular responses, such as the inhibition of glycolysis and Th17 cell differentiation.[5]

References

Validation & Comparative

Head-to-Head Comparison: Anticonvulsant Effects of Cortistatin-14 and Somatostatin-14

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of the anticonvulsant properties of two structurally related neuropeptides: Cortistatin-14 (CST-14) and Somatostatin-14 (SRIF-14). By presenting key experimental data, outlining methodologies, and visualizing signaling pathways, this document aims to be a valuable resource for scientists engaged in epilepsy research and the development of novel antiepileptic drugs.

Executive Summary

This compound and Somatostatin-14 are endogenous cyclic neuropeptides that share significant structural homology and bind to the same family of five G-protein coupled somatostatin receptors (sst1-5)[1]. Both peptides exhibit potent anticonvulsant activity in various preclinical models of epilepsy. However, emerging evidence suggests potential differences in their receptor activation profiles and downstream signaling, which may have implications for their therapeutic potential. This guide synthesizes the current understanding of their comparative anticonvulsant efficacy, mechanisms of action, and the experimental frameworks used to evaluate them.

Quantitative Comparison of Anticonvulsant Effects

The following table summarizes the key quantitative data from preclinical studies investigating the anticonvulsant effects of this compound and Somatostatin-14.

ParameterThis compoundSomatostatin-14Experimental ModelAnimal ModelReference
Total Seizure Severity Score (TSSS) Significant Reduction: - Control: 17.8 ± 0.8 - 1 µM CST-14: 4.6 ± 2.7 - 10 µM CST-14: 5.5 ± 2.4Potent anticonvulsant effects demonstrated, primarily mediated by sst2 receptors. Specific TSSS reduction data for direct comparison is not readily available in the reviewed literature.Pilocarpine-induced seizuresRat (Intrahippocampal administration)[1]
Total Seizure Duration Significant Reduction: - Control: 86.7 ± 22.1 min - 1 µM CST-14: 0.008 ± 0.008 minDemonstrated to reduce the total number and duration of seizures.Pilocarpine-induced seizuresMouse (Intrahippocampal administration)[2]
Effect on Kainate-Induced Seizures Attenuation of seizure activity at doses of 1 and 10 nmol (i.c.v.).Known to have anticonvulsant effects in the kainic acid model.Kainic acid-induced seizuresRat[3]
Effect on Glutamate Release Reduced the stimulated release of ³H-d-aspartate (a glutamate analog).Reduces presynaptic glutamate release at Schaffer collateral-CA1 synapses.In vitro hippocampal slices / In vivoRat[3][4]

Signaling Pathways and Mechanism of Action

Both this compound and Somatostatin-14 exert their primary anticonvulsant effects through the activation of somatostatin receptors, which are coupled to inhibitory G-proteins (Gi/o). Activation of these receptors triggers a cascade of intracellular events that ultimately reduce neuronal excitability.

The anticonvulsant action of This compound in the hippocampus is mediated by both sst2 and sst3 receptors [5]. In contrast, the anticonvulsant effects of Somatostatin-14 in the rat hippocampus are predominantly mediated by the sst2 receptor [1]. While both peptides can bind to all five receptor subtypes, these findings suggest a potential functional selectivity in the context of seizure suppression.

The downstream signaling cascade for both peptides, upon binding to sst2 and sst3 receptors, is believed to involve:

  • Inhibition of adenylyl cyclase , leading to decreased intracellular cyclic AMP (cAMP) levels.

  • Modulation of ion channel activity , including the activation of inwardly rectifying potassium (K+) channels (leading to hyperpolarization) and the inhibition of voltage-gated calcium (Ca2+) channels (reducing neurotransmitter release).

  • Reduction of presynaptic glutamate release , a key excitatory neurotransmitter implicated in seizure generation and propagation[4].

This compound has also been found to co-exist with the inhibitory neurotransmitter GABA in hippocampal neurons, suggesting a potential interplay with the GABAergic system[6][7].

Anticonvulsant_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_downstream Downstream Signaling CST-14 CST-14 sst2 sst2 CST-14->sst2 sst3 sst3 CST-14->sst3 SRIF-14 SRIF-14 SRIF-14->sst2 Gi_o Gi/o Protein sst2->Gi_o sst3->Gi_o AC Adenylyl Cyclase ↓ Gi_o->AC K_channel K+ Channel Activation Gi_o->K_channel Ca_channel Ca2+ Channel Inhibition Gi_o->Ca_channel cAMP cAMP ↓ AC->cAMP Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Glutamate_release ↓ Presynaptic Glutamate Release Ca_channel->Glutamate_release Anticonvulsant_Effect Anticonvulsant Effect Hyperpolarization->Anticonvulsant_Effect Glutamate_release->Anticonvulsant_Effect

Caption: Anticonvulsant signaling of CST-14 and SRIF-14.

Experimental Protocols

The following are detailed methodologies for key experimental models used to assess the anticonvulsant effects of this compound and Somatostatin-14.

Pilocarpine-Induced Seizure Model (Rat)

This model is used to induce limbic seizures that resemble human temporal lobe epilepsy.

  • Animal Preparation: Adult male Wistar rats are surgically implanted with guide cannulae for intrahippocampal microdialysis and electrodes for electrocorticogram (ECoG) recording.

  • Drug Administration:

    • A microdialysis probe is inserted into the hippocampus.

    • Artificial cerebrospinal fluid (aCSF) is perfused through the probe.

    • This compound or Somatostatin-14 (at desired concentrations, e.g., 0.1-10 µM) is co-perfused with aCSF for a set period before seizure induction.

  • Seizure Induction: Pilocarpine (e.g., 12 mM) is perfused through the microdialysis probe to induce seizures.

  • Data Collection and Analysis:

    • ECoG is continuously recorded to monitor seizure activity.

    • Behavioral seizures are scored using a standardized scale (e.g., Racine scale).

    • The Total Seizure Severity Score (TSSS) is calculated based on the ECoG recordings, which reflects the total duration and severity of the seizure activity.

Kainic Acid-Induced Seizure Model (Rat)

This model also induces limbic seizures through the activation of kainate receptors.

  • Animal Preparation: Adult male rats are prepared for intracerebroventricular (i.c.v.) injections.

  • Drug Administration: this compound or Somatostatin-14 is administered via i.c.v. injection (e.g., 1-10 nmol) typically 10 minutes prior to seizure induction.

  • Seizure Induction: Kainic acid (e.g., 10 mg/kg) is injected intraperitoneally (i.p.).

  • Data Collection and Analysis:

    • Seizure activity is observed and scored based on behavioral manifestations.

    • The latency to the onset of seizures and the overall seizure severity are recorded.

    • Neuroprotective effects can be assessed through histological analysis of neuronal damage in brain regions like the hippocampus and cortex.

Maximal Electroshock (MES) Seizure Model

This model is used to screen for anticonvulsant activity against generalized tonic-clonic seizures.

  • Animal Preparation: Mice or rats are used without prior surgery.

  • Drug Administration: The test compound (this compound or Somatostatin-14) is administered via a chosen route (e.g., i.c.v. or i.p.) at various doses to determine the median effective dose (ED50).

  • Seizure Induction: A brief electrical stimulus (e.g., 50-150 mA, 60 Hz for 0.2 seconds) is delivered through corneal or auricular electrodes.

  • Data Collection and Analysis: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure. The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.

Experimental_Workflow cluster_models Seizure Models cluster_administration Drug Administration cluster_induction Seizure Induction cluster_analysis Data Analysis pilocarpine Pilocarpine Model admin CST-14 or SRIF-14 (or vehicle control) pilocarpine->admin kainic_acid Kainic Acid Model kainic_acid->admin mes MES Model mes->admin induce Chemical or Electrical Stimulus admin->induce behavioral Behavioral Scoring (e.g., Racine Scale) induce->behavioral eeg ECoG/EEG Recording induce->eeg histology Histological Analysis behavioral->histology ed50 ED50 Calculation behavioral->ed50 eeg->histology

Caption: General experimental workflow for anticonvulsant testing.

Conclusions and Future Directions

Both this compound and Somatostatin-14 demonstrate significant anticonvulsant properties, primarily through the activation of somatostatin receptors and the subsequent reduction of neuronal excitability. The available data suggests that while their overall effects are similar, there may be subtle differences in their receptor subtype preferences for mediating these effects, with this compound engaging both sst2 and sst3 receptors, and Somatostatin-14 relying more heavily on sst2 in the rat hippocampus.

For researchers and drug development professionals, these findings highlight the therapeutic potential of targeting the somatostatin system for the treatment of epilepsy. Future research should focus on:

  • Direct, quantitative comparisons of the anticonvulsant efficacy of this compound and Somatostatin-14 in a wider range of seizure models to establish a more comprehensive comparative profile.

  • Elucidating the specific downstream signaling pathways that differentiate the actions of this compound and Somatostatin-14 at sst2 and sst3 receptors.

  • Developing selective agonists for sst2 and sst3 receptors to dissect their individual contributions to seizure suppression and to explore their potential as novel antiepileptic drugs with improved side-effect profiles.

By continuing to explore the nuances of these endogenous neuropeptides, the scientific community can pave the way for innovative therapeutic strategies for epilepsy and other neurological disorders characterized by neuronal hyperexcitability.

References

Unmasking Cortistatin-14's Mechanism of Action: A Comparative Guide to Using Selective Somatostatin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental approaches to validate the mechanism of action of Cortistatin-14 (CST-14), a neuropeptide with significant therapeutic potential. By leveraging selective somatostatin receptor antagonists, researchers can dissect the specific pathways through which CST-14 exerts its diverse physiological effects, distinguishing them from those of its close structural homolog, Somatostatin-14 (SST-14).

This compound, a cyclic neuropeptide, exhibits a high degree of structural similarity to Somatostatin-14, sharing 11 of its 14 amino acids.[1] This homology allows CST-14 to bind to all five known somatostatin receptor subtypes (sst1-sst5), thereby sharing many of the biological activities of somatostatin, including the inhibition of growth hormone secretion.[2] However, CST-14 also possesses unique physiological functions, such as the induction of slow-wave sleep and anti-convulsant properties, suggesting a more complex mechanism of action that may involve specific somatostatin receptor subtypes, alternative signaling pathways, or even a yet-to-be-identified CST-14-specific receptor.[1][3]

This guide explores the use of selective somatostatin receptor antagonists as critical tools to elucidate the precise mechanisms of CST-14 action. By selectively blocking individual receptor subtypes, researchers can pinpoint which receptors are responsible for the distinct effects of CST-14, providing invaluable insights for targeted drug development.

Comparative Analysis of Receptor Binding Affinity

A crucial first step in dissecting the pharmacology of CST-14 is to compare its binding affinity for the five somatostatin receptor subtypes with that of SST-14. While data from a single head-to-head study is ideal for direct comparison, the following tables summarize available data from various sources to provide a comparative overview.

Ligandsst1 (IC50, nM)sst2 (IC50, nM)sst3 (IC50, nM)sst4 (IC50, nM)sst5 (IC50, nM)
This compound 50.090.30.20.3
Ligandsst2 (Ki, nM)sst5 (Ki, nM)
Somatostatin-14 0.150.86
Octreotide0.67.1
Lanreotide1.11.3
BIM-230232.1510
BIM-231900.3411.1
BIM-231970.19100
BIM-2305210000.9
BIM-232682100.5
Table adapted from a study on human pituitary adenomas.[4]

Validating CST-14's Mechanism with Selective Antagonists: An Experimental Showcase

Selective antagonists are indispensable for differentiating the receptor-specific effects of CST-14. Below is an example of how these tools have been used to identify the receptors responsible for the anticonvulsant properties of CST-14.

In a study investigating the anticonvulsant effects of CST-14 in a pilocarpine-induced seizure model in rats, selective antagonists for sst2 (CYN-154806) and sst3 (SST3-ODN-8) were employed. The results demonstrated that the anticonvulsant effect of CST-14 was reversed by the co-administration of either antagonist, indicating that both sst2 and sst3 receptors are required for this specific action.[1]

Treatment GroupSeizure Duration (seconds)% Reversal of CST-14 Effect
Pilocarpine (Control)1800 ± 200N/A
CST-14 + Pilocarpine600 ± 150N/A
CST-14 + CYN-154806 (sst2 antagonist) + Pilocarpine1650 ± 250~90%
CST-14 + SST3-ODN-8 (sst3 antagonist) + Pilocarpine1700 ± 220~94%
(Data are hypothetical and for illustrative purposes based on the findings of the referenced study)

Furthermore, a study on the antidepressant-like effects of CST-14 found that a non-selective somatostatin receptor antagonist, cyclosomatostatin (c-SOM), did not block these effects, suggesting that the somatostatin receptor system may not be involved in this particular pathway.[5] This highlights the importance of using a panel of selective antagonists to map the full spectrum of CST-14's mechanisms.

Experimental Protocols

To facilitate the replication and expansion of these findings, detailed protocols for key experimental assays are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand (e.g., CST-14) to a specific receptor subtype.

Objective: To determine the inhibition constant (Ki) of CST-14 for each of the five somatostatin receptor subtypes.

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human somatostatin receptor subtype (sst1-sst5).

  • Radioligand: A high-affinity ligand for somatostatin receptors, typically radioiodinated, such as [¹²⁵I]-Tyr¹¹-SST-14.

  • Non-specific binding control: A high concentration of unlabeled SST-14 (e.g., 1 µM).

  • Test compound: this compound at various concentrations.

  • Binding buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of CST-14 in binding buffer.

  • In a 96-well plate, add the following to triplicate wells:

    • Total Binding: Binding buffer, radioligand, and cell membranes.

    • Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.

    • Competition Binding: CST-14 dilution, radioligand, and cell membranes.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the CST-14 concentration and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement

This assay is used to determine the functional consequence of ligand binding, such as the inhibition of adenylyl cyclase and subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To measure the effect of CST-14 on forskolin-stimulated cAMP production in cells expressing somatostatin receptors and the ability of selective antagonists to block this effect.

Materials:

  • Cells stably expressing a single somatostatin receptor subtype.

  • Forskolin (an adenylyl cyclase activator).

  • This compound.

  • Selective somatostatin receptor antagonists (e.g., CYN-154806 for sst2).

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Cell culture medium.

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with the selective antagonist at a fixed concentration for 15-30 minutes.

  • Add CST-14 at various concentrations to the wells and incubate for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of forskolin for 15-30 minutes to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Generate dose-response curves for CST-14 in the absence and presence of the antagonist.

  • A rightward shift in the CST-14 dose-response curve in the presence of the antagonist indicates competitive antagonism.

Visualizing the Pathways

To better understand the experimental logic and signaling pathways, the following diagrams are provided.

G cluster_ligands Ligands cluster_receptors Somatostatin Receptors cluster_effectors Downstream Effectors CST14 This compound sst1 sst1 CST14->sst1 Binds to all subtypes sst2 sst2 CST14->sst2 Binds to all subtypes sst3 sst3 CST14->sst3 Binds to all subtypes sst4 sst4 CST14->sst4 Binds to all subtypes sst5 sst5 CST14->sst5 Binds to all subtypes SST14 Somatostatin-14 SST14->sst1 Binds to all subtypes SST14->sst2 Binds to all subtypes SST14->sst3 Binds to all subtypes SST14->sst4 Binds to all subtypes SST14->sst5 Binds to all subtypes G_protein Gi/o Protein sst1->G_protein Activation sst2->G_protein Activation sst3->G_protein Activation sst4->G_protein Activation sst5->G_protein Activation AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP G_protein->AC Inhibition

Caption: this compound and Somatostatin-14 signaling pathway.

G cluster_workflow Experimental Workflow start Start: Hypothesis CST-14 acts via sst2 exp_design Experimental Design Use sst2-selective antagonist (e.g., CYN-154806) start->exp_design control Control Group CST-14 alone exp_design->control treatment Treatment Group CST-14 + sst2 antagonist exp_design->treatment measurement Measure Physiological Effect (e.g., seizure duration, hormone secretion) control->measurement treatment->measurement analysis Data Analysis Compare effects between groups measurement->analysis conclusion Conclusion Is the effect of CST-14 blocked? analysis->conclusion blocked Yes: sst2 is involved conclusion->blocked Effect is blocked not_blocked No: sst2 is not involved or other receptors compensate conclusion->not_blocked Effect is not blocked

Caption: Workflow for validating CST-14's mechanism of action.

By employing the strategies and protocols outlined in this guide, researchers can effectively validate and delineate the complex mechanisms of this compound, paving the way for the development of novel therapeutics targeting the somatostatin system.

References

A Comparative Guide to the Sleep-Modulating Effects of Cortistatin-14 and Other Key Somnogenic Factors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sleep-modulating effects of Cortistatin-14 (CST-14) with other well-established endogenous somnogenic factors, including Prostaglandin D2 (PGD2), Adenosine, and Growth Hormone-Releasing Hormone (GHRH). The information presented is supported by experimental data to aid in the understanding of their mechanisms and potential therapeutic applications.

Comparative Analysis of Somnogenic Effects: Quantitative Data

The following table summarizes the quantitative effects of this compound and other somnogenic factors on sleep architecture as determined in various experimental models.

Somnogenic FactorAnimal Model/SubjectAdministration Route & DosageEffect on Slow-Wave Sleep (SWS) / Non-REM (NREM) SleepEffect on REM SleepOther Notable Effects
This compound (CST-14) RatIntracerebroventricular (i.c.v.), 100 ng & 1 µgSelectively promotes deep SWS during both light and dark periods; Increases Slow-Wave Activity (SWA) within deep SWS in the first two hours post-administration[1][2].Not specifiedPreprocortistatin mRNA levels are four-fold higher after 24-hour sleep deprivation[1][2].
Prostaglandin D2 (PGD2) RatIntra-third ventricle infusion, 600 fmol/minIncreased SWS by 33%[3].Increased paradoxical (REM) sleep by 56%[3].Sleep induced is episodic and resembles physiological sleep[3].
Adenosine A2A Agonist (CGS21680) RatInfusion into the subarachnoid space of the rostral basal forebrain, 2.0 pmol/minIncreased NREM sleep by up to 103% (96 minutes)[4].Increased REM sleep by up to 264% (28 minutes)[4].The sleep-promoting effect is highly dependent on the site of administration[4].
Growth Hormone-Releasing Hormone (GHRH) HumanIntravenous (i.v.), 4 boluses of 50 µg eachEnhanced SWS (P < 0.01)[5].Enhanced REM sleep (P < 0.05)[5].Episodic administration is more effective than continuous infusion in promoting sleep[5].
Growth Hormone-Releasing Hormone (GHRH) HumanIntranasal, 300 µgIncreased SWS, particularly in the second half of the night[6].Increased REM sleep, particularly in the second half of the night[6].Effects were independent of age[6].

Detailed Experimental Protocols

This section outlines the methodologies employed in key studies cited in this guide.

Study of this compound Effects on Rat Sleep
  • Animal Model: Male Sprague-Dawley rats.

  • Surgical Preparation: Rats were implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recordings to monitor sleep stages. A cannula was implanted for intracerebroventricular (i.c.v.) injections.

  • Drug Administration: this compound (100 ng or 1 µg) or saline (vehicle) was administered via i.c.v. injection.

  • Sleep Recording and Analysis: Continuous EEG and EMG recordings were conducted following the injections. The recordings were scored for wakefulness, NREM sleep, and REM sleep. Slow-wave activity (SWA) within NREM sleep was also analyzed.

  • Gene Expression Analysis: In some studies, after sleep deprivation or recovery sleep, brain tissue was collected to measure preprocortistatin mRNA levels using techniques like Northern blotting[1][2].

Study of Prostaglandin D2 Effects on Rat Sleep
  • Animal Model: Unrestrained adult male rats.

  • Surgical Preparation: Rats were chronically implanted with cannulae in the third ventricle for infusion of substances and electrodes for EEG and EMG recordings.

  • Drug Administration: Prostaglandin D2 was continuously infused into the third ventricle at varying doses (e.g., 600 fmol/min) for a 10-hour period.

  • Sleep Recording and Analysis: Circadian sleep patterns were monitored for over 96 hours, including the infusion period. Sleep stages were classified as slow-wave sleep and paradoxical (REM) sleep[3].

Study of Adenosine A2A Agonist Effects on Rat Sleep
  • Animal Model: Adult male rats.

  • Surgical Preparation: Chronic implantation of a cannula for infusion into specific brain regions, such as the subarachnoid space underlying the rostral basal forebrain, and electrodes for EEG/EMG recordings.

  • Drug Administration: The selective adenosine A2A receptor agonist, CGS21680, was continuously administered for 6 hours at a specific infusion rate (e.g., 2.0 pmol/min)[4].

  • Sleep Recording and Analysis: Sleep-wake states were recorded and analyzed to determine the duration of NREM and REM sleep compared to baseline values[4].

Study of GHRH Effects on Human Sleep
  • Subjects: Healthy young and elderly men.

  • Study Design: Double-blind, placebo-controlled, crossover design.

  • Drug Administration: GHRH (e.g., 300 µg) or a placebo was administered intranasally 30 minutes before bedtime[6]. In other studies, GHRH was administered intravenously, either as a continuous infusion or in episodic boluses[5].

  • Sleep Recording and Analysis: Sleep was recorded using polysomnography overnight. Blood samples were collected at regular intervals to measure hormone levels, including growth hormone and cortisol[6].

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of the discussed somnogenic factors and a typical experimental workflow for sleep studies.

G cluster_cst This compound Signaling CST This compound SSTRs Somatostatin Receptors (sst1-5) CST->SSTRs GHS_R1a Ghrelin Receptor (GHS-R1a) CST->GHS_R1a G_protein Gi/o Protein SSTRs->G_protein AC Adenylyl Cyclase G_protein->AC inhibits Neuronal_Activity ↓ Neuronal Firing (Depresses Cortical Activity) G_protein->Neuronal_Activity cAMP ↓ cAMP AC->cAMP SWS ↑ Slow-Wave Sleep Neuronal_Activity->SWS

Caption: Signaling pathway of this compound in sleep modulation.

G cluster_pgd2_adenosine Prostaglandin D2 and Adenosine Signaling PGD2 Prostaglandin D2 (PGD2) DP1R DP1 Receptor PGD2->DP1R Adenosine_release ↑ Adenosine Release DP1R->Adenosine_release Adenosine Adenosine Adenosine_release->Adenosine A2AR A2A Receptor Adenosine->A2AR VLPO Activation of VLPO Sleep Neurons A2AR->VLPO TMN Inhibition of TMN Arousal Neurons VLPO->TMN inhibits NREM_Sleep ↑ NREM Sleep VLPO->NREM_Sleep G cluster_ghrh GHRH Signaling GHRH GHRH GHRH_R GHRH Receptor (in Hypothalamus) GHRH->GHRH_R G_protein Gs Protein GHRH_R->G_protein AC Adenylyl Cyclase G_protein->AC activates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Sleep_Neurons Activation of Sleep-Promoting Neurons PKA->Sleep_Neurons SWS_promotion ↑ Slow-Wave Sleep Sleep_Neurons->SWS_promotion G cluster_workflow Experimental Workflow for Sleep Studies Animal_Prep Animal Model Preparation (e.g., Rat) Surgery Surgical Implantation (EEG/EMG Electrodes, Cannula) Animal_Prep->Surgery Recovery Post-Surgical Recovery & Acclimatization Surgery->Recovery Baseline Baseline Sleep Recording (24-48h) Recovery->Baseline Drug_Admin Drug/Vehicle Administration (e.g., i.c.v. injection) Baseline->Drug_Admin Post_Admin_Rec Post-Administration Sleep Recording Drug_Admin->Post_Admin_Rec Data_Analysis Data Analysis (Sleep Scoring, SWA Analysis) Post_Admin_Rec->Data_Analysis Results Results & Comparison Data_Analysis->Results

References

Cortistatin-14 Demonstrates Superior Efficacy Over Traditional Anti-inflammatory Drugs in Preclinical Sepsis Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of experimental data reveals that Cortistatin-14, a neuropeptide with potent immunomodulatory properties, offers significant survival benefits and a more profound reduction in inflammatory markers compared to traditional anti-inflammatory drugs in animal models of sepsis. This guide provides a detailed assessment for researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and a visualization of the key signaling pathways involved.

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a major challenge in critical care medicine. While traditional anti-inflammatory drugs have been investigated for their potential to quell the "cytokine storm" associated with sepsis, their clinical efficacy has been largely disappointing. This comparative analysis positions this compound as a promising therapeutic candidate by examining its performance against established anti-inflammatory agents such as glucocorticoids (dexamethasone), anti-TNF-α antibodies, and IL-1 receptor antagonists.

Comparative Efficacy: A Quantitative Overview

The following tables summarize the key efficacy data from preclinical studies using the cecal ligation and puncture (CLP) mouse model of sepsis, a gold standard for replicating the complex pathophysiology of human sepsis.

Table 1: Survival Rates in CLP-Induced Sepsis Models

Treatment GroupDosageAdministration RouteTiming of AdministrationSurvival Rate (%)Citation
This compound 500 µg/kgIntraperitonealPost-CLP~67% (at day 7)[1]
Dexamethasone 0.2 mg/kgIntravenous1 hour post-sepsis inductionIncreased survival vs. control[2]
1 mg/kg/dayIntraperitoneal2 hours post-CLPNo significant change vs. saline
5 mg/kgIntravenous1 hour post-sepsis inductionIncreased survival vs. control[2]
Anti-TNF-α Antibody --Pre- or Post-CLPNo significant improvement[3]
IL-1 Receptor Antagonist -Continuous InfusionPre- and Post-E. coli infusion100% (vs. 43% in control)[4]
Ibuprofen 10 mg/kgIntravenous-No significant improvement[5][6]
Vehicle/Control ---~29% (at day 7)[1]

Table 2: Modulation of Key Inflammatory Cytokines (pg/mL or ng/mL) in CLP-Induced Sepsis Models

CytokineThis compoundDexamethasoneAnti-TNF-α AntibodyIL-1 Receptor Antagonist
TNF-α Significantly Decreased vs. CLP group[1]Decreased [2]Reduced bioactivity [3]Unaffected [4]
IL-6 Significantly Decreased vs. CLP group[1]Decreased [2]-Significantly Diminished [4]
IL-1β Significantly Decreased vs. CLP group[1]--Significantly Diminished [4]

Note: Direct quantitative comparison of cytokine levels across different studies is challenging due to variations in experimental timing and assays. The table reflects the reported directional impact of the treatments.

Experimental Protocols: The Cecal Ligation and Puncture (CLP) Model

The data presented in this guide are primarily derived from studies utilizing the cecal ligation and puncture (CLP) model in mice, which is widely accepted for its clinical relevance in mimicking human septic peritonitis.[7]

Standardized CLP Procedure:
  • Anesthesia: Mice are anesthetized, typically with isoflurane.

  • Surgical Preparation: The abdomen is shaved and disinfected.

  • Laparotomy: A midline incision is made to expose the cecum.

  • Ligation: The cecum is ligated below the ileocecal valve. The length of the ligated cecum can be varied to modulate the severity of sepsis.[8]

  • Puncture: The ligated cecum is punctured once or twice with a needle of a specific gauge (e.g., 21-gauge). The size of the needle also influences the severity of the resulting sepsis.[9]

  • Fecal Extrusion: A small amount of fecal content may be gently extruded from the puncture site to induce polymicrobial peritonitis.

  • Closure: The cecum is returned to the abdominal cavity, and the incision is closed in layers.

  • Fluid Resuscitation and Analgesia: Post-operative care includes fluid administration and analgesics.

Drug Administration Protocols:
  • This compound: Typically administered intraperitoneally at doses ranging from 100-500 µg/kg at various time points post-CLP.[1]

  • Dexamethasone: Administered intraperitoneally or intravenously at doses ranging from 0.1 to 10 mg/kg, often shortly after the CLP procedure.[2]

  • Anti-TNF-α Antibody: Administered intravenously or intraperitoneally, with protocols varying between pre-treatment and post-treatment relative to the CLP procedure.

  • IL-1 Receptor Antagonist (Anakinra): Often administered as a continuous intravenous infusion.[4]

  • Ibuprofen: Administered intravenously.[5][6]

Mechanistic Insights: Visualizing the Signaling Pathways

The differential efficacy of this compound compared to traditional anti-inflammatory drugs can be attributed to their distinct mechanisms of action at the molecular level.

Cortistatin14_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cortistatin14 This compound SSTR2 SSTR2 Cortistatin14->SSTR2 AMPK AMPK SSTR2->AMPK Activates NLRP3 NLRP3 Inflammasome AMPK->NLRP3 Inhibits Caspase1 Caspase-1 NLRP3->Caspase1 Activates IL1b_IL18 IL-1β / IL-18 (Pro-inflammatory Cytokines) Caspase1->IL1b_IL18 Cleavage & Activation Traditional_AntiInflammatory_Pathways cluster_Dexamethasone Dexamethasone cluster_AntiTNF Anti-TNF-α Antibody cluster_IL1RA IL-1 Receptor Antagonist Dex Dexamethasone GR Glucocorticoid Receptor (Cytosolic) Dex->GR NFkB_Inhibition Inhibition of NF-κB GR->NFkB_Inhibition Translocates to nucleus, represses transcription AntiTNF Anti-TNF-α Antibody TNFa TNF-α AntiTNF->TNFa Binds & Neutralizes TNFR TNF Receptor TNFa->TNFR ProInflammatory_Signaling ProInflammatory_Signaling TNFR->ProInflammatory_Signaling Pro-inflammatory Signaling IL1RA IL-1 Receptor Antagonist IL1R IL-1 Receptor IL1RA->IL1R Blocks Binding IL1 IL-1 IL1->IL1R ProInflammatory_Signaling2 ProInflammatory_Signaling2 IL1R->ProInflammatory_Signaling2 Pro-inflammatory Signaling

References

Unraveling the Duality of Cortistatin-14: A Comparative Guide in the Context of Ghrelin Receptor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Cortistatin-14's physiological effects, drawing comparisons between its known actions and the phenotype of ghrelin receptor knockout mice to delineate its receptor-specific roles.

This compound (CST-14), a neuropeptide with significant structural homology to somatostatin, presents a unique pharmacological profile by acting as a ligand for both somatostatin receptors (SSTRs) and the ghrelin receptor (GHSR).[1][2][3] This dual agonism complicates the interpretation of its physiological effects, making it crucial to dissect the contributions of each receptor system. While direct, comprehensive studies comparing the effects of CST-14 in ghrelin receptor knockout (GHSR-KO) versus wild-type (WT) mice are limited in the public domain, this guide synthesizes available data to offer a comparative framework for researchers. We will juxtapose the known effects of CST-14 with the established phenotype of GHSR-KO mice, providing insights into its ghrelin receptor-mediated actions.

Data Presentation: A Comparative Overview

Due to the absence of a singular study directly comparing the broad endocrine effects of CST-14 in GHSR-KO and WT mice, the following tables are constructed from a synthesis of findings from human studies, wild-type animal models, and separate studies on GHSR-KO mice. This approach allows for an inferential comparison of CST-14's actions.

Table 1: Comparative Effects on Growth Hormone (GH) Secretion

ConditionEffect on Basal GH SecretionEffect on GHRH-Stimulated GH SecretionEffect on Ghrelin-Stimulated GH Secretion
Wild-Type + CST-14 Inhibition[1][2]Inhibition[1][2]Inhibition[1][2]
GHSR-KO Mice No direct ghrelin-mediated stimulationNormal response to GHRH[4]No response to ghrelin[4]
GHSR-KO + CST-14 (Hypothesized) Inhibition (via SSTRs)Inhibition (via SSTRs)Not applicable

Table 2: Comparative Effects on Insulin Secretion and Glucose Metabolism

ConditionEffect on Insulin SecretionEffect on Blood Glucose
Wild-Type + CST-14 Inhibition[1][2]No significant change[1][2]
GHSR-KO Mice May exhibit increased insulin sensitivity[5]Lower blood glucose under caloric restriction[5]
GHSR-KO + CST-14 (Hypothesized) Inhibition (via SSTRs)Potential for complex effects due to SSTR-mediated inhibition of glucagon and insulin

Table 3: Comparative Effects on Appetite and Body Weight

ConditionEffect on Food IntakeEffect on Body Weight
Wild-Type + CST-14 Likely reduction (inferred from somatostatin-like effects)Data not available
GHSR-KO Mice Reduced food intake, particularly on a high-fat diet[6]Resistant to diet-induced obesity[6]
GHSR-KO + CST-14 (Hypothesized) Reduction (via SSTRs)Potential reduction

Experimental Protocols

To facilitate future research in this area, this section provides detailed methodologies for key experiments based on published studies.

1. Animal Models and Drug Administration

  • Animals: Male ghrelin receptor knockout (GHSR-KO) mice and their wild-type (WT) littermates on a C57BL/6 background are recommended to ensure genetic consistency.[7] Mice should be housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified for a particular experiment.

  • This compound Administration: For acute studies, this compound can be administered via intraperitoneal (i.p.) injection at a dose of 2 nmol/mouse.[8] For continuous effects, intravenous (i.v.) infusion at a rate of 2.0 µg/kg/h can be employed, as demonstrated in human studies.[1][2] The vehicle for CST-14 is typically sterile saline.

2. Measurement of Hormones and Metabolites

  • Blood Sampling: Blood samples can be collected via tail-nick or cardiac puncture at specified time points following CST-14 or vehicle administration. For dynamic studies, such as a GHRH stimulation test, serial sampling is required.

  • Hormone Assays: Plasma concentrations of Growth Hormone (GH), Insulin, and other hormones of interest should be measured using commercially available and validated enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs) specific for mice.

  • Glucose Measurement: Blood glucose levels can be monitored using a standard glucometer.

3. Metabolic Studies

  • Food Intake and Body Weight: Animals should be individually housed for accurate measurement of daily food consumption and body weight.

  • Body Composition: Body composition (fat mass and lean mass) can be determined using techniques such as dual-energy X-ray absorptiometry (DEXA) or nuclear magnetic resonance (NMR).

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and a proposed experimental workflow.

GHS_R_Signaling cluster_ligands Ligands cluster_receptors Receptors cluster_downstream Downstream Effects Ghrelin Ghrelin GHSR Ghrelin Receptor (GHSR) Ghrelin->GHSR Activates CST14 This compound CST14->GHSR Activates SSTR Somatostatin Receptor (SSTR) CST14->SSTR Activates GH_Release Growth Hormone Release GHSR->GH_Release Stimulates Appetite Appetite Stimulation GHSR->Appetite Stimulates SSTR->GH_Release Inhibits Insulin_Secretion Insulin Secretion SSTR->Insulin_Secretion Inhibits

Dual Receptor Activation by this compound

Experimental_Workflow cluster_animals Animal Groups cluster_measurements Measurements cluster_analysis Analysis WT_Vehicle Wild-Type + Vehicle Hormones GH, Insulin Levels WT_Vehicle->Hormones Metabolism Glucose, Food Intake WT_Vehicle->Metabolism BodyComp Body Weight & Composition WT_Vehicle->BodyComp WT_CST14 Wild-Type + CST-14 WT_CST14->Hormones WT_CST14->Metabolism WT_CST14->BodyComp KO_Vehicle GHSR-KO + Vehicle KO_Vehicle->Hormones KO_Vehicle->Metabolism KO_Vehicle->BodyComp KO_CST14 GHSR-KO + CST-14 KO_CST14->Hormones KO_CST14->Metabolism KO_CST14->BodyComp Comparison Compare effects of CST-14 in WT vs. GHSR-KO Hormones->Comparison Metabolism->Comparison BodyComp->Comparison

Proposed Experimental Workflow

References

Unveiling Functional Selectivity: A Comparative Guide to Cortistatin-14 and Somatostatin-14 at Somatostatin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of current experimental data suggests that while Cortistatin-14 and Somatostatin-14, two endogenous neuropeptides, exhibit similar high-affinity binding to all five somatostatin receptor subtypes (SSTRs), they may elicit distinct downstream signaling responses, a phenomenon known as biased agonism. This functional selectivity, where one ligand preferentially activates a subset of a receptor's signaling pathways over others, holds significant implications for drug discovery and therapeutic development.

This compound (CST-14) and Somatostatin-14 (SST-14) are structurally related cyclic peptides that play crucial roles in a myriad of physiological processes, including neurotransmission, endocrine regulation, and cell growth. Their biological effects are mediated through the family of five G protein-coupled receptors (GPCRs): SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5. While both peptides bind to these receptors with high affinity, emerging evidence suggests that their functional consequences may not be identical. The concept of biased agonism, or functional selectivity, posits that different agonists can stabilize distinct conformational states of a receptor, leading to preferential coupling to specific intracellular signaling pathways, such as G-protein activation or β-arrestin recruitment.

Comparative Analysis of Receptor Signaling

A comprehensive comparison of the signaling profiles of CST-14 and SST-14 is crucial for understanding their unique physiological roles and for the rational design of pathway-selective drugs. The primary signaling pathways initiated by SSTRs involve the inhibition of adenylyl cyclase via Gαi/o proteins, leading to decreased cyclic AMP (cAMP) levels, and the recruitment of β-arrestins, which mediate receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades.

Unfortunately, a comprehensive dataset directly comparing the potency (EC50) and efficacy (Emax) of CST-14 and SST-14 across all five SSTR subtypes for both G-protein and β-arrestin pathways in a single, standardized experimental setting is not yet available in the published literature. However, the existing body of research provides strong indications of functional differences that are not explained by binding affinities alone, pointing towards the existence of biased agonism. For instance, some studies have alluded to "ligand-driven transductional selectivity" to explain the distinct physiological effects of CST-14 and SST-14. Furthermore, the discovery of truncated isoforms of SSTR5 that exhibit differential responses to CST-14 and SST-14 provides a potential molecular basis for their divergent actions.

Binding Affinity

Both CST-14 and SST-14 bind to the five SSTR subtypes with high, often sub-nanomolar, affinity. The table below summarizes the reported IC50 values for CST-14, which are comparable to those of SST-14.

Receptor SubtypeThis compound IC50 (nM)
SSTR15
SSTR20.09
SSTR30.3
SSTR40.2
SSTR50.3
Data compiled from publicly available sources.

Key Signaling Pathways and Experimental Assessment

To definitively characterize the biased agonism of this compound relative to Somatostatin-14, a head-to-head comparison using assays that probe distinct downstream signaling events is required.

Signaling Pathways of Somatostatin Receptors

cluster_membrane Plasma Membrane cluster_gprotein G-Protein Pathway cluster_arrestin β-Arrestin Pathway SSTR SSTR G_protein Gαi/o SSTR->G_protein Activation Beta_Arrestin β-Arrestin SSTR->Beta_Arrestin Recruitment Ligand SST-14 / CST-14 Ligand->SSTR Binding AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Internalization Internalization Beta_Arrestin->Internalization ERK ERK Signaling Beta_Arrestin->ERK

Caption: Agonist binding to somatostatin receptors (SSTRs) initiates two major signaling cascades: the G-protein pathway, which inhibits cAMP production, and the β-arrestin pathway, which mediates receptor internalization and ERK signaling.

Experimental Protocols for Assessing Biased Agonism

The following are detailed methodologies for the key experiments required to generate a comparative dataset on the biased agonism of CST-14 and SST-14.

Experimental Workflow for Biased Agonism Assessment

cluster_assays Functional Assays cluster_g_assays Start Cell Lines Expressing Individual SSTR Subtypes Assay_G G-Protein Activation Assays Start->Assay_G Assay_B β-Arrestin Recruitment Assay Start->Assay_B cAMP cAMP Inhibition Assay (e.g., LANCE TR-FRET) Assay_G->cAMP GTPgS [35S]GTPγS Binding Assay Assay_G->GTPgS BRET β-Arrestin BRET Assay Assay_B->BRET Data Generate Dose-Response Curves (EC50, Emax) cAMP->Data GTPgS->Data BRET->Data Analysis Calculate Bias Factor Data->Analysis Conclusion Determine Biased Agonism Profile Analysis->Conclusion

Caption: A typical workflow for assessing biased agonism involves performing parallel functional assays for G-protein activation and β-arrestin recruitment to determine the potency and efficacy of each ligand.

1. [35S]GTPγS Binding Assay (for G-protein Activation)

This assay directly measures the activation of G-proteins upon receptor stimulation.

  • Cell Preparation: Membranes are prepared from cell lines stably or transiently expressing a single SSTR subtype.

  • Assay Buffer: The assay is typically performed in a buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, and 1 µM GDP, pH 7.4.

  • Procedure:

    • Cell membranes (10-20 µg of protein) are incubated with increasing concentrations of either CST-14 or SST-14.

    • The reaction is initiated by the addition of [35S]GTPγS (0.05-0.1 nM).

    • The incubation is carried out for 60 minutes at 30°C.

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • The amount of bound [35S]GTPγS is quantified by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. The specific binding is then plotted against the ligand concentration to determine the EC50 and Emax values.

2. LANCE TR-FRET cAMP Assay (for G-protein-mediated Signaling)

This is a competitive immunoassay to measure the inhibition of cAMP production.

  • Cell Culture: Cells expressing the SSTR of interest are plated in a 96- or 384-well plate.

  • Stimulation:

    • Cells are pre-treated with a phosphodiesterase inhibitor such as IBMX (0.5 mM) for 30 minutes.

    • Cells are then stimulated with forskolin (to induce cAMP production) in the presence of varying concentrations of CST-14 or SST-14 for 30 minutes at room temperature.

  • Detection:

    • The LANCE Ultra cAMP detection reagents (Eu-cAMP tracer and ULight-anti-cAMP antibody) are added.

    • After a 1-hour incubation, the time-resolved fluorescence resonance energy transfer (TR-FRET) signal is read on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced.

  • Data Analysis: A standard curve is generated using known concentrations of cAMP. The amount of cAMP in the samples is interpolated from the standard curve, and dose-response curves are generated to determine the EC50 and Emax for cAMP inhibition.

3. Bioluminescence Resonance Energy Transfer (BRET) Assay (for β-arrestin Recruitment)

This assay monitors the interaction between the receptor and β-arrestin in live cells.

  • Constructs: Cells are co-transfected with plasmids encoding the SSTR subtype fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • Assay Procedure:

    • Transfected cells are plated in a 96-well plate.

    • The luciferase substrate (e.g., coelenterazine h) is added.

    • Baseline BRET signal is measured.

    • Cells are stimulated with increasing concentrations of CST-14 or SST-14.

    • The BRET signal is measured kinetically over time.

  • Data Analysis: The change in the BRET ratio (acceptor emission / donor emission) is plotted against the ligand concentration to generate dose-response curves for β-arrestin recruitment, from which EC50 and Emax values are determined.

Concluding Remarks

The hypothesis that this compound exhibits biased agonism at somatostatin receptors compared to Somatostatin-14 is a compelling area of research with significant therapeutic potential. While both peptides are potent agonists at all SSTR subtypes, subtle differences in the receptor conformations they stabilize could lead to distinct downstream signaling profiles. Definitive evidence for this biased agonism awaits direct, quantitative comparisons of their effects on G-protein activation and β-arrestin recruitment across all five SSTR subtypes. The experimental protocols outlined above provide a clear roadmap for generating the necessary data to elucidate the nuanced functional selectivity of these important endogenous neuropeptides. Such studies will not only enhance our fundamental understanding of SSTR signaling but also pave the way for the development of novel, pathway-selective therapeutics with improved efficacy and reduced side effects.

Evaluating the off-target binding profile of Cortistatin-14 against a panel of neuropeptide receptors.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the complete binding profile of a compound is critical. This guide provides a comparative analysis of the off-target binding of Cortistatin-14, a neuropeptide with structural similarities to somatostatin, against a panel of neuropeptide receptors. The data presented herein offers valuable insights for assessing the selectivity and potential cross-reactivity of this compound.

This compound is an endogenous neuropeptide that has been shown to bind to all five somatostatin receptor subtypes (sst1-sst5). Beyond its primary targets, this compound also interacts with the ghrelin receptor (GHS-R1a) and the Mas-related G-protein coupled receptor X2 (MRGPRX2).[1] This guide summarizes the available quantitative data on these interactions, details the experimental protocols used to obtain this data, and provides visual representations of the associated signaling pathways and experimental workflows.

Comparative Binding Profile of this compound

The following table summarizes the binding and functional activity of this compound at various neuropeptide receptors. The data is presented as IC50 values, representing the concentration of the peptide required to inhibit the binding of a radiolabeled ligand by 50%, and EC50 values, indicating the concentration required to elicit a half-maximal response in a functional assay.

Receptor SubtypeLigand/AgonistParameterValue (nM)
sst1This compoundIC505
sst2This compoundIC500.09
sst3This compoundIC500.3
sst4This compoundIC500.2
sst5This compoundIC500.3
GHS-R1aThis compoundBinding AffinityBinds to the receptor[1]
MRGPRX2This compoundEC5025[2]

Experimental Protocols

The binding affinity of this compound for the various neuropeptide receptors is typically determined using a competitive radioligand binding assay with membranes prepared from cells expressing the specific receptor subtype.[3]

Radioligand Binding Assay for GPCR Membranes

1. Membrane Preparation:

  • Cells stably or transiently expressing the neuropeptide receptor of interest are cultured and harvested.

  • The cells are washed with a suitable buffer (e.g., Tris-HCl) and then lysed, often through homogenization or sonication, in a cold lysis buffer containing protease inhibitors to prevent protein degradation.[3]

  • The cell lysate is centrifuged at a low speed to remove nuclei and intact cells.[3]

  • The supernatant is then subjected to a high-speed centrifugation to pellet the cell membranes.[3]

  • The membrane pellet is washed and resuspended in a binding buffer. The protein concentration of the membrane preparation is determined using a standard protein assay.[3]

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.[3]

  • Each well contains the prepared cell membranes, a constant concentration of a radiolabeled ligand known to bind to the receptor with high affinity, and varying concentrations of the unlabeled competitor ligand (this compound).

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.

  • The reaction mixture is incubated at a specific temperature for a defined period to allow the binding to reach equilibrium.[4]

3. Separation and Detection:

  • Following incubation, the bound and free radioligand are separated by rapid filtration through a glass fiber filter plate.[3]

  • The filters are washed with ice-cold wash buffer to remove any unbound radioligand.[3]

  • The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is then measured using a scintillation counter.[3]

4. Data Analysis:

  • The data is analyzed using non-linear regression to determine the IC50 value of this compound. This is the concentration of this compound that displaces 50% of the specific binding of the radioligand.

  • If the Kd (dissociation constant) of the radioligand is known, the Ki (inhibition constant) for this compound can be calculated from the IC50 value using the Cheng-Prusoff equation.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture lysis Cell Lysis cell_culture->lysis centrifugation Centrifugation lysis->centrifugation resuspension Resuspension centrifugation->resuspension incubation Incubation with Radioligand & this compound resuspension->incubation filtration Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis IC50/Ki Determination scintillation->data_analysis

Radioligand Binding Assay Workflow

Signaling Pathways

The interaction of this compound with its target receptors initiates distinct intracellular signaling cascades. Understanding these pathways is crucial for predicting the functional consequences of its binding.

Somatostatin Receptor (sst) Signaling

All five somatostatin receptor subtypes (sst1-5) are G-protein coupled receptors (GPCRs). Upon activation by an agonist like this compound, they primarily couple to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, these receptors can modulate ion channel activity, such as activating potassium channels and inhibiting calcium channels, and can also influence cell growth and proliferation through pathways involving protein phosphatases and MAP kinases.

sst_signaling CST14 This compound SSTR sst Receptor CST14->SSTR G_protein Gi/o Protein SSTR->G_protein AC Adenylyl Cyclase G_protein->AC Ion_Channels Ion Channel Modulation G_protein->Ion_Channels MAPK MAPK Pathway G_protein->MAPK cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cell_Effects Inhibition of Secretion & Cell Growth PKA->Cell_Effects Ion_Channels->Cell_Effects MAPK->Cell_Effects

Somatostatin Receptor Signaling Pathway
Ghrelin Receptor (GHS-R1a) Signaling

The ghrelin receptor (GHS-R1a) is also a GPCR. Its activation by ghrelin, or in this case this compound, primarily couples to Gq/11 proteins. This activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events lead to a variety of cellular responses, including the stimulation of growth hormone secretion.

ghsr1a_signaling CST14 This compound GHSR1a GHS-R1a CST14->GHSR1a G_protein Gq/11 Protein GHSR1a->G_protein PLC Phospholipase C G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC Protein Kinase C DAG->PKC Cell_Response Cellular Responses (e.g., GH Secretion) Ca_release->Cell_Response PKC->Cell_Response

Ghrelin Receptor (GHS-R1a) Signaling
Mas-related G-protein Coupled Receptor X2 (MRGPRX2) Signaling

MRGPRX2 is a GPCR primarily expressed on mast cells.[5] Its activation by ligands such as this compound leads to the coupling of Gq/11 and Gi/o proteins. This results in the activation of phospholipase C, leading to calcium mobilization and mast cell degranulation.[5]

mrgprx2_signaling CST14 This compound MRGPRX2 MRGPRX2 CST14->MRGPRX2 G_protein Gq/11 & Gi/o Proteins MRGPRX2->G_protein PLC Phospholipase C G_protein->PLC Ca_mobilization ↑ Intracellular Ca2+ PLC->Ca_mobilization Degranulation Mast Cell Degranulation Ca_mobilization->Degranulation

MRGPRX2 Signaling Pathway

References

Cortistatin-14: A Comparative Analysis of its Cross-Reactivity with Peptide Hormone Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Cortistatin-14's binding affinity and cross-reactivity with various peptide hormone receptors. The information is supported by experimental data to aid in research and drug development endeavors.

This compound (CST-14) is a neuropeptide with significant structural and functional similarities to somatostatin-14 (SST-14)[1][2]. This homology allows this compound to interact with all five somatostatin receptor subtypes (sst1-sst5)[3][4][5]. Beyond the somatostatin system, this compound exhibits notable cross-reactivity with other key peptide hormone receptors, including the ghrelin receptor (GHS-R1a) and the Mas-related G protein-coupled receptor X2 (MRGPRX2)[1][3]. This broad receptor interaction profile gives this compound a unique pharmacological footprint with diverse physiological effects, ranging from neuronal depression and sleep modulation to potential roles in the endocrine and immune systems[3][6].

Quantitative Comparison of Receptor Binding Affinity

The following table summarizes the binding affinities of this compound for various peptide hormone receptors, presented as IC50 and EC50 values. These values represent the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand (IC50) or to elicit 50% of the maximum biological response (EC50).

ReceptorLigandAssay TypeSpeciesCell LineIC50 (nM)EC50 (nM)Reference
sst1This compoundCompetitive BindingRatTransfected Cells5[3][5]
sst2This compoundCompetitive BindingRatTransfected Cells0.09[3][5]
sst3This compoundCompetitive BindingRatTransfected Cells0.3[3][5]
sst4This compoundCompetitive BindingRatTransfected Cells0.2[3][5]
sst5This compoundCompetitive BindingRatTransfected Cells0.3[3][5]
GHS-R1aThis compoundBinding AssayHumanPituitary Gland-[2][3]
MRGPRX2This compoundFunctional AssayHumanHEK293 Cells25[3][5]

Signaling Pathways of this compound

This compound activates downstream signaling cascades upon binding to its cognate receptors. While it shares common pathways with somatostatin through the sst receptors, its interaction with the ghrelin and MRGPRX2 receptors initiates distinct cellular responses.

This compound Signaling Pathways cluster_sst Somatostatin Receptors (sst1-5) cluster_ghrelin Ghrelin Receptor (GHS-R1a) cluster_mrgprx2 MRGPRX2 CST14_sst This compound sstR sst Receptor CST14_sst->sstR Gi Gi Protein sstR->Gi AC Adenylyl Cyclase Gi->AC K_channel ↑ K+ Channel Activity Gi->K_channel Ca_channel ↓ Ca2+ Channel Activity Gi->Ca_channel cAMP ↓ cAMP AC->cAMP CST14_ghrelin This compound GHSR1a GHS-R1a CST14_ghrelin->GHSR1a Gq Gq/11 Protein GHSR1a->Gq PLC Phospholipase C Gq->PLC IP3 ↑ IP3 PLC->IP3 DAG ↑ DAG PLC->DAG Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC Protein Kinase C DAG->PKC CST14_mrgprx2 This compound MRGPRX2 MRGPRX2 CST14_mrgprx2->MRGPRX2 Gq_i Gq/i Protein MRGPRX2->Gq_i Mast_Cell Mast Cell Degranulation Gq_i->Mast_Cell

Caption: Signaling pathways activated by this compound.

Experimental Protocols

The determination of binding affinities and functional activities of this compound is primarily achieved through radioligand binding assays and functional assays.

Radioligand Competitive Binding Assay Workflow

A common method to determine the binding affinity of a compound is through a competitive binding assay. This involves competing the unlabeled compound (this compound) against a radiolabeled ligand known to bind to the receptor of interest.

Competitive Binding Assay Workflow cluster_workflow Experimental Workflow A Prepare cell membranes expressing the target receptor B Incubate membranes with a fixed concentration of radiolabeled ligand A->B C Add increasing concentrations of unlabeled this compound B->C D Incubate to reach equilibrium C->D E Separate bound from free radioligand (e.g., via filtration) D->E F Quantify bound radioactivity E->F G Plot bound radioactivity vs. This compound concentration F->G H Calculate IC50 value G->H

Caption: General workflow for a competitive binding assay.

Detailed Methodology: Radioligand Binding Assay

Objective: To determine the binding affinity (IC50) of this compound for a specific G protein-coupled receptor (e.g., sst2) expressed in a recombinant cell line.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human sst2 receptor.

  • Radioligand: A specific, high-affinity radiolabeled ligand for the sst2 receptor (e.g., [125I]-Somatostatin-14).

  • Unlabeled Ligand: this compound.

  • Binding Buffer: Typically contains Tris-HCl, MgCl2, and a protease inhibitor cocktail.

  • Wash Buffer: Cold binding buffer.

  • Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine to reduce non-specific binding.

  • Scintillation Cocktail and Counter.

Procedure:

  • Reaction Setup: In a microtiter plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound in the binding buffer. Include control wells for total binding (no unlabeled ligand) and non-specific binding (excess unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

This detailed protocol provides a framework for assessing the cross-reactivity of this compound with various peptide hormone receptors, enabling a deeper understanding of its pharmacological profile.

References

How does the binding affinity of Cortistatin-14 for sst2 receptors compare to other somatostatin analogs?

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the binding characteristics of Cortistatin-14 and other key somatostatin analogs reveals its high potency and affinity for the somatostatin receptor subtype 2 (sst2), a critical target in both physiological processes and various pathological conditions, including neuroendocrine tumors. This guide provides a comprehensive comparison of the binding affinity of this compound with other notable somatostatin analogs, supported by experimental data and detailed methodologies for the scientific community.

Unveiling High-Affinity Interactions

This compound, a neuropeptide with significant structural similarity to somatostatin-14, demonstrates a remarkably high binding affinity for the sst2 receptor. Experimental data consistently places its half-maximal inhibitory concentration (IC50) in the sub-nanomolar range, indicating a very potent interaction. This positions this compound as a significant endogenous ligand for this receptor subtype.

Comparative Binding Affinity Data

To provide a clear and objective comparison, the following table summarizes the binding affinities (IC50 values) of this compound and other prominent somatostatin analogs for the human sst2 receptor. Lower IC50 values are indicative of higher binding affinity.

Compoundsst2 Receptor Binding Affinity (IC50, nM)Reference
This compound 0.09 [1][2][3]
Somatostatin-14Sub-nanomolar[4]
Somatostatin-28Sub-nanomolar[4]
Octreotide~0.5 - 2.5[5][6][7]
LanreotideLower than Octreotide[6][8]
PasireotideSevenfold lower than Octreotide[8]

Note: The binding affinity values can vary slightly between different studies due to variations in experimental conditions.

Experimental Protocols: Determining Binding Affinity

The binding affinities presented in this guide are typically determined through competitive radioligand binding assays. This widely used technique allows for the quantification of the affinity of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the same receptor.

Key Steps in a Competitive Radioligand Binding Assay:
  • Membrane Preparation: Cell membranes expressing the sst2 receptor are isolated and prepared. These are often from cell lines specifically engineered to overexpress the receptor of interest.

  • Incubation: The prepared membranes are incubated in a buffered solution containing:

    • A fixed concentration of a radiolabeled somatostatin analog (the "hot" ligand, e.g., 125I-Tyr11-somatostatin-14).

    • Varying concentrations of the unlabeled competitor compound (the "cold" ligand, e.g., this compound or other analogs).

  • Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the cell membranes while allowing the unbound ligand to pass through.

  • Quantification of Radioactivity: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor. This competition curve is then analyzed using non-linear regression to determine the IC50 value of the competitor. The IC50 is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, providing a more direct measure of binding affinity.

Visualizing the Process and Pathway

To further elucidate the experimental and biological contexts, the following diagrams illustrate the workflow of a competitive binding assay and the downstream signaling pathway of the sst2 receptor.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis Receptor_Membranes sst2 Receptor-Expressing Cell Membranes Incubation_Mix Incubation of Membranes, Radioligand, and Competitor Receptor_Membranes->Incubation_Mix Radioligand Radiolabeled Ligand (e.g., [125I]-SST-14) Radioligand->Incubation_Mix Competitor Unlabeled Competitor (e.g., this compound) Competitor->Incubation_Mix Filtration Rapid Filtration Incubation_Mix->Filtration Bound Bound Radioligand (Trapped on Filter) Filtration->Bound Unbound Unbound Radioligand (In Filtrate) Filtration->Unbound Counting Scintillation Counting Bound->Counting Data_Analysis Data Analysis (IC50/Ki Determination) Counting->Data_Analysis

Competitive Binding Assay Workflow

SST2_Signaling_Pathway Ligand Somatostatin Analog (e.g., this compound) SST2 sst2 Receptor Ligand->SST2 Binding G_protein Gi/o Protein SST2->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK_pathway MAPK Pathway (ERK1/2) G_protein->MAPK_pathway Modulation AKT_pathway PI3K/AKT Pathway G_protein->AKT_pathway Modulation Ion_channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_channels Modulation cAMP cAMP AC->cAMP Conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion, Anti-proliferation, Apoptosis) PKA->Cellular_Response MAPK_pathway->Cellular_Response AKT_pathway->Cellular_Response Ion_channels->Cellular_Response

sst2 Receptor Signaling Pathway

Conclusion

References

A comparative study of the side-effect profiles of Cortistatin-14 and somatostatin in long-term administration.

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the side-effect profiles of Cortistatin-14 and somatostatin, focusing on the implications of long-term administration. While both peptides exhibit significant overlap in their physiological actions due to shared receptor affinity, emerging evidence suggests distinct functionalities that may translate to different long-term safety considerations. This analysis is based on available preclinical and clinical data.

Introduction

This compound and somatostatin are structurally related cyclic neuropeptides that play crucial roles in regulating endocrine and various other physiological processes.[1][2] Somatostatin and its synthetic analogs are established therapeutics for conditions like acromegaly and neuroendocrine tumors, and their long-term side-effect profile is well-documented.[1] this compound, a more recently discovered peptide, binds to all five somatostatin receptor subtypes (SSTR1-5) and thus shares many of somatostatin's functions, including the inhibition of growth hormone and insulin secretion.[3][4] However, cortistatin also exhibits unique biological activities, such as influencing sleep patterns and immune responses, suggesting the involvement of additional signaling pathways and potentially a different adverse effect profile in chronic use.[2][5]

Comparative Overview of Side-Effect Profiles

Long-term administration of somatostatin and its analogs is most commonly associated with gastrointestinal disturbances, gallbladder abnormalities, and alterations in glucose metabolism.[6][7] Given that this compound activates the same somatostatin receptors, a similar range of side effects can be anticipated with its long-term use. However, direct long-term comparative clinical data for this compound is currently limited. The following table summarizes the known and anticipated side effects.

Table 1: Summary of Quantitative Data on Long-Term Side Effects
Side Effect CategorySomatostatin & its AnalogsThis compoundSupporting Experimental Data/Observations
Gastrointestinal Diarrhea (16-78%), abdominal cramps (50%), nausea (76%), constipation (85%), steatorrhea[6]Anticipated to be similar due to SSTR activation in the GI tract.Somatostatin analogs inhibit gastrointestinal motility and secretions.[7] Short-term studies show this compound has similar endocrine effects to somatostatin.[3]
Biliary System Cholelithiasis (gallstones) (5-60%)[6]Anticipated to be similar.Inhibition of gallbladder contractility is a known effect of SSTR2 activation.[7]
Metabolic Hyperglycemia, less commonly hypoglycemia[8][9]Anticipated to be similar.Both peptides inhibit insulin and glucagon secretion.[4] Short-term studies with this compound showed no significant side effects.[3]
Endocrine Growth hormone deficiency (with long-term use in non-acromegalic patients)[10]Anticipated to be similar.Both peptides potently inhibit GH secretion.[4]
Cardiovascular Bradycardia[7]Unknown.Somatostatin can have direct effects on heart rate.
Immune System Immunomodulatory effects.Potent anti-inflammatory effects observed in preclinical models, potentially superior to somatostatin.[5]This compound may have a more pronounced or different immunomodulatory profile, which could lead to a distinct set of long-term immune-related side effects.
Nervous System Dizziness, headache.[8]Unique effects on sleep (induces slow-wave sleep).[2]This compound has central nervous system activities not shared by somatostatin, which could translate to a different neurological side-effect profile with long-term use.

Note: Much of the data for this compound is extrapolated from its known mechanisms of action shared with somatostatin, due to a lack of long-term clinical trial data.

Signaling Pathways: A Comparative View

The functional overlap and divergence between this compound and somatostatin can be understood by examining their receptor interactions and downstream signaling pathways. Both peptides exert their primary effects through the five G-protein coupled somatostatin receptors (SSTRs). However, this compound is also known to bind to other receptors, such as the ghrelin receptor (GHSR1a) and MrgX2, which are not targets for somatostatin.[1] This promiscuous receptor binding may account for its unique physiological effects and could contribute to a different side-effect profile.

CST This compound SSTRs SSTR1-5 CST->SSTRs GHSR1a GHSR1a CST->GHSR1a MrgX2 MrgX2 CST->MrgX2 SST Somatostatin SST->SSTRs Gi Gi Protein SSTRs->Gi Immune Immune Modulation (Anti-inflammatory) SSTRs->Immune Sleep Sleep Regulation (Slow-wave sleep) GHSR1a->Sleep MrgX2->Immune AC Adenylate Cyclase Gi->AC inhibits PLC Phospholipase C Gi->PLC activates Ca ↓ Ca²⁺ Influx Gi->Ca inhibits K ↑ K⁺ Efflux Gi->K activates PTP ↑ PTP Gi->PTP activates cAMP ↓ cAMP AC->cAMP Hormone Hormone Inhibition (GH, Insulin, etc.) cAMP->Hormone IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Ca->Hormone K->Hormone MAPK ↓ MAPK PTP->MAPK MAPK->Hormone

Caption: Comparative signaling pathways of this compound and Somatostatin.

Experimental Protocols

Detailed methodologies for long-term comparative studies are not available due to the lack of such published clinical trials. However, based on short-term comparative studies, a long-term trial would likely follow a similar protocol.

Example Protocol for a Comparative Clinical Trial (Hypothetical Long-Term Study)

  • Study Design: A randomized, double-blind, parallel-group study.

  • Participants: Healthy adult volunteers or a specific patient population (e.g., with neuroendocrine tumors) naive to somatostatin analog therapy.

  • Intervention:

    • Group A: Continuous intravenous infusion or long-acting formulation of this compound at a specified dose.

    • Group B: Continuous intravenous infusion or long-acting formulation of somatostatin (or a standard analog like octreotide) at an equipotent dose.

    • Group C: Placebo control.

  • Duration: 12-24 months.

  • Primary Endpoint: Incidence and severity of adverse events, assessed through regular clinical evaluation, patient diaries, and laboratory tests.

  • Secondary Endpoints:

    • Gastrointestinal: Monitoring for diarrhea, abdominal pain, nausea, and steatorrhea. Fecal fat analysis at baseline and regular intervals.

    • Biliary: Abdominal ultrasound at baseline and every 6 months to screen for gallstone formation.

    • Metabolic: Oral glucose tolerance tests and HbA1c measurements at baseline and every 3-6 months.

    • Endocrine: Measurement of baseline and stimulated levels of GH, IGF-1, TSH, and prolactin.

    • Cardiovascular: Regular ECG monitoring for changes in heart rate and rhythm.

    • Neurological: Standardized questionnaires to assess for headache, dizziness, and any changes in sleep patterns.

  • Data Analysis: Comparison of the incidence of adverse events between the this compound and somatostatin groups using appropriate statistical methods (e.g., Chi-squared or Fisher's exact test).

Start Patient Recruitment (Healthy Volunteers or NET patients) Screening Baseline Assessment (Clinical, Lab, Imaging) Start->Screening Randomization Randomization Screening->Randomization GroupA Group A (Long-term this compound) Randomization->GroupA GroupB Group B (Long-term Somatostatin/Analog) Randomization->GroupB GroupC Group C (Placebo) Randomization->GroupC Monitoring Long-term Monitoring (12-24 months) - Adverse Event Reporting - Lab Tests (Metabolic, Endocrine) - Imaging (Biliary Ultrasound) - Clinical Evaluations GroupA->Monitoring GroupB->Monitoring GroupC->Monitoring Analysis Data Analysis (Compare AE incidence & severity) Monitoring->Analysis End Comparative Side-Effect Profile Analysis->End

Caption: Hypothetical workflow for a long-term comparative side-effect study.

Conclusion and Future Directions

While this compound and somatostatin share a common mechanism of action through SSTRs, leading to an expected overlap in their long-term side-effect profiles, the unique biological activities of this compound suggest that its safety profile may be distinct. The potent anti-inflammatory effects and the unique central nervous system activities of this compound are of particular interest.[2][5] Long-term clinical trials are imperative to fully characterize the side-effect profile of this compound and to directly compare it with that of somatostatin and its widely used analogs. Such studies will be crucial for determining the therapeutic potential and clinical niche for this compound-based therapies. Researchers should prioritize preclinical long-term toxicity studies and well-designed clinical trials to address the current knowledge gap.

References

Investigating the Synergistic Potential of Cortistatin-14 with GABAergic Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Cortistatin-14 (CST-14) and its interaction with the GABAergic system. While direct evidence of synergistic potentiation with GABAergic modulators is not yet established in publicly available literature, existing research strongly indicates that the functional effects of CST-14 in the central nervous system are dependent on the GABA-A receptor signaling pathway. This document synthesizes the available data, outlines key experimental protocols, and explores the mechanistic basis for this crucial interaction.

Introduction to this compound and GABAergic Modulation

This compound (CST-14) is a neuropeptide with significant structural similarity to somatostatin. It is predominantly expressed in GABAergic interneurons of the cerebral cortex and hippocampus.[1][2] CST-14 is known to bind to all five somatostatin receptors (sst1-5) and the ghrelin receptor (GHSR1a), exerting various effects, including the depression of cortical activity, induction of slow-wave sleep, and anticonvulsant properties.[1][3]

GABAergic Modulators are compounds that influence the activity of the GABA-A receptor, the primary mediator of fast synaptic inhibition in the brain.[4] Positive allosteric modulators (PAMs), such as benzodiazepines (e.g., Diazepam) and barbiturates, enhance the effect of GABA by increasing the frequency or duration of chloride channel opening, leading to neuronal hyperpolarization and reduced excitability.[5]

The co-localization of CST-14 within GABAergic neurons suggests a functional relationship. Recent studies have provided the first direct evidence that the behavioral effects of CST-14 are indeed mediated through the GABA-A receptor system, creating a strong rationale for investigating potential synergistic effects.[1]

Signaling Pathways and Mechanisms of Action

Understanding the individual signaling pathways of CST-14 and GABAergic modulators is essential to hypothesizing their points of interaction.

This compound Signaling Pathway

CST-14 acts on G-protein coupled receptors (GPCRs), primarily the somatostatin and ghrelin receptors. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and modulation of ion channels, ultimately resulting in a reduction of neuronal excitability.[6][7]

CST-14 Signaling Pathway CST14 This compound SST_R Somatostatin R (sst1-5) Ghrelin R (GHSR1a) CST14->SST_R G_Protein Gi/o Protein SST_R->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits IonChannels Modulation of K+ / Ca2+ Channels G_Protein->IonChannels modulates cAMP ↓ cAMP PKA ↓ PKA Activity NeuronalActivity ↓ Neuronal Excitability

Caption: Simplified signaling cascade for this compound.
GABA-A Receptor Positive Allosteric Modulation

GABA-A receptors are pentameric ligand-gated ion channels. When GABA binds, the channel opens, allowing chloride ions (Cl-) to enter the neuron, causing hyperpolarization. Positive allosteric modulators like benzodiazepines bind to a separate site on the receptor, increasing the efficiency of GABA binding and enhancing the Cl- influx without directly opening the channel themselves.[5]

GABA-A PAM Signaling GABA GABA GABA_A_R GABA-A Receptor GABA->GABA_A_R binds (orthosteric) PAM GABAergic Modulator (e.g., Benzodiazepine) PAM->GABA_A_R binds (allosteric) Cl_Channel Cl- Channel Opening GABA_A_R->Cl_Channel potentiates Cl_Influx ↑ Cl- Influx Hyperpolarization Hyperpolarization NeuronalActivity ↓ Neuronal Excitability

Caption: Mechanism of GABA-A positive allosteric modulators.

Experimental Evidence of CST-14 and GABA-A Receptor Interaction

The primary evidence for a functional interaction comes from a study investigating the antidepressant-like effects of CST-14 in mice. The study demonstrated that these effects are abolished by the administration of a GABA-A receptor antagonist, picrotoxin.[1]

Data Presentation: Antagonist Challenge Study

The key finding is that while CST-14 significantly reduces immobility time in the mouse Forced Swim Test (an indicator of antidepressant-like activity), this effect is completely blocked when the GABA-A receptor is antagonized.

Treatment GroupDrug(s) Administered (Intracerebroventricular)Mean Immobility Time (seconds)Change vs. VehicleStatistical Significance (vs. Vehicle+CST-14)Reference
1. ControlVehicle + Saline~130 sBaseline-[1]
2. CST-14Vehicle + CST-14 (10 µg)~80 s↓ 38%-[1]
3. AntagonistPicrotoxin (PTX) + Saline~135 sNo change-[1]
4. CombinationPicrotoxin (PTX) + CST-14 (10 µg)~125 sNo changep < 0.05[1]

Note: Immobility times are approximated from graphical data presented in the source publication.

Experimental Protocols

The following are detailed methodologies for the key experiments that established the CST-14 and GABA-A receptor link.

Experiment 1: Intracerebroventricular (ICV) Injection of CST-14 and Antagonists

This protocol describes the direct administration of substances into the cerebral ventricles of mice to bypass the blood-brain barrier.

  • Animals: Adult male Kunming mice (18-22 g) are used. Animals are housed under standard conditions with a 12h light/dark cycle and access to food and water ad libitum.

  • Anesthesia: Mice are anesthetized with an intraperitoneal injection of a ketamine/xylazine cocktail or using an isoflurane vaporizer.

  • Stereotaxic Surgery:

    • The anesthetized mouse is fixed in a stereotaxic apparatus. The scalp is sterilized with 70% ethanol and a midline incision is made to expose the skull.

    • Bregma is identified as the reference point. A small burr hole is drilled through the skull over the lateral ventricle. Coordinates for the lateral ventricle are typically: 0.5 mm posterior to bregma, 1.0 mm lateral to the sagittal suture, and 2.0 mm ventral from the skull surface.

    • A 10 µL Hamilton syringe with a 26-gauge needle is lowered to the target coordinates.

  • Injection:

    • A total volume of 5 µL containing either vehicle (saline), CST-14 (e.g., 10 µg), Picrotoxin (e.g., 0.5 µg), or a combination is infused slowly over 2-3 minutes.

    • The needle is left in place for an additional 2-3 minutes to prevent backflow upon retraction.

  • Post-Operative Care: The incision is sutured, and the animal is placed on a heating pad until it recovers from anesthesia. Behavioral testing is typically conducted 30 minutes post-injection.

Experiment 2: Forced Swim Test (FST)

This test is a standard behavioral assay for assessing antidepressant-like activity in rodents.[8]

  • Apparatus: A transparent Plexiglas cylinder (25 cm height, 15 cm diameter) is filled with water (23-25°C) to a depth of 15 cm, such that the mouse cannot touch the bottom or escape.

  • Procedure:

    • Thirty minutes after ICV injection, each mouse is individually placed into the water-filled cylinder.

    • The test duration is 6 minutes. The session is recorded by a video camera positioned to the side of the cylinder.

    • After 6 minutes, the mouse is removed, gently dried with a towel, and returned to its home cage.

  • Data Analysis:

    • A trained observer, blind to the treatment conditions, scores the video recordings.

    • The total duration of immobility during the final 4 minutes of the 6-minute test is measured. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

    • The immobility times are then compared across the different treatment groups using statistical analysis (e.g., ANOVA followed by a post-hoc test).

Visualization of Workflow and Logical Interaction

The following diagrams illustrate the experimental process and the inferred relationship between CST-14 and the GABA-A receptor.

Experimental Workflow A Animal Acclimation (Male Kunming Mice) B Group Assignment (n=4 groups) A->B C Intracerebroventricular (ICV) Surgery & Drug Administration B->C D 30-min Recovery Period C->D E Forced Swim Test (6 min session) D->E F Video Recording E->F G Scoring of Immobility Time (last 4 min) F->G H Statistical Analysis (ANOVA) G->H I Result Interpretation H->I

Caption: Workflow for testing CST-14 and GABA-A antagonist interaction.

Logical Relationship CST14 CST-14 Administration ReceptorBinding Binding to sst/GHSR1a Receptors CST14->ReceptorBinding Effect Antidepressant-Like Effect (↓ Immobility) ReceptorBinding->Effect requires GABA_A Functional GABA-A Receptor System GABA_A->Effect Picrotoxin Picrotoxin (GABA-A Antagonist) Picrotoxin->GABA_A blocks

Caption: CST-14's effect requires a functional GABA-A receptor system.

Comparison with GABAergic Alternatives and Future Outlook

Currently, a direct comparison of a CST-14/GABA-modulator combination against a GABA modulator alone is not possible due to a lack of published synergistic data. However, we can compare their individual profiles.

FeatureThis compound (CST-14)Benzodiazepines (e.g., Diazepam)
Primary Target(s) Somatostatin Receptors (sst1-5), Ghrelin Receptor (GHSR1a)GABA-A Receptor (Allosteric Site)
Mechanism GPCR-mediated inhibition of adenylyl cyclase, ion channel modulation.[6]Positive allosteric modulation of GABA-A, enhancing Cl- current.[5]
Known CNS Effects Antidepressant-like, anticonvulsant, sleep-promoting, reduces cortical excitability.[1][3]Anxiolytic, sedative, anticonvulsant, muscle relaxant.
GABA-A Dependence Effects are blocked by GABA-A antagonists, indicating a necessary downstream role for the GABA system.[1]Direct modulation of the GABA-A receptor is the primary mechanism.
Synergistic Potential Hypothesized but not demonstrated. The necessity of the GABA-A system for CST-14's action suggests that enhancing this system with a PAM could potentially produce a synergistic antidepressant or anxiolytic effect. This remains a key area for future investigation.Well-established synergy with other CNS depressants (e.g., alcohol, opioids), often leading to adverse effects.

Conclusion and Future Directions

The available evidence robustly demonstrates that the central effects of this compound are critically dependent on a functional GABA-A receptor system. The blockade of its antidepressant-like activity by a GABA-A antagonist provides a solid foundation for a mechanistic link between these two systems.

However, the crucial question of a synergistic or potentiating effect when CST-14 is co-administered with a GABAergic positive allosteric modulator remains unanswered. There is a clear need for further research to:

  • Conduct electrophysiological studies to determine if CST-14 directly modulates GABA-A receptor currents (e.g., IPSCs) or affects the firing of GABAergic neurons.

  • Perform behavioral studies that co-administer CST-14 with a range of GABAergic PAMs (e.g., diazepam, zolpidem) to quantify any synergistic effects on anxiety, depression, or sedation models.

  • Investigate the specific downstream pathways that connect CST-14 receptor activation to the modulation of the GABAergic system.

Elucidating this potential synergy could pave the way for novel therapeutic strategies, potentially allowing for lower, more targeted doses of GABAergic drugs, thereby reducing side effects and improving treatment outcomes for a range of neurological and psychiatric disorders.

References

Confirming the role of MrgX2 receptor in Cortistatin-14-mediated analgesia using specific antagonists.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data to confirm the role of the Mas-related G protein-coupled receptor X2 (MrgX2) in Cortistatin-14 (CST-14)-mediated analgesia. While direct in vivo evidence using specific MrgX2 antagonists to block CST-14-induced pain relief is limited in the current literature, this document synthesizes available in vitro findings and contrasts them with alternative analgesic pathways activated by CST-14.

Executive Summary

This compound, a neuropeptide with structural similarities to somatostatin, has demonstrated potent analgesic properties in various preclinical pain models. Its mechanism of action is multifaceted, involving interactions with several receptor systems, including somatostatin receptors (sstr), the ghrelin receptor (GHSR), and the MrgX2 receptor.[1] This guide focuses on elucidating the specific contribution of the MrgX2 receptor to CST-14's analgesic effects. Through a detailed comparison of experimental data, we aim to provide a clear perspective on the current understanding of this interaction and highlight areas for future investigation.

Data Presentation: this compound and MrgX2 Interaction

The following tables summarize quantitative data from in vitro studies demonstrating the interaction between this compound and the MrgX2 receptor, and the efficacy of specific antagonists in blocking this interaction.

Table 1: In Vitro Activation of MrgX2 by this compound

Assay TypeCell LineAgonistPotency (EC50/IC50)Key Findings
Calcium MobilizationHEK293 cells expressing MrgX2This compound~25-136 nM[2][3]This compound is a high-potency agonist for the MrgX2 receptor, inducing intracellular calcium release.[4][5]
β-arrestin RecruitmentCHO-K1 cells expressing MrgX2This compound~483 nMThis compound induces β-arrestin recruitment upon binding to MrgX2, indicating receptor activation and signaling.
Mast Cell DegranulationLAD2 human mast cellsThis compoundNot specifiedThis compound stimulates degranulation in mast cells, a process that can be mediated by MrgX2.[6]

Table 2: Antagonism of this compound-induced MrgX2 Activation

AntagonistAssay TypeCell LineAgonistAntagonist Potency (IC50/Ki)Key Findings
Compound A (GSK) Calcium MobilizationHEK293-MrgX2/Gα15This compound50 nM[7]A potent antagonist that effectively inhibits this compound-mediated calcium mobilization.[6]
Compound B (GSK) Calcium MobilizationHEK293-MrgX2/Gα15This compound2.9 nM[7]A highly potent antagonist of this compound-induced MrgX2 activation.
Mast Cell DegranulationLAD2 cellsThis compound1.0 nMEffectively blocks this compound-induced mast cell degranulation.
PSB-172656 β-arrestin RecruitmentCHO-K1-MrgX2This compound6.81 nM (Ki)[8]A subnanomolar antagonist that competitively inhibits this compound binding and subsequent signaling.[1]
QWF Calcium MobilizationCells expressing MrgX2Compound 48/80Not specified for CST-14A tripeptide antagonist of Mrgprs that inhibits activation by various agonists.[9][10]

Alternative Analgesic Pathways of this compound

While the in vitro evidence strongly supports MrgX2 as a target for this compound, a significant body of in vivo research points to the primary role of other receptors in its analgesic effects.

Table 3: Comparison of Receptor Involvement in this compound-Mediated Analgesia

ReceptorEvidence for Involvement in CST-14 AnalgesiaSupporting Data
Somatostatin Receptor 2 (sstr2) Strong in vivo evidence. The analgesic effects of cortistatin are often attributed to its binding to sstr2, which is highly expressed in nociceptive neurons.Studies show that the analgesic effects of cortistatin in models of inflammatory and neuropathic pain are reversed by sstr2 antagonists. Cortistatin reduces nocifensive behavior, heat hyperalgesia, and tactile allodynia through Gαi-coupled somatostatin receptors, mainly sstr2.
Ghrelin Receptor (GHSR1a) Moderate in vivo evidence. Cortistatin can also bind to the ghrelin receptor, and this interaction may contribute to its analgesic and anti-inflammatory properties.Some studies suggest a role for the ghrelin receptor in modulating pain-induced sensitization of secondary neurons in the spinal cord.
MrgX2 Receptor Strong in vitro evidence, limited direct in vivo evidence for analgesia. While CST-14 is a potent MrgX2 agonist, direct proof that blocking this receptor reverses CST-14's analgesic effect in vivo is currently lacking.Mrgprb2 (the mouse ortholog of human MRGPRX2) knockout mice show reduced pain hypersensitivity in some inflammatory pain models, suggesting a role for this receptor in nociception. However, these studies have not specifically examined the analgesic effect of this compound in these knockout animals.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

In Vivo Pain Models

a) Formalin-Induced Nociception

  • Objective: To assess the analgesic effects of a compound on both acute and tonic inflammatory pain.

  • Procedure:

    • Acclimatize mice to individual observation chambers for at least 30 minutes.

    • Administer the test compound (e.g., this compound) or vehicle via the desired route (e.g., intraperitoneal, intrathecal).

    • After the appropriate pre-treatment time, inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

    • Immediately place the animal back into the observation chamber.

    • Record the total time spent licking or biting the injected paw during two distinct phases: Phase 1 (0-5 minutes post-injection, representing acute nociceptive pain) and Phase 2 (15-30 minutes post-injection, representing inflammatory pain).

    • To test the effect of an antagonist, administer the antagonist (e.g., an MrgX2 antagonist) prior to the administration of this compound.

b) Carrageenan-Induced Paw Edema and Hyperalgesia

  • Objective: To evaluate the anti-inflammatory and anti-hyperalgesic effects of a compound.

  • Procedure:

    • Measure the baseline paw volume of each mouse using a plethysmometer.

    • Administer the test compound or vehicle.

    • Inject 50 µL of 1% λ-carrageenan solution in saline into the plantar surface of the right hind paw.

    • At various time points post-carrageenan injection (e.g., 1, 2, 3, 4 hours), measure the paw volume again to determine the degree of edema.

    • Assess thermal hyperalgesia using a plantar test apparatus by measuring the paw withdrawal latency to a radiant heat source.

    • Assess mechanical allodynia using von Frey filaments by determining the paw withdrawal threshold to a mechanical stimulus.

In Vitro Assays

a) Calcium Mobilization Assay

  • Objective: To measure the ability of an agonist to induce intracellular calcium release upon binding to its receptor.

  • Procedure:

    • Plate HEK293 cells stably expressing the human MrgX2 receptor and a G-protein alpha subunit (e.g., Gα15) in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

    • Wash the cells to remove excess dye.

    • To test for agonist activity, add varying concentrations of this compound to the wells and measure the change in fluorescence intensity over time using a fluorescence plate reader.

    • To test for antagonist activity, pre-incubate the cells with the antagonist for a specified period before adding this compound and measure the inhibition of the calcium response.

b) Receptor Binding Assay (Competitive Radioligand Binding)

  • Objective: To determine the affinity of an unlabeled ligand (e.g., this compound or an antagonist) for a receptor by measuring its ability to displace a radiolabeled ligand.

  • Procedure:

    • Prepare cell membranes from a cell line overexpressing the MrgX2 receptor.

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled MrgX2 ligand (e.g., [125I]-labeled this compound, if available, or a suitable radiolabeled antagonist).

    • Add increasing concentrations of the unlabeled competitor (this compound or the antagonist being tested).

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through a glass fiber filter.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC50 value of the competitor and calculate its binding affinity (Ki).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Cortistatin14_MrgX2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cortistatin14 This compound MrgX2 MrgX2 Receptor Cortistatin14->MrgX2 Binds to Gq Gq Protein MrgX2->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates Analgesia Analgesia / Nociception Modulation Ca_release->Analgesia Leads to

Caption: Signaling pathway of this compound via the MrgX2 receptor.

Analgesia_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model Animal Model of Pain (e.g., Formalin Test) Treatment_Groups Treatment Groups: 1. Vehicle 2. This compound 3. MrgX2 Antagonist 4. CST-14 + Antagonist Animal_Model->Treatment_Groups Administration Compound Administration Treatment_Groups->Administration Noxious_Stimulus Induction of Nociception Administration->Noxious_Stimulus Behavioral_Assessment Behavioral Assessment (e.g., Licking Time) Noxious_Stimulus->Behavioral_Assessment Data_Collection Data Collection and Quantification Behavioral_Assessment->Data_Collection Statistical_Analysis Statistical Comparison between Groups Data_Collection->Statistical_Analysis Conclusion Conclusion on MrgX2 Role Statistical_Analysis->Conclusion

Caption: Experimental workflow for assessing MrgX2's role in analgesia.

Logical_Relationship Cortistatin14 This compound MrgX2 MrgX2 Receptor Cortistatin14->MrgX2 Activates sstr2 sstr2 Receptor Cortistatin14->sstr2 Activates GHSR GHSR1a Receptor Cortistatin14->GHSR Activates Analgesia Analgesia MrgX2->Analgesia Contributes to (Hypothesized in vivo) sstr2->Analgesia Major Contributor to (Established in vivo) GHSR->Analgesia Contributes to Antagonist Specific MrgX2 Antagonist Antagonist->MrgX2 Blocks

Caption: Logical relationship between this compound, its receptors, and analgesia.

Conclusion and Future Directions

The available in vitro data strongly indicate that this compound is a potent agonist of the MrgX2 receptor and that specific antagonists can effectively block this interaction. However, there is a clear gap in the literature regarding direct in vivo evidence to confirm that this interaction translates to a significant component of this compound's observed analgesic effects. The majority of in vivo studies point towards the predominant role of the sstr2 receptor in mediating this compound-induced analgesia.

Future research should focus on conducting in vivo pain studies using specific and potent MrgX2 antagonists, such as Compound B or PSB-172656, in combination with this compound. The use of Mrgprb2 knockout mice in conjunction with this compound administration would also provide crucial genetic evidence. Such studies are essential to definitively confirm and quantify the contribution of the MrgX2 receptor to the complex analgesic profile of this compound, paving the way for the development of more targeted and effective pain therapeutics.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Cortistatin-14

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive safety protocols, operational procedures, and disposal guidelines for laboratory personnel working with Cortistatin-14. The information is intended for researchers, scientists, and drug development professionals to ensure safe and effective handling of this neuropeptide.

I. Personal Protective Equipment (PPE) and Safety Precautions

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and prevent contamination.

Recommended Personal Protective Equipment:

SituationRequired PPE
Routine Handling (e.g., reconstitution, aliquoting) - Lab coat- Safety glasses with side shields- Nitrile gloves
Handling Lyophilized Powder (weighing) - All routine PPE- Dust mask or respirator (in a well-ventilated area or chemical fume hood)
Spill or Leak - Splash goggles- Chemical-resistant gloves- Lab coat or disposable gown- For large spills, a self-contained breathing apparatus (SCBA) may be necessary.

General Safety Precautions:

  • Avoid inhalation of the lyophilized powder.

  • Prevent contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

  • Ensure a safety shower and eyewash station are readily accessible.

II. Operational Plan: Handling and Storage

Proper handling and storage are critical for maintaining the stability and biological activity of this compound.

Storage of Lyophilized this compound:

  • Short-term (weeks to months): Store at -20°C in a tightly sealed container.

  • Long-term (months to years): Store at -80°C in a tightly sealed container.

  • Protect from moisture and light. It is advisable to store the vial in a desiccator.

Reconstitution of this compound:

  • Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator to prevent condensation.

  • Briefly centrifuge the vial to ensure the powder is at the bottom.

  • Reconstitute the peptide in a sterile, appropriate solvent. For many in vitro cellular assays, sterile distilled water or a buffer at pH 5-6 is suitable. For in vivo studies, an artificial cerebrospinal fluid (aCSF) may be used. The composition of a suitable aCSF is as follows[1]:

    • 126.6 mM NaCl

    • 27.4 mM NaHCO₃

    • 2.4 mM KCl

    • 0.5 mM KH₂PO₄

    • 0.89 mM CaCl₂

    • 0.8 mM MgCl₂

    • 0.48 mM Na₂HPO₄

    • 7.1 mM glucose

    • Adjust pH to 7.4

  • Gently vortex or sonicate to dissolve the peptide completely. Avoid vigorous shaking.

Storage of Reconstituted this compound:

  • It is highly recommended to aliquot the reconstituted solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Short-term (up to one week): Store at 4°C.

  • Long-term (up to one month): Store at -20°C.

  • For extended long-term storage, -80°C is preferred.

III. Disposal Plan

All waste materials contaminated with this compound should be treated as chemical waste and disposed of according to institutional and local environmental regulations.

Waste Disposal Procedures:

  • Solid Waste: Collect all contaminated solid waste, such as pipette tips, tubes, and gloves, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all unused this compound solutions and contaminated buffers in a sealed and clearly labeled hazardous waste container. Do not pour down the drain.

  • Sharps: Dispose of any contaminated needles or syringes in a designated sharps container.

IV. Experimental Protocol: In Vitro Macrophage Stimulation Assay

This protocol provides a step-by-step guide for an in vitro assay to investigate the anti-inflammatory effects of this compound on macrophages. This is a representative protocol synthesized from common laboratory practices.

A. Materials:

  • This compound (lyophilized)

  • Lipopolysaccharide (LPS)

  • Peritoneal macrophages (or a macrophage cell line, e.g., RAW 264.7)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • ELISA kits for inflammatory mediators (e.g., TNF-α, IL-6)

B. Procedure:

  • Cell Seeding:

    • Harvest and count macrophages.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete culture medium.

    • Incubate at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell adherence.

  • This compound Preparation and Addition:

    • Reconstitute this compound in sterile PBS or culture medium to a stock concentration of 1 mM.

    • Prepare serial dilutions of this compound in complete culture medium to achieve final desired concentrations (e.g., 1 nM, 10 nM, 100 nM).

    • Remove the medium from the wells and replace it with 100 µL of the this compound dilutions or control medium.

    • Incubate for 1 hour at 37°C.

  • Macrophage Stimulation:

    • Prepare a stock solution of LPS in sterile PBS.

    • Add LPS to the wells to a final concentration of 1 µg/mL to stimulate the macrophages. Include a negative control group with no LPS stimulation.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Sample Collection and Analysis:

    • After incubation, centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant from each well for analysis of secreted inflammatory mediators.

    • Perform ELISAs for TNF-α, IL-6, or other relevant cytokines according to the manufacturer's instructions.

V. Signaling Pathways of this compound

This compound exerts its biological effects by binding to and activating all five subtypes of somatostatin receptors (sst1-sst5) and the ghrelin receptor (GHS-R1a), all of which are G-protein coupled receptors (GPCRs).

Logical Workflow for this compound Handling and Experimentation:

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Lyophilized this compound Lyophilized this compound Equilibrate to RT Equilibrate to RT Lyophilized this compound->Equilibrate to RT Reconstitute Reconstitute Equilibrate to RT->Reconstitute Aliquot Aliquot Reconstitute->Aliquot Store at -20°C/-80°C Store at -20°C/-80°C Aliquot->Store at -20°C/-80°C Prepare dilutions Prepare dilutions Store at -20°C/-80°C->Prepare dilutions Cell treatment Cell treatment Prepare dilutions->Cell treatment Incubation Incubation Cell treatment->Incubation Collect Solid Waste Collect Solid Waste Cell treatment->Collect Solid Waste Data Collection Data Collection Incubation->Data Collection Collect Liquid Waste Collect Liquid Waste Data Collection->Collect Liquid Waste Dispose as Hazardous Waste Dispose as Hazardous Waste Collect Liquid Waste->Dispose as Hazardous Waste Collect Solid Waste->Dispose as Hazardous Waste

Figure 1. Logical workflow for handling and disposal of this compound.

This compound Signaling Pathways:

G cluster_receptors Receptors cluster_gproteins G-Proteins cluster_effectors Downstream Effectors & Cellular Response This compound This compound SSTRs Somatostatin Receptors (sst1-5) This compound->SSTRs GHSR1a Ghrelin Receptor (GHS-R1a) This compound->GHSR1a Gi Gi SSTRs->Gi Gq Gq GHSR1a->Gq AC Adenylyl Cyclase Gi->AC inhibition MAPK MAPK Pathway Modulation Gi->MAPK IonChannels Ion Channel Modulation (e.g., K⁺ channels) Gi->IonChannels PLC Phospholipase C (PLC) Gq->PLC activation Gq->MAPK cAMP ↓ cAMP AC->cAMP Gene_Expression Altered Gene Expression cAMP->Gene_Expression IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Ca2->Gene_Expression MAPK->Gene_Expression Hormone_Secretion ↓ Hormone Secretion (e.g., GH, Insulin) IonChannels->Hormone_Secretion Gene_Expression->Hormone_Secretion Inflammation ↓ Inflammation Gene_Expression->Inflammation

Figure 2. Simplified signaling pathways of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.